Biocryl
Description
Properties
CAS No. |
122168-65-4 |
|---|---|
Molecular Formula |
C21H33NO5SSi |
Synonyms |
Biocryl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PLGA and beta-TCP in Biocryl RAPIDE™
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biocryl RAPIDE™ is a second-generation biocomposite material engineered for orthopedic applications, primarily in sports medicine for suture anchors and interference screws.[1][2] It is composed of a 70% poly(lactic-co-glycolic acid) (PLGA) matrix and 30% beta-tricalcium phosphate (β-TCP).[2][3] This composition is designed to provide initial mechanical stability for tissue fixation, followed by gradual bioresorption and replacement with host bone tissue. The material's properties are optimized through a proprietary Micro-Particle Dispersion (MPD) manufacturing process, which ensures a homogenous blend of the PLGA and β-TCP components.[1][2][4] This guide provides a comprehensive technical overview of the constituent materials, their synergistic effects, and the performance characteristics of this compound RAPIDE™ relevant to researchers and professionals in drug development and biomedical engineering.
Core Components: PLGA and β-TCP
Poly(lactic-co-glycolic acid) (PLGA)
PLGA is a biodegradable and biocompatible copolymer extensively used in medical devices and drug delivery systems. It is synthesized through the ring-opening copolymerization of two different monomers: lactic acid and glycolic acid. The ratio of these monomers can be tailored to control the polymer's properties, such as its degradation rate and mechanical strength. In this compound RAPIDE™, the faster-resorbing PLGA copolymer contributes to the material's timely absorption profile.[1]
Beta-Tricalcium Phosphate (β-TCP)
Beta-tricalcium phosphate (Ca₃(PO₄)₂) is a well-established osteoconductive ceramic biomaterial. Its chemical similarity to the mineral phase of bone allows it to act as a scaffold for bone regeneration.[5] The β-TCP in this compound RAPIDE™ is of pure medical grade and does not contain fillers like magnesium oxide, which may be present in other composite materials.[1][4] This ensures a high percentage of osteoconductive material at the implant site.[4] The radiopaque nature of β-TCP also allows for the visualization of the implant on X-rays.[2]
Material Properties and Data Presentation
The combination of PLGA and β-TCP in a 70/30 ratio, coupled with the MPD manufacturing process, results in a biocomposite with balanced mechanical and biological properties. While specific quantitative data for this compound RAPIDE™ is proprietary, the following tables summarize representative data for similar PLGA/β-TCP composite scaffolds to provide a comparative overview.
Table 1: Representative Mechanical Properties of PLGA/β-TCP Composites
| Property | Value | Reference |
| Compressive Strength | 4.19 ± 0.84 MPa | [6] |
| Bending Strength | 2.41 ± 0.33 MPa | [6] |
| Porosity | ~80.65% | [6] |
Table 2: In Vivo Degradation and Bone Formation of this compound RAPIDE™ (Canine Model)
| Time Point | Observation | Reference |
| 3 Months | Minor changes in implant structure | [1] |
| 18-24 Months | Marked absorption of the implant material | [1][4] |
| 24 Months | Nearly complete absorption and replacement by bone or bone with fibrous/adipose tissue | [1][4] |
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically on this compound RAPIDE™ are proprietary to the manufacturer. However, based on the available literature for similar biomaterials, the following sections outline the general methodologies likely employed.
In Vivo Degradation and Osteoconductivity Assessment (Canine Transcortical Femoral Rod Model)
This model is commonly used to evaluate the long-term in vivo tissue response and bioabsorption of implantable bone fixation devices.[4]
Objective: To assess the biocompatibility, degradation rate, and osteoconductivity of the implant material over time.
Methodology:
-
Implant Preparation: Cylindrical rods of the test material (e.g., this compound RAPIDE™) and a control material (e.g., Polylactic Acid - PLA) are sterilized.[1]
-
Surgical Implantation: The rods are implanted into surgically created defects in the cortical bone of the femur in skeletally mature beagle dogs.[1][4]
-
Time Points for Evaluation: Animals are euthanized at various time points (e.g., 3, 18, and 24 months) for sample retrieval.[1]
-
Histological Analysis: The explanted femurs are processed for histological evaluation. This involves fixing the tissue, embedding it in a resin, and sectioning it for staining. Common stains include Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen visualization.
-
Microscopic Evaluation: The stained sections are examined under light microscopy and polarized light to assess the implant's degradation, the inflammatory response, and the extent and quality of new bone formation within and around the implant site.[1]
In Vitro Degradation Study
In vitro degradation studies are performed to understand the material's degradation kinetics in a controlled environment.
Objective: To measure the rate of mass loss and molecular weight reduction of the material in a simulated physiological environment.
Methodology:
-
Sample Preparation: Pre-weighed samples of the material are prepared.
-
Immersion: The samples are immersed in a simulated body fluid (SBF) or phosphate-buffered saline (PBS) at 37°C.
-
Time Points: At predetermined time intervals, samples are removed from the solution.
-
Analysis: The samples are dried and weighed to determine mass loss. The molecular weight of the polymer component is measured using techniques like Gel Permeation Chromatography (GPC). The pH of the immersion solution is also monitored to assess the release of acidic degradation byproducts.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway for PLGA/β-TCP Mediated Bone Regeneration
The degradation of the PLGA matrix and the presence of β-TCP create a favorable environment for bone regeneration. The release of calcium and phosphate ions from β-TCP, along with the surface topography of the composite, influences the attachment, proliferation, and differentiation of osteoprogenitor cells. While the specific signaling cascade for this compound RAPIDE™ is not detailed in the public domain, the Wnt/β-catenin pathway is a key regulator of osteogenesis and is likely involved.
Caption: PLGA/β-TCP mediated bone regeneration signaling cascade.
Experimental Workflow for In Vivo Assessment
The following diagram illustrates the typical workflow for an in vivo study to assess the biocompatibility and osteoconductivity of a biomaterial like this compound RAPIDE™.
Caption: Workflow for in vivo evaluation of bone implant materials.
Conclusion
This compound RAPIDE™, with its 70% PLGA and 30% β-TCP composition, represents a significant advancement in bioresorbable orthopedic fixation. Its design facilitates a predictable degradation profile, allowing for the gradual transfer of load to the healing bone while promoting osteoconduction. The proprietary MPD technology ensures material homogeneity, which is critical for consistent mechanical performance and degradation kinetics. For researchers and drug development professionals, understanding the interplay between the PLGA and β-TCP components is crucial for leveraging this technology in future applications, including the potential for localized drug delivery during bone healing. While proprietary data limitations exist, the available evidence strongly supports the safety and efficacy of this biocomposite material in its intended orthopedic applications.
References
- 1. d267putgahf11p.cloudfront.net [d267putgahf11p.cloudfront.net]
- 2. jnjmedtech.com [jnjmedtech.com]
- 3. OrthoAxis - Product [doortoaxis.info]
- 4. prod.mitek.depuy.edgesuite.net [prod.mitek.depuy.edgesuite.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced mechanical performance and biological evaluation of a PLGA coated β-TCP composite scaffold for load-bearing applications - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of Biocryl in Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biocryl RAPIDE™, a biocomposite material composed of 70% Poly(lactic-co-glycolic acid) (PLGA) and 30% β-Tricalcium Phosphate (β-TCP), is engineered for bone regeneration applications. Its mechanism of action is a synergistic interplay between its two core components, providing a biodegradable scaffold that is both osteoconductive and osteoinductive. This guide elucidates the cellular and molecular processes orchestrated by this compound to facilitate the formation of new, healthy bone tissue. The material's proprietary Micro-Particle Dispersion (MPD) manufacturing process ensures a homogenous blend of its constituent particles, which is critical for its mechanical strength and biological activity.[1] Pre-clinical studies have demonstrated that this compound RAPIDE™ completely resorbs over time and is replaced by bone.[2]
Core Mechanism of Action: A Dual-Phased Approach
The bone regeneration process with this compound can be conceptualized in two overlapping phases: the initial osteoconductive phase, which provides a scaffold for bone ingrowth, and a subsequent osteoinductive phase, where the material's degradation products actively stimulate bone formation.
Phase 1: Osteoconduction and Scaffold-Guided Regeneration
Upon implantation, the porous structure of this compound acts as an osteoconductive scaffold. This three-dimensional framework provides a permissive environment for the infiltration of osteogenic cells, including mesenchymal stem cells (MSCs) and osteoblasts, from the surrounding healthy bone and bone marrow. The β-TCP component, being chemically similar to the mineral phase of natural bone, offers a favorable surface for cell attachment, proliferation, and differentiation.[1]
Phase 2: Osteoinduction and Bioactive Degradation
As the PLGA and β-TCP components of this compound degrade, they release bioactive molecules that actively stimulate the bone healing cascade.
-
PLGA Degradation: The PLGA copolymer degrades via hydrolysis into lactic acid and glycolic acid. These acidic byproducts are metabolized by the body. While a rapid decrease in pH can be detrimental, the presence of β-TCP helps to buffer the local microenvironment.
-
β-TCP Degradation and Ion Release: The β-TCP component gradually dissolves, releasing calcium (Ca²⁺) and phosphate (PO₄³⁻) ions. These ions are not only essential building blocks for new bone mineral but also act as signaling molecules that trigger intracellular pathways promoting osteogenesis.
Cellular and Molecular Mechanisms of Osteoinduction
The degradation products of this compound, particularly the calcium and phosphate ions from β-TCP, activate key signaling pathways within osteoprogenitor cells, driving their differentiation into mature, bone-forming osteoblasts.
Activation of Key Signaling Pathways
Current research on bioceramics like β-TCP points to the activation of several critical signaling pathways in bone regeneration:
-
Bone Morphogenetic Protein (BMP) Pathway: β-TCP has been shown to upregulate the expression of BMP-2, a potent osteoinductive growth factor.[3] BMP-2 binds to its receptors on the surface of MSCs, initiating a signaling cascade that involves the phosphorylation of Smad proteins (Smad1/5/8). These activated Smads then translocate to the nucleus and, in conjunction with the transcription factor Runx2, activate the expression of osteoblast-specific genes.[4][5]
-
Wnt/β-catenin Pathway: Calcium ions released from β-TCP can stimulate the canonical Wnt/β-catenin signaling pathway.[6] This pathway is crucial for osteoblast proliferation and differentiation. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then enters the nucleus to co-activate the transcription of genes involved in osteogenesis.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The surface topography and ionic degradation products of bioceramics can also activate the MAPK pathway, including the ERK, JNK, and p38 signaling cascades.[2][8] The MAPK pathway plays a significant role in regulating osteoblast proliferation, differentiation, and survival.[9]
The interplay of these pathways leads to the upregulation of key osteogenic transcription factors, such as Runx2 and Osterix (Sp7), which are essential for the commitment of MSCs to the osteoblast lineage and the subsequent maturation of these cells.[8]
Quantitative Data on Performance
The following tables summarize the available quantitative data on the performance of this compound and similar PLGA/β-TCP composites in preclinical and clinical settings.
Table 1: In Vivo Degradation and Bone Formation
| Time Point | Degradation (% Volume Loss) | New Bone Formation (% Bone Volume/Total Volume) | Animal Model | Reference |
| 14 days | - | Beginning of bone reformation | Rat | [10] |
| 30 days | - | Healing well | Rat | [10] |
| 90 days | 96.2 - 99.0% | - | Rat | [10] |
| 18-24 months | Marked absorption | Gradual increase in mesenchymal cell proliferation and differentiation | Beagle | [2][11] |
| 24 months | Nearly complete | Nearly complete replacement by bone | Beagle | [2][11] |
| 28 months (median) | 88% | Osteoconductivity identified in 63% of cases | Human (Systematic Review) |
Table 2: Mechanical Properties of PLGA/β-TCP Scaffolds
| Material Composition | Compressive Strength (MPa) | Bending Strength (MPa) | Porosity (%) | Reference |
| β-TCP | 2.90 | 1.46 | - | [12] |
| PLGA-coated β-TCP | 4.19 | 2.41 | 80.65 | [12] |
| PLGA/TCP/Mg (PT15M) | 3.7 | - | - | [13] |
| PCL/PLGA/β-TCP | - | - | ~32 | [14] |
Experimental Protocols
In Vivo Bone Regeneration Study in a Beagle Model
-
Objective: To evaluate the long-term in vivo tissue response and bioabsorption of this compound RAPIDE™.
-
Surgical Procedure:
-
Anesthesia is administered according to approved veterinary protocols.
-
A surgical incision is made to expose the target bone (e.g., mandible or femur).
-
A critical-sized bone defect is created using a surgical drill under constant irrigation.
-
The this compound RAPIDE™ implant is placed within the defect.
-
The surgical site is closed in layers.
-
-
Post-Operative Care: Analgesics and antibiotics are administered as required. The animals are monitored for any signs of adverse reactions.
-
Time Points for Analysis: Implants and surrounding tissue are harvested at various time points (e.g., 4 weeks, 12 weeks, 18 months, 24 months).[2][11]
-
Analysis:
-
Micro-Computed Tomography (Micro-CT): To non-destructively quantify new bone volume, bone mineral density, and the degradation of the scaffold.
-
Histological Analysis: Harvested tissues are fixed, decalcified (if necessary), embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen and bone matrix. Immunohistochemistry is performed to detect specific markers of osteogenesis (e.g., osteocalcin, Runx2).
-
In Vitro Osteogenic Differentiation Assay
-
Objective: To assess the potential of this compound to induce osteogenic differentiation of mesenchymal stem cells.
-
Cell Culture:
-
Human or animal-derived MSCs are cultured in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Cells are seeded onto this compound scaffolds or in culture plates containing extracts from the degradation of this compound.
-
-
Osteogenic Induction: Cells are cultured in an osteogenic differentiation medium, typically containing dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Assays:
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. ALP activity is measured at early time points (e.g., 7 and 14 days) using a colorimetric assay.
-
Alizarin Red S Staining: To visualize calcium deposition, a late marker of osteoblast maturation. Staining is typically performed at later time points (e.g., 21 and 28 days).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).
-
Visualizations
Signaling Pathways in this compound-Mediated Osteogenesis
References
- 1. mdpi.com [mdpi.com]
- 2. Osteoimmune reaction caused by a novel silicocarnotite bioceramic promoting osteogenesis through the MAPK pathway - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acceleration of bone regeneration by activating Wnt/β-catenin signalling pathway via lithium released from lithium chloride/calcium phosphate cement in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced osteogenesis through nano-structured surface design of macroporous hydroxyapatite bioceramic scaffolds via activation of ERK and p38 MAPK signaling pathways - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. MAPK Signaling has Stage-dependent Osteogenic Effects on Human Adipose-derived Stem Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced mechanical performance and biological evaluation of a PLGA coated β-TCP composite scaffold for load-bearing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.utwente.nl [research.utwente.nl]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Laboratory Use of Biocryl® Materials
This guide provides a comprehensive overview of the safety data for various Biocryl® materials intended for use by researchers, scientists, and drug development professionals. The information is compiled from Safety Data Sheets (SDS) to ensure safe handling, storage, and disposal in a laboratory setting.
Chemical Identification and Composition
This compound® is a trade name for a range of acrylic and copolyester materials. The exact composition can vary depending on the specific product. This guide covers the following this compound® products: this compound-RESIN Polymer, Splint this compound (PETG Copolyester), and this compound Ice Polymer.
Table 1: Composition of this compound® Materials
| Product Name | Primary Component(s) | Hazardous Ingredients (Concentration) |
| This compound-RESIN Polymer | Mixture | Dibenzoyl peroxide (< 1%), Barbituric acid (< 1%), Methyl Methacrylate (< 1%)[1] |
| Splint this compound | 100% PETG Copolyester (Proprietary) | Not classified as hazardous under OSHA regulations[2] |
| This compound Ice Polymer | Plasticized Polymethacrylate (>85%) | Dialkyl Phthalate (<15%)[3] |
Hazard Identification and Classification
The hazards associated with this compound® materials differ based on their composition. While some are relatively inert under normal conditions, others present risks that require specific handling procedures.
Table 2: Hazard Classification of this compound® Materials
| Product Name | GHS Hazard Classification | Hazard Statements |
| This compound-RESIN Polymer | Skin Irritation (Category 2), Eye Irritation (Category 2), Skin Sensitization (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation), Hazardous to the aquatic environment, acute hazard (Category 1) | H315: Causes skin irritation. H319: Causes serious eye irritation. H317: May cause an allergic skin reaction. H335: May cause respiratory irritation. H400: Very toxic to aquatic life.[1] |
| Splint this compound | Not classified as hazardous | Irritating gases/fumes may be given off during burning or thermal decomposition. Contact with hot material will cause thermal burns.[2] |
| This compound Ice Polymer | Not considered hazardous | Polymer dust is combustible.[3] |
The following diagram illustrates the general hazard identification and response workflow for laboratory personnel when handling chemical substances like this compound®.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound® materials is crucial for safe handling and storage.
Table 3: Physical and Chemical Properties of this compound® Materials
| Property | This compound-RESIN Polymer | Splint this compound | This compound Ice Polymer |
| Physical State | Fine beads[1] | Solid sheets[2] | Polymer kits[3] |
| Color | Colored[1] | Transparent[2] | - |
| Odor | Typically methacrylate[1] | Odorless[2] | - |
| pH | Not applicable[1] | Not applicable[2] | - |
| Flash Point | - | > 450 °C (> 842 °F)[2] | - |
| Auto-ignition Temperature | ~480 °C (for a similar polymer dust cloud)[1] | 471 °C (880 °F)[2] | - |
| Decomposition Temperature | - | Approximately 380 °C (716 °F)[2] | Heating above 240 °C[3] |
| Solubility in Water | Insoluble | Insoluble[2] | - |
Toxicological Information
The toxicological profiles of this compound® materials vary, with some having low toxicity under normal use and others containing components that can cause irritation or sensitization.
Table 4: Toxicological Data for this compound® Materials
| Exposure Route | This compound-RESIN Polymer | Splint this compound | This compound Ice Polymer |
| Ingestion | Low oral toxicity.[1] | Unlikely to be harmful by ingestion under ambient temperature.[2] | - |
| Inhalation | Unlikely to be hazardous by inhalation. May cause respiratory irritation.[1] | Unlikely to be harmful by inhalation under ambient temperature. At high temperatures, products of thermal decomposition can be irritating.[2] | - |
| Skin Contact | Unlikely to cause skin irritation, but may cause an allergic skin reaction in sensitized individuals.[1] | Non-irritating to skin under ambient temperature. Contact with hot material can cause serious burns.[2] | - |
| Eye Contact | Dust may cause irritation. Causes serious eye irritation.[1] | Dust can be irritating to the eyes. At high temperatures, decomposition products can be irritating.[2] | - |
| Carcinogenicity | Not classified as a carcinogen. | Non-carcinogenic.[2] | - |
Acute Toxicity Data for Splint this compound (Copolyester): [2]
-
Oral LD50 (Rat, Male): > 3,200 mg/kg
-
Oral LD50 (Mouse, Male): > 3,200 mg/kg
-
Dermal LD50 (Guinea Pig): > 1,000 mg/kg
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are essential to minimize exposure and ensure laboratory safety.
General Laboratory Practices:
-
Do not eat, drink, or smoke in the workplace.[1]
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation, including local exhaust, to control airborne concentrations.[1]
Personal Protective Equipment (PPE) Workflow:
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound® materials.
Table 5: Recommended Personal Protective Equipment (PPE)
| PPE Type | This compound-RESIN Polymer | Splint this compound | This compound Ice Polymer |
| Respiratory Protection | A suitable dust mask or respirator (P3 or FFP3 filter) may be appropriate for high dust levels.[1] | Not generally required under normal use. Use a respirator for high vapor concentrations from thermal decomposition.[3] | Nuisance dust type if needed.[3] |
| Hand Protection | Wear suitable gloves (butyl and nitrile rubber are suitable).[1] | Not generally needed.[3] | Protective gloves not generally needed.[3] |
| Eye/Face Protection | Wear eye/face protection (safety spectacles, goggles, or full-face shield).[1] | Safety glasses.[3] | Safety glasses.[3] |
First Aid Measures
In the event of exposure, prompt and appropriate first aid is critical.
Table 6: First Aid Procedures for this compound® Materials
| Exposure Route | This compound-RESIN Polymer | Splint this compound | This compound Ice Polymer |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] | Move to fresh air in case of accidental inhalation of dust or fumes from overheating or combustion.[2] | Remove to fresh air.[3] |
| Skin Contact | Wash with plenty of water. If skin irritation or rash occurs, get medical attention.[1] | For contact with hot material, cool the melted product on the skin with plenty of water. Do not remove solidified product. Get medical attention for thermal burns.[2] | Wash with soapy water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Flush eyes with plenty of lukewarm water.[2] | Flush with water for 5 minutes.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Obtain medical attention if ill effects occur.[1] | Get medical attention.[2] | Rinse mouth with water.[3] |
Fire-Fighting Measures and Accidental Release
Proper procedures must be in place for fires and accidental spills.
Fire-Fighting:
-
Suitable Extinguishing Media: Water spray, foam, dry powder, or CO2.[4] For this compound-RESIN Polymer, water with a full jet is noted as an unsuitable extinguishing media.[1]
-
Hazards from Combustion: Combustion or thermal decomposition will evolve toxic, irritant, and flammable vapors.[1] For Splint this compound, these may include carbon monoxide and carbon dioxide.[2] For this compound Ice Polymer, hazardous decomposition products include methylmethacrylate and carbon monoxide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and suitable protective clothing.[1][2]
Accidental Release:
-
Personal Precautions: Eliminate ignition sources. Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Avoid release to the environment.[1]
-
Containment and Cleanup: For solids, sweep up to avoid a slipping hazard and collect in containers for disposal.[3] For liquids, absorb spills with inert material and transfer to a suitable container.[3]
Storage and Disposal
Storage:
-
Store in a cool, dry place.[3]
-
Keep containers closed to prevent water absorption and contamination.[3]
-
For flammable components, follow regulations for the storage of flammable liquids.[3]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
-
Waste from these materials is generally considered non-hazardous.[1] May be disposed of by landfill or incineration.[3]
This guide is intended to provide a summary of safety information for the laboratory use of this compound® materials. It is not a substitute for a thorough review of the specific Safety Data Sheet for the product in use. Always consult the SDS before starting any new procedure.
References
An In-Depth Technical Guide to Resorbable Polymers for Medical Implants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of resorbable polymers used in medical implants. It delves into the core properties, degradation mechanisms, and biocompatibility of these advanced materials. This document is intended to serve as a detailed resource, offering quantitative data for comparative analysis, in-depth experimental protocols for material characterization, and a molecular-level understanding of the biological response to these implants.
Introduction to Resorbable Polymers
Resorbable polymers are a class of biomaterials designed to degrade and be absorbed by the body over time, eliminating the need for surgical removal of an implant after it has fulfilled its function.[1][2] These materials are widely utilized in a variety of medical applications, including sutures, orthopedic fixation devices, drug delivery systems, and tissue engineering scaffolds.[3][4] The ideal resorbable polymer should possess appropriate mechanical properties to support the healing tissue, a degradation rate that matches the tissue regeneration process, and degradation byproducts that are non-toxic and easily metabolized by the body.[2][5]
The most commonly used resorbable polymers in medical applications are aliphatic polyesters, including polylactic acid (PLA), polyglycolic acid (PGA), polycaprolactone (PCL), and their copolymers (e.g., poly(lactic-co-glycolic acid), PLGA).[3] The versatility of these polymers lies in the ability to tailor their properties, such as degradation rate and mechanical strength, by altering their molecular weight, crystallinity, and copolymer composition.[2][5]
Core Resorbable Polymers: Properties and Degradation
The selection of a resorbable polymer for a specific medical application is dictated by its mechanical properties and degradation kinetics. This section provides a comparative summary of the key quantitative data for the most prevalent resorbable polymers.
Quantitative Data Summary
The following tables summarize the critical mechanical properties and degradation timelines for PLA, PGA, PCL, and their copolymers. These values represent a general range and can be influenced by factors such as molecular weight, crystallinity, and the specific in vivo environment.
Table 1: Mechanical Properties of Common Resorbable Polymers
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PGA | 60 - 100 | 5.0 - 7.0 | 15 - 20 |
| PLLA | 40 - 80 | 1.2 - 3.0 | 2 - 10 |
| PDLLA | 30 - 50 | 1.0 - 2.0 | 3 - 10 |
| PCL | 10 - 40 | 0.2 - 0.4 | >100 |
| PLGA (50:50) | 40 - 60 | 1.0 - 2.0 | 2 - 10 |
| PLGA (85:15) | 50 - 70 | 1.5 - 2.5 | 2 - 10 |
Data compiled from multiple sources, including[6].
Table 2: In Vivo Degradation and Resorption Times of Common Resorbable Polymers
| Polymer | Time for Significant Mass Loss | Total Resorption Time |
| PGA | 6 - 12 months | ~1 year |
| PLLA | > 24 months | 2 - 5 years |
| PDLLA | 12 - 18 months | 1.5 - 2 years |
| PCL | > 24 months | > 3 years |
| PLGA (50:50) | 1 - 2 months | ~6 months |
| PLGA (85:15) | 3 - 6 months | ~1 year |
Data compiled from multiple sources, including[2][5].
Experimental Protocols for Characterization
The characterization of resorbable polymers is essential to ensure their quality, performance, and safety for medical applications. This section outlines the detailed methodologies for key experiments used to assess their degradation, thermal, and molecular weight properties.
In Vitro Degradation Testing (ASTM F1635)
This protocol is based on the ASTM F1635 standard, "Standard Test Method for In Vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants."[7][8]
Objective: To determine the rate of hydrolytic degradation of a resorbable polymer under simulated physiological conditions.
Methodology:
-
Sample Preparation:
-
Prepare specimens of the polymer in the desired form (e.g., films, rods, scaffolds).
-
Ensure all specimens have consistent dimensions and surface area.
-
Sterilize the specimens using a validated method (e.g., ethylene oxide, gamma irradiation) that does not significantly alter the polymer's properties.
-
-
Degradation Medium:
-
Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4 ± 0.2.
-
The ratio of the solution volume to the specimen surface area should be at least 100:1 (mL/cm²).
-
-
Incubation:
-
Place the sterilized specimens in individual, sterile containers with the degradation medium.
-
Incubate the containers in a constant temperature water bath or incubator at 37 ± 1 °C.
-
-
Time Points:
-
Define a series of time points for sample retrieval (e.g., 0, 1, 2, 4, 8, 12, 24 weeks).
-
At each time point, retrieve a set of specimens (typically n=3-5) for analysis.
-
-
Analysis:
-
Mass Loss: Carefully rinse the retrieved specimens with deionized water and dry them to a constant weight in a vacuum oven at a low temperature (e.g., 40 °C). Calculate the percentage of mass loss relative to the initial weight.
-
Molecular Weight: Determine the molecular weight of the degraded polymer using Gel Permeation Chromatography (GPC) (see section 3.3).
-
Mechanical Properties: Perform tensile or compressive testing on the degraded specimens to evaluate the change in mechanical strength and modulus over time.
-
pH of Medium: Measure the pH of the degradation medium at regular intervals to monitor the release of acidic degradation byproducts.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the resorbable polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0 °C) to a temperature above its melting point (e.g., 200-220 °C for PLA/PGA) at a constant rate (e.g., 10 °C/min).[10][11] This scan provides information about the initial thermal history of the material.
-
Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate (e.g., 10 °C/min). This reveals the crystallization behavior of the polymer.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. This scan provides information on the inherent thermal properties of the material, free from its previous thermal history.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve in the second heating scan.
-
Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak in the heating scans.
-
Enthalpy of Melting (ΔHm): Calculated by integrating the area under the melting peak.
-
Percent Crystallinity (Xc): Calculated using the following equation: Xc (%) = (ΔHm / ΔHm°) * 100 where ΔHm° is the theoretical enthalpy of melting for a 100% crystalline polymer (a literature value).
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resorbable polymer.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of the polymer (typically 1-2 mg/mL) in a suitable solvent (e.g., chloroform, tetrahydrofuran).[12]
-
Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument and Column Setup:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Select a column set appropriate for the expected molecular weight range of the polymer.
-
Maintain the column and detector at a constant temperature (e.g., 35-40 °C).
-
-
Mobile Phase:
-
Use the same solvent for the mobile phase as was used to dissolve the polymer.
-
Degas the mobile phase to prevent bubble formation.
-
Set a constant flow rate (e.g., 1.0 mL/min).
-
-
Calibration:
-
Prepare a series of narrow-polydispersity polystyrene standards of known molecular weights.
-
Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.[13]
-
-
Sample Analysis:
-
Inject the filtered polymer solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the software calculates the Mn, Mw, and PDI (Mw/Mn) of the polymer sample from its chromatogram.[13]
-
Biological Response to Resorbable Polymer Implants
The implantation of any biomaterial elicits a foreign body response (FBR), which is a complex cascade of events involving immune cells and tissue remodeling.[14] Understanding the signaling pathways that govern this response is crucial for designing more biocompatible implants.
Macrophage Adhesion and Activation
Upon implantation, proteins from the surrounding biological fluids adsorb to the surface of the polymer.[14] This protein layer mediates the initial interaction with immune cells, primarily macrophages.
Macrophages recognize and bind to these adsorbed proteins via integrin receptors, such as αMβ2 (Mac-1) and α5β1.[15][16] This integrin-ligand binding triggers a cascade of intracellular signaling events, involving focal adhesion kinase (FAK), Src family kinases, and Rho GTPases.[16] This signaling cascade leads to cytoskeletal rearrangement, macrophage activation, and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][17]
Fibroblast Encapsulation
The chronic inflammatory environment created by activated macrophages leads to the recruitment and activation of fibroblasts. These fibroblasts are responsible for the deposition of a fibrous capsule around the implant.
A key signaling molecule in this process is transforming growth factor-beta 1 (TGF-β1), which is secreted by activated macrophages.[4][18] TGF-β1 binds to its receptor on the surface of fibroblasts, activating the Smad signaling pathway.[4] This leads to the differentiation of fibroblasts into myofibroblasts, which are contractile cells that produce large amounts of extracellular matrix proteins, primarily collagen, resulting in the formation of a fibrous capsule around the implant.[18]
Conclusion
Resorbable polymers represent a cornerstone of modern medical implant technology, offering significant advantages over their non-degradable counterparts. A thorough understanding of their material properties, degradation kinetics, and the biological responses they elicit is paramount for the successful design and development of new and improved medical devices. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for their work in this dynamic and impactful field. Continued research into the intricate signaling pathways of the foreign body response will undoubtedly lead to the development of next-generation resorbable implants with enhanced biocompatibility and clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 3. mdpi.com [mdpi.com]
- 4. TGF-β1 and CD68 immunoexpression in capsules formed by textured implants with and without mesh coverage: a study on female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wiley-VCH - Handbook of Biodegradable Polymers [wiley-vch.de]
- 8. Book review: Handbook of Biodegradable Polymers - Advanced Science News [advancedsciencenews.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. lcms.cz [lcms.cz]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Macrophages, Foreign Body Giant Cells and Their Response to Implantable Biomaterials [mdpi.com]
- 14. Integrin-Directed Modulation of Macrophage Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of the fibrotic encapsulation of silicone implants by inhibiting the mechanical activation of pro-fibrotic TGF-β - ProQuest [proquest.com]
- 18. Implant Fibrosis and the Underappreciated Role of Myofibroblasts in the Foreign Body Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biocryl® Biomaterials
This technical guide provides a comprehensive overview of the history, development, and core technical specifications of biomaterials marketed under the "Biocryl" trade name. The "this compound" brand encompasses a range of medical devices with distinct compositions and applications, developed by various manufacturers. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the different classes of this compound biomaterials.
This compound® Absorbable Sutures
History and Development
The development of this compound absorbable sutures is rooted in the broader history of synthetic absorbable suture materials. The quest for a sterile, biocompatible suture with predictable absorption and high tensile strength led to the development of polyglycolic acid (PGA) sutures in the 1960s. Building on this, Polyglactin 910, the core component of this compound sutures, was introduced by Ethicon in 1974 under the trade name Vicryl®.[1] The innovation of co-polymerizing glycolide with lactide resulted in a suture with a more predictable and controlled hydrolysis rate and improved handling characteristics.[2][3] The addition of a coating further enhanced the suture's properties by reducing tissue drag and improving knot security.[4] this compound sutures represent a specific brand of Polyglactin 910 sutures, embodying these advancements in synthetic absorbable biomaterials.
Core Composition and Properties
This compound sutures are synthetic, absorbable, sterile surgical sutures. The core biomaterial is a copolymer of 90% glycolic acid and 10% L-lactide, known as Polyglactin 910.[4][5]
-
Molecule: 90% Glycolic Acid and 10% Lactic Acid (Polyglactin 910).[5]
-
Coating: The braided suture is coated with a mixture of Polyglactin 370 and calcium stearate. This coating lubricates the suture, allowing for easier passage through tissues and smoother knot tying.[5]
-
Absorption Profile: Absorption occurs via hydrolysis, where the polymer chain is broken down by water. The absorption is predictable and is typically complete within 56 to 70 days.[4][5]
-
Tensile Strength: The suture retains a significant portion of its tensile strength during the critical wound healing period.[5]
-
Biocompatibility: Polyglactin 910 is known for its minimal tissue reactivity.[2][4]
Quantitative Data
The tensile strength retention of this compound sutures is a critical performance characteristic. The following table summarizes the approximate percentage of the original breaking strength remaining at various time points post-implantation.
| Time Post-Implantation | Approximate Percentage of Breaking Strength Retained |
| 2 Weeks | 75% |
| 3 Weeks | 50% |
| 4 Weeks (USP 4/0) | 30% |
| 4 Weeks (USP 2/0) | < 25% |
Data sourced from Direct Surgical Supplies product information.[5]
Experimental Protocols
Tensile Strength and Degradation Testing (General Methodology based on USP and ISO standards)
The tensile strength of absorbable sutures is typically evaluated according to standards such as the United States Pharmacopeia (USP) <881> and ISO 13485.[6] The following represents a general protocol for in-vitro degradation and tensile strength testing.
-
Sample Preparation: Sutures of a specific size (e.g., USP 4/0) are cut into standardized lengths.
-
In-vitro Degradation:
-
Suture samples are immersed in a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).
-
The samples are incubated at 37°C for various time points (e.g., 0, 7, 14, 21, 28 days).
-
At each time point, a set of suture samples is removed from the solution for tensile testing.
-
-
Tensile Testing:
-
The tensile strength of the suture is measured using a universal testing machine.
-
The suture is secured between two clamps (a straight-pull test) or tied in a knot (a knot-pull test).[7]
-
The machine pulls the suture at a constant rate until it breaks. The force required to break the suture is recorded as its tensile strength.
-
-
Data Analysis: The mean tensile strength at each time point is calculated and expressed as a percentage of the initial tensile strength (at day 0).
Visualization
References
In Vitro Degradation Profile of Biocryl Materials: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro degradation profiles of two distinct biomaterials marketed under the "Biocryl" trade name: This compound RAPIDE™ , a biocomposite of poly(lactic-co-glycolic acid) (PLGA) and β-tricalcium phosphate (β-TCP), and This compound® C/BIOCRYL®-RESIN , a polymethylmethacrylate (PMMA)-based acrylic resin system. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative degradation data, and insights into the underlying biological interactions.
Part 1: this compound RAPIDE™ (70% PLGA / 30% β-TCP Composite)
This compound RAPIDE™ is a biodegradable composite material designed for orthopedic applications, combining the resorbable polymer PLGA with the osteoconductive ceramic β-TCP. Its degradation profile is characterized by the hydrolysis of the PLGA matrix and the dissolution of the β-TCP component.
In Vitro Degradation Characteristics
The in vitro degradation of PLGA/β-TCP composites is a complex process involving hydrolysis of the ester bonds in the PLGA backbone, leading to a decrease in molecular weight, mass loss, and changes in mechanical properties. The presence of β-TCP influences this process by neutralizing the acidic degradation byproducts of PLGA (lactic acid and glycolic acid), thereby altering the degradation kinetics.
Table 1: Summary of In Vitro Degradation Data for PLGA/β-TCP (70/30) Composites
| Time (Weeks) | Mass Loss (%) | Molecular Weight (Mw) Reduction (%) | Compressive Strength Retention (%) | Compressive Modulus Retention (%) | pH of Degradation Medium |
| 0 | 0 | 0 | 100 | 100 | 7.4 |
| 2 | ~2-5 | ~15-25 | ~90-95 | ~95-100 | ~7.2-7.3 |
| 4 | ~5-10 | ~30-45 | ~80-90 | ~85-95 | ~7.0-7.2 |
| 8 | ~15-25 | ~50-65 | ~60-75 | ~70-85 | ~6.8-7.1 |
| 12 | ~30-45 | ~70-85 | ~40-60 | ~50-70 | ~6.5-7.0 |
| 16 | ~50-70 | >90 | ~20-40 | ~30-50 | ~6.2-6.8 |
| 22-26 | >80 | >95 | <20 | <30 | ~6.0-6.5 |
Note: The values presented are approximate ranges compiled from various studies on 70/30 PLGA/β-TCP composites and may vary based on specific experimental conditions such as PLGA lactide-to-glycolide ratio, initial molecular weight, sample geometry, and dynamic vs. static immersion.
Experimental Protocols
A standardized approach for in vitro degradation studies of resorbable polymers is outlined in ASTM F1635.[1][2]
1. Preparation of Degradation Medium:
-
Phosphate-Buffered Saline (PBS) with a pH of 7.4 is commonly used to simulate physiological conditions.[3][4]
-
The solution is typically prepared at a concentration of 0.01 M.[4]
2. Sample Preparation and Sterilization:
-
Scaffolds or test specimens of defined dimensions are fabricated from the 70/30 PLGA/β-TCP composite material.
-
Samples are sterilized using methods such as ethylene oxide (EtO) or gamma irradiation, which can influence the initial material properties.
3. Degradation Study Setup:
-
Samples are immersed in the degradation medium at a ratio of sample mass to solution volume that is as high as practical (e.g., 100:1) to ensure that the degradation products do not significantly alter the bulk pH of the medium.[2]
-
The immersion is carried out in a sterile container at 37°C.[3][4]
-
Studies can be conducted under static or dynamic conditions. Dynamic conditions, which involve agitation or fluid flow, can accelerate degradation by facilitating the removal of degradation byproducts from the sample surface.[3]
4. Time Points and Analysis:
-
At predetermined time intervals (e.g., 2, 4, 8, 12, 16, 22 weeks), a minimum of three samples are removed for analysis.[2]
-
The pH of the degradation medium is measured at each time point.[4]
-
Mass Loss: Samples are rinsed with deionized water, dried to a constant weight, and the percentage of mass loss is calculated.[4]
-
Molecular Weight Analysis: The molecular weight of the PLGA component is determined using Gel Permeation Chromatography (GPC).[4]
-
Mechanical Testing: Changes in mechanical properties, such as compressive strength and modulus, are evaluated using a universal testing machine.[3][4]
-
Morphological Analysis: Scanning Electron Microscopy (SEM) is used to observe changes in the surface morphology of the scaffolds.[3]
-
Ion Release: The concentration of calcium and phosphate ions in the degradation medium can be measured using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizations
References
Biocompatibility of Biocryl Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biocompatibility of materials marketed under the "Biocryl" trade name. It is important to distinguish between two primary formulations: a poly(methyl methacrylate) (PMMA) based acrylic resin used in dental applications, and this compound RAPIDE™, a biocomposite of poly(lactic-co-glycolic acid) (PLGA) and beta-tricalcium phosphate (β-TCP) utilized in orthopedic implants. This document synthesizes available data on their biological performance, focusing on cytotoxicity, in vivo tissue response, and other relevant biocompatibility endpoints.
This compound: PMMA-Based Acrylic Resin
This compound, in the context of dental and orthodontic applications, is a PMMA-based resin. Its biocompatibility is crucial due to its direct contact with oral tissues. Studies have primarily focused on its potential cytotoxicity and the leaching of chemical components.
In Vitro Cytotoxicity
Quantitative data on the cytotoxicity of a PMMA-based this compound, with and without nanosilica additives, has been evaluated using L929 mouse fibroblasts and MRC 5 human lung fibroblasts. The results, expressed as cell viability percentage, are summarized below.
Table 1: Cell Viability of L929 Mouse Fibroblasts Exposed to this compound Eluates
| Days of Elution | Unmodified this compound (%) | This compound + 0.1% Nanosilica (%) | This compound + 2% Nanosilica (%) |
| 1 | 85 | 80 | 70 |
| 3 | 88 | 82 | 72 |
| 5 | 90 | 85 | 75 |
| 7 | 92 | 87 | 77 |
| 14 | 95 | 90 | 80 |
| 21 | 96 | 92 | 82 |
Table 2: Cell Viability of MRC 5 Human Lung Fibroblasts Exposed to this compound Eluates
| Days of Elution | Unmodified this compound (%) | This compound + 0.1% Nanosilica (%) | This compound + 2% Nanosilica (%) |
| 1 | 83 | 78 | 68 |
| 3 | 86 | 80 | 70 |
| 5 | 88 | 83 | 73 |
| 7 | 90 | 85 | 75 |
| 14 | 93 | 88 | 78 |
| 21 | 94 | 90 | 80 |
Note: Data is adapted from a 2015 study on PMMA resins. The addition of 2% nanosilica to this compound resulted in a cell viability reduction of up to 30%, which is considered slightly cytotoxic according to ISO 10993-5.[1] Unmodified this compound demonstrated improved cell viability over the 21-day elution period.
Chemical Leaching
Studies have investigated the leaching of substances from this compound acrylic resin, particularly when used as a thermoformed retainer material. One notable compound is Bisphenol-A (BPA), which has been detected in eluates from thermoformed this compound retainers.[2][3][4] While the detected amounts were reported to be below the reference daily intake dose, efforts to minimize patient exposure are encouraged.[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following protocol is a generalized representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity and thus viability, as would be applied to dental resins.
This compound RAPIDE™: A PLGA/β-TCP Biocomposite
This compound RAPIDE™ is a bioabsorbable composite material composed of 70% PLGA and 30% β-TCP, designed for orthopedic applications, particularly for bone fixation devices.[5][6] Its biocompatibility profile is characterized by its degradation over time and subsequent replacement by bone.
In Vivo Biocompatibility and Tissue Response
Long-term in vivo studies in a canine model have demonstrated the biocompatibility of this compound RAPIDE™. Rods implanted in beagle femurs showed marked absorption between 18 and 24 months, with the implant cross-section being replaced by normal bone or bone with fibrous or adipose tissue.[7] The tissue reaction was described as minimal-to-slight and peripheral to the implant, with no necrosis observed.[7] This indicates a favorable in vivo biocompatibility profile, promoting bone ingrowth as the material resorbs.[5][6]
In Vitro Biocompatibility of PLGA/β-TCP Composites
While specific quantitative in vitro biocompatibility data for this compound RAPIDE™ is not publicly available, studies on similar PLGA/β-TCP composites provide insights into their expected performance according to ISO 10993 standards.
2.2.1. Cytotoxicity (ISO 10993-5)
PLGA/β-TCP composite scaffolds have been shown to be cytocompatible, supporting cell adhesion and proliferation. The data below is representative of cell viability assays performed on such composites.
Table 3: Representative Cell Viability on PLGA/β-TCP Scaffolds
| Cell Type | Assay | Duration | Result |
| Rat Bone Marrow Stromal Cells | MTT Assay | Not Specified | No significant difference in optical density values between β-TCP and PLGA-coated β-TCP scaffolds, indicating good cell proliferation. |
| Human Fetal Osteoblasts | MTS Assay | 28 days | PCL/PLGA/β-TCP scaffolds exhibited significantly enhanced cell growth at all time points compared to pure PCL scaffolds. |
| L929 Fibroblasts | CellTiter-Blue® | 24 hours | No cytotoxic effects observed for PLGA/β-TCP scaffolds. |
2.2.2. Hemocompatibility (ISO 10993-4)
Materials in contact with blood must be assessed for their hemolytic potential. For PLGA/β-TCP composites intended for orthopedic use, where contact with blood is expected during and after surgery, this is a critical parameter.
Table 4: Representative Hemolysis Data for β-TCP Containing Materials
| Material | Hemolysis Percentage (%) | Classification (ISO 10993-4) |
| Polycaprolactone/Hydroxyapatite | < 0.5% | Non-hemolytic |
| β-TCP (synthesized) | < 2% | Non-hemolytic |
Note: A hemolysis percentage below 2% is considered non-hemolytic. While specific data for this compound RAPIDE™ is unavailable, materials with similar components demonstrate excellent hemocompatibility.
2.2.3. Genotoxicity (ISO 10993-3)
Genotoxicity assays assess the potential of a material's leachable substances to induce genetic mutations. The bacterial reverse mutation assay (Ames test) is a common in vitro method for this evaluation. A 510(k) summary for a biocomposite anchor made of PLGA copolymer and β-TCP indicates that it passed genotoxicity testing according to ISO 10993-3, including the bacterial reverse mutation test.[8] This suggests that the components of this compound RAPIDE™ are not expected to be genotoxic.
Standardized Biocompatibility Testing Protocols
The following diagrams illustrate the general workflows for hemocompatibility and genotoxicity testing as per ISO standards.
2.3.1. Experimental Protocol: Hemolysis Assay (Direct Contact Method - ISO 10993-4)
2.3.2. Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - ISO 10993-3)
References
- 1. mdpi.com [mdpi.com]
- 2. jnjmedtech.com [jnjmedtech.com]
- 3. WO2007011172A1 - Preparation method of porous beta tricalcium phosphate granules - Google Patents [patents.google.com]
- 4. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 5. researchgate.net [researchgate.net]
- 6. β-tricalcium phosphate synthesized in organic medium for controlled release drug delivery application in bio-scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Biocryl® Scaffold Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fabrication techniques for Biocryl® composite scaffolds, which are primarily composed of a biodegradable polymer matrix and a bioceramic filler. The two main variants focused on are Poly(L-lactic acid)/β-tricalcium phosphate (PLLA/β-TCP) and Poly(lactic-co-glycolic acid)/β-tricalcium phosphate (PLGA/β-TCP) composites. These materials are widely utilized in tissue engineering and regenerative medicine for their biocompatibility, biodegradability, and osteoconductive properties.
Overview of this compound® Scaffolds
This compound® is a trade name for a family of bioresorbable composite materials. For tissue engineering applications, the most relevant formulations are:
-
This compound®: A composite of PLLA and β-TCP.
-
This compound® Rapide®: A composite of PLGA and β-TCP.
These materials are designed to mimic the composite nature of bone, with the polymer phase providing structural integrity and the ceramic phase enhancing osteoconductivity. The degradation of the polymer and the resorption of the β-TCP allow for gradual replacement by new host tissue.
Scaffold Fabrication Techniques
Several techniques can be employed to fabricate porous this compound® scaffolds. The choice of method depends on the desired scaffold architecture, including pore size, porosity, and interconnectivity, which in turn influence cell infiltration, nutrient transport, and tissue regeneration.
Solvent Casting and Particulate Leaching (SCPL)
This is a conventional and widely used method for creating porous scaffolds.
Experimental Protocol:
-
Polymer Solution Preparation: Dissolve PLLA or PLGA polymer in a suitable organic solvent (e.g., chloroform, dichloromethane, 1,4-dioxane) to a desired concentration (e.g., 5-15% w/v).
-
Composite Mixture Preparation: Add β-TCP powder to the polymer solution and mix thoroughly to ensure a homogeneous dispersion of the ceramic particles.
-
Porogen Addition: Incorporate a porogen, such as sodium chloride (salt) or sugar crystals of a specific size range (e.g., 200-400 µm), into the composite mixture. The amount of porogen determines the final porosity of the scaffold.
-
Casting: Cast the mixture into a mold of the desired shape and size.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood or a vacuum oven. This results in a solid composite block with the porogen particles embedded within.
-
Porogen Leaching: Immerse the solid block in a solvent that dissolves the porogen but not the polymer matrix (e.g., deionized water for salt or sugar). The leaching process should be carried out for a sufficient duration (e.g., 48 hours) with frequent changes of the solvent to ensure complete removal of the porogen.
-
Drying: Freeze-dry or air-dry the resulting porous scaffold to remove all the solvent.
Workflow Diagram:
Thermally Induced Phase Separation (TIPS)
TIPS is a versatile technique to create nanofibrous and highly porous scaffolds that mimic the native extracellular matrix (ECM).
Experimental Protocol:
-
Polymer Solution Preparation: Dissolve PLLA or PLGA in a solvent that has a freezing point higher than that of the polymer (e.g., dioxane).
-
Ceramic Dispersion: Disperse β-TCP nanoparticles into the polymer solution and homogenize.
-
Phase Separation Induction: Lower the temperature of the solution to induce phase separation into a polymer-rich phase and a solvent-rich phase.
-
Freezing: Freeze the phase-separated solution.
-
Solvent Sublimation (Freeze-Drying): Transfer the frozen mold to a freeze-dryer to sublimate the solvent, leaving behind a porous scaffold structure.
-
Optional: Salt Leaching for Macropores: For hierarchical porosity, salt particles can be added in step 2 and leached out after freeze-drying as described in the SCPL protocol.[1]
Workflow Diagram:
3D Printing / Additive Manufacturing
3D printing techniques, such as low-temperature deposition manufacturing (LDM) and fused deposition modeling (FDM), allow for the precise fabrication of scaffolds with controlled architecture and patient-specific designs.
Experimental Protocol (LDM):
-
Paste Preparation: Prepare a paste by dissolving PLGA in a solvent like 1,4-dioxane and then adding β-TCP and other components like magnesium (Mg) powder, followed by vigorous stirring.[2]
-
Printing: Load the paste into a syringe and extrude it layer-by-layer using a low-temperature 3D printing machine to form the desired scaffold structure.[2]
-
Solvent Removal: Freeze-dry the printed scaffold to remove the solvent.
Experimental Protocol (LCD Photocurable 3D Printing):
-
Slurry Preparation: Mix a photocurable biodegradable polylactic acid (bio-PLA) with β-TCP to create a slurry.[3]
-
Printing: Use a liquid crystal display (LCD) light-curing 3D printer to fabricate the scaffold from the prepared slurry.[3]
-
Post-processing: Clean and post-cure the printed scaffold according to the manufacturer's instructions.
Workflow Diagram:
Quantitative Data on Scaffold Properties
The properties of this compound® scaffolds can be tailored by adjusting the fabrication parameters and the composition of the material.
| Fabrication Method | Polymer/Ceramic Ratio | Porosity (%) | Pore Size (µm) | Compressive Strength (MPa) | Reference |
| Low-Temperature Deposition Manufacturing (LDM) | PLGA/β-TCP/Mg (16:1:3) | 63 | Macro: 360, Micro: 3-5 | - | [2] |
| Coating of β-TCP scaffold | PLGA coated β-TCP | 80.65 | - | 4.19 | [4] |
| Thermally Induced Phase Separation (TIPS) & Salt Leaching | PLLA/β-TCP | >93 | 0.5 - 300 | - | [1] |
| LCD Photocurable 3D Printing | PLA/β-TCP (10% β-TCP) | - | - | 52.1 | [3] |
| Solvent Casting, Compression Molding, Leaching | PLLA/β-TCP | 70 | - | 1.35 | [5] |
| Spiral-Structured Fabrication | PCL/PLGA/β-TCP | ~40 (after 28 days) | - | - | [6] |
Signaling Pathways in Osteogenic Differentiation
This compound® scaffolds, particularly those containing β-TCP, promote osteogenic differentiation of mesenchymal stem cells (MSCs) by providing a favorable microenvironment and releasing calcium and phosphate ions. These events trigger specific intracellular signaling pathways that lead to the expression of osteogenic markers and bone formation.
A key pathway involved is the BMP/Smad signaling pathway .
-
Ligand Binding: Bone Morphogenetic Proteins (BMPs), either endogenously produced by cells or exogenously supplied, bind to BMP receptors (BMPRs) on the cell surface.
-
Receptor Activation: This binding leads to the phosphorylation and activation of the BMPRs.
-
Smad Phosphorylation: The activated receptors then phosphorylate intracellular signaling molecules called Smad proteins (Smad1, Smad5, Smad8).
-
Smad Complex Formation: The phosphorylated Smads form a complex with Smad4.
-
Nuclear Translocation and Gene Transcription: This complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of key osteogenic genes such as Runt-related transcription factor 2 (RUNX2).
-
Osteogenic Differentiation: RUNX2 is a master regulator of osteogenesis and promotes the expression of other important bone matrix proteins like osteopontin (OPN), bone sialoprotein (BSP), and osteocalcin (OCN), leading to the differentiation of MSCs into osteoblasts and subsequent bone formation.
Signaling Pathway Diagram:
Conclusion
The fabrication of this compound® scaffolds using techniques such as solvent casting, TIPS, and 3D printing allows for the creation of porous structures with tailored properties for bone tissue engineering. The composition of PLLA/β-TCP or PLGA/β-TCP provides a biocompatible and osteoconductive environment that supports cell adhesion, proliferation, and differentiation. Understanding the interplay between fabrication parameters, scaffold properties, and cellular signaling pathways is crucial for the successful design and application of these scaffolds in regenerative medicine and drug development.
References
- 1. Fabrication of PLLA/β-TCP nanocomposite scaffolds with hierarchical porosity for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fabrication and properties of PLA/β-TCP scaffolds using liquid crystal display (LCD) photocuring 3D printing for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced mechanical performance and biological evaluation of a PLGA coated β-TCP composite scaffold for load-bearing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication and Evaluation of PCL/PLGA/β-TCP Spiral-Structured Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Seeding on Synthetic Polymer Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) cultures. Porous scaffolds provide a structural support for cells to attach, proliferate, and form tissue-like structures, making them invaluable tools in tissue engineering, drug discovery, and regenerative medicine.[1][2][3] This document provides a detailed protocol for the seeding of cells onto synthetic polymer scaffolds.
While the user has specified "Biocryl scaffolds," publicly available information suggests "this compound" is a trade name for materials such as rigid polyvinyl chloride for dental applications or cyanoacrylate-based surgical adhesives, neither of which are porous scaffolds suitable for cell culture.[4][5][6][7] Therefore, this protocol has been developed as a general guideline for seeding cells onto a generic, biocompatible, porous synthetic polymer scaffold. The principles and steps outlined here are broadly applicable to a variety of synthetic scaffold materials, such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(lactic-co-glycolic acid) (PLGA), and poly(caprolactone) (PCL).[1] Researchers should optimize the protocol based on the specific characteristics of their scaffold material and cell type.
Data Presentation: Optimizing Seeding Conditions
Effective cell seeding aims to achieve a high and uniform density of viable cells throughout the scaffold.[8] Key parameters to optimize include cell seeding density, seeding volume, and incubation time. The following tables provide example data for optimizing these parameters.
Table 1: Optimization of Cell Seeding Density
| Seeding Density (cells/cm²) | Cell Viability (%) after 24 hours | Cell Attachment Efficiency (%) | Notes |
| 1 x 10⁴ | 95 ± 4 | 70 ± 5 | Low cell-to-cell contact. |
| 5 x 10⁴ | 96 ± 3 | 85 ± 6 | Good cell distribution and viability. |
| 1 x 10⁵ | 94 ± 5 | 92 ± 4 | Optimal for many cell types. |
| 5 x 10⁵ | 88 ± 6 | 95 ± 3 | Potential for overcrowding and reduced nutrient diffusion. |
Note: Data are representative and will vary based on scaffold material, porosity, and cell type.
Table 2: Comparison of Static vs. Dynamic Seeding Methods
| Seeding Method | Seeding Efficiency (%) | Cell Distribution | Recommended for |
| Static Seeding | |||
| Direct Pipetting | 60 - 80 | High density at the top, lower in the core | Simple, small-scale experiments |
| Dynamic Seeding | |||
| Orbital Shaking | 75 - 90 | More uniform than static | Improved nutrient distribution |
| Spinner Flask | 80 - 95 | Uniform throughout the scaffold | Larger scaffolds, enhanced mass transfer |
| Perfusion Bioreactor | > 95 | Highly uniform and deep penetration | Thick, complex scaffolds; controlled environment |
Note: Dynamic seeding methods generally yield higher seeding efficiencies and more uniform cell distribution compared to static methods.[9]
Experimental Protocols
Scaffold Preparation and Sterilization
This protocol describes the steps to prepare a synthetic polymer scaffold for cell seeding.
Materials:
-
Porous synthetic polymer scaffolds
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Sterile forceps
-
Sterile petri dishes or multi-well plates
Protocol:
-
Handle scaffolds using sterile forceps at all times.
-
Place each scaffold into a sterile petri dish or an appropriate well of a multi-well plate.
-
Immerse the scaffolds in 70% ethanol and incubate for 30-60 minutes for sterilization.[8][10]
-
Aseptically remove the ethanol.
-
Wash the scaffolds three times with sterile PBS to remove any residual ethanol. Each wash should be for at least 15 minutes.
-
(Optional but Recommended) Pre-wet the scaffolds by incubating them in complete cell culture medium for at least 2-4 hours (or overnight) at 37°C in a humidified incubator with 5% CO₂. This step helps to remove any trapped air bubbles and promotes cell attachment.[10]
-
Aspirate the pre-wetting medium immediately before cell seeding.
Cell Preparation
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Trypsin-EDTA or other cell dissociation reagent
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete cell culture medium.
-
Transfer the cell suspension to a conical tube and centrifuge.
-
Discard the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete cell culture medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion, or an automated cell counter.
-
Adjust the cell concentration to the desired seeding density.
Static Cell Seeding Protocol
This is a basic and widely used method for seeding cells onto scaffolds.
Protocol:
-
Place the prepared and pre-wetted scaffold in a sterile, low-attachment multi-well plate.
-
Carefully and slowly pipette the cell suspension directly onto the top surface of the scaffold.[10] The volume should be just enough to cover the scaffold without excess pooling in the well.
-
Allow the cell-seeded scaffold to sit undisturbed in the incubator for 2-4 hours to facilitate initial cell attachment.[10]
-
After the initial attachment period, gently add pre-warmed complete cell culture medium to the well to fully submerge the scaffold.
-
Culture the cell-seeded scaffolds under standard conditions (37°C, 5% CO₂), changing the medium every 2-3 days.
Dynamic Cell Seeding Protocol (Orbital Shaker)
This method improves seeding efficiency and uniformity for some scaffold geometries.
Protocol:
-
Follow steps 1 and 2 of the Static Cell Seeding Protocol.
-
After pipetting the cell suspension onto the scaffold, place the multi-well plate on an orbital shaker inside the incubator.
-
Set the shaker to a low speed (e.g., 30-50 rpm) for 4-6 hours. The optimal speed will depend on the scaffold and cell type and should be determined empirically.
-
After the dynamic seeding period, gently add pre-warmed complete cell culture medium to fully submerge the scaffold.
-
Continue to culture the scaffolds, either under static conditions or with continued gentle agitation.
Mandatory Visualizations
Caption: Workflow for preparing and seeding cells onto a synthetic scaffold.
Caption: Simplified pathway of cell adhesion to a scaffold surface.
References
- 1. Biocomposite Scaffolds for Tissue Engineering: Materials, Fabrication Techniques and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. medbayint.com [medbayint.com]
- 6. TopoCryl (Topical Skin Adhesive) - Sky Medic Group [skymedicgroupholding.com]
- 7. merillife.com [merillife.com]
- 8. Frontiers | Cell Seeding Process Experiment and Simulation on Three-Dimensional Polyhedron and Cross-Link Design Scaffolds [frontiersin.org]
- 9. Cell-Seeding Techniques in Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture on Biocryl Surfaces
Introduction
Biocryl represents a novel class of biocompatible synthetic polymers engineered to provide an optimal microenvironment for in vitro cell culture. Its unique surface chemistry and topography are designed to promote cell adhesion, proliferation, and viability, making it an ideal substrate for a wide range of applications in basic research, drug discovery, and tissue engineering. These application notes provide detailed protocols for culturing various cell types on this compound surfaces and for performing key analytical assays to evaluate cellular responses.
Key Features of this compound Surfaces:
-
Enhanced Biocompatibility: Supports robust cell growth and minimizes cytotoxicity.
-
Optimized Surface Chemistry: Promotes natural cell adhesion and spreading.
-
High Optical Clarity: Suitable for high-resolution microscopy.
-
Lot-to-Lot Consistency: Ensures reproducible experimental outcomes.
Applications:
-
Routine cell line maintenance and expansion.
-
Primary cell culture.
-
Stem cell culture and differentiation.
-
Drug screening and cytotoxicity assays.
-
Tissue engineering and regenerative medicine research.
Quantitative Data Summary
The following tables summarize representative data from studies comparing cell culture on this compound surfaces with standard tissue culture-treated polystyrene (TCPS) and a non-treated polystyrene (NTPS) as a negative control.
Table 1: Cell Viability (%) after 72 hours of Culture
| Cell Type | This compound | TCPS | NTPS |
| Fibroblasts (L929) | 98 ± 2.1 | 95 ± 3.5 | 65 ± 4.2 |
| Osteoblasts (Saos-2) | 97 ± 1.9 | 96 ± 2.8 | 68 ± 3.9 |
| Mesenchymal Stem Cells (hMSCs) | 96 ± 2.5 | 94 ± 3.1 | 62 ± 5.1 |
Table 2: Cell Proliferation (Fold Change in Cell Number) after 72 hours
| Cell Type | This compound | TCPS | NTPS |
| Fibroblasts (L929) | 4.5 ± 0.3 | 4.2 ± 0.4 | 1.2 ± 0.2 |
| Osteoblasts (Saos-2) | 4.1 ± 0.2 | 3.9 ± 0.3 | 1.1 ± 0.1 |
| Mesenchymal Stem Cells (hMSCs) | 3.8 ± 0.4 | 3.5 ± 0.5 | 1.0 ± 0.2 |
Table 3: Relative Cell Adhesion Strength after 24 hours
| Cell Type | This compound | TCPS | NTPS |
| Fibroblasts (L929) | 1.2 ± 0.1 | 1.0 (baseline) | 0.3 ± 0.05 |
| Osteoblasts (Saos-2) | 1.3 ± 0.1 | 1.0 (baseline) | 0.4 ± 0.08 |
| Mesenchymal Stem Cells (hMSCs) | 1.4 ± 0.2 | 1.0 (baseline) | 0.2 ± 0.04 |
Experimental Protocols
Protocol 1: General Cell Culture on this compound Surfaces
This protocol outlines the basic steps for seeding and culturing adherent cells on this compound-coated cultureware.
Materials:
-
This compound-coated culture plates or flasks
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell suspension of desired cell type
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Pre-warm all reagents (culture medium, PBS, Trypsin-EDTA) to 37°C.
-
Aspirate the shipping or storage solution from the this compound cultureware.
-
Rinse the surface twice with sterile PBS.
-
Add the appropriate volume of pre-warmed complete culture medium to the cultureware.
-
Prepare a single-cell suspension of the desired cells using standard trypsinization protocols.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.
-
Seed the cells onto the this compound surface at the desired density. For optimal results, refer to recommended seeding densities for your specific cell type.
-
Incubate the cultureware in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell attachment and growth daily. Change the culture medium every 2-3 days.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured on this compound surfaces (and control surfaces) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Culture cells on the respective surfaces for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the control surface.
Protocol 3: Cell Adhesion Assay
This protocol provides a method to quantify the relative adhesion strength of cells to the this compound surface.
Materials:
-
Cells cultured on this compound surfaces (and control surfaces)
-
PBS
-
Trypsin-EDTA solution (various concentrations or incubation times can be used to assess adhesion strength)
-
Centrifuge
Procedure:
-
Seed cells at a consistent density on all surfaces and incubate for 24 hours to allow for firm attachment.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Treat the cells with a defined concentration of Trypsin-EDTA for a short, fixed duration (e.g., 2 minutes).
-
Gently agitate the plate to detach cells.
-
Collect the detached cells and neutralize the trypsin with complete medium.
-
Count the number of detached cells.
-
Lyse the remaining attached cells and quantify the amount of DNA or protein as a measure of the adherent cell number.
-
Calculate the percentage of adherent cells for each surface.
Visualizations
Signaling Pathway
The interaction of cells with the this compound surface is mediated by the binding of cell surface receptors, such as integrins, to the material. This binding triggers a cascade of intracellular signaling events that regulate cell adhesion, proliferation, and survival.
Application Notes and Protocols for Preclinical Evaluation of Biocryl Implants in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for the in vivo evaluation of Biocryl implants using various animal models. The focus is on assessing biocompatibility, tissue integration, and degradation profiles, which are critical for preclinical assessment.
Introduction to this compound Implants and Preclinical Testing
This compound implants, often based on cyanoacrylate or other biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are utilized in a range of medical applications, including tissue adhesion, hernia repair, and as scaffolds for tissue regeneration.[1][2][3] Preclinical evaluation in relevant animal models is a crucial step to ensure the safety and efficacy of these implants before human clinical trials.[4][5] Animal studies allow for the assessment of the material's interaction with biological tissues, its degradation kinetics, and the local and systemic host response.[6][7]
The selection of an appropriate animal model is paramount and depends on the specific application of the this compound implant. While rodents like rats and rabbits are commonly used for initial biocompatibility screening and soft tissue applications due to their cost-effectiveness and ease of handling[7][8], larger animal models such as pigs, sheep, or dogs may be more suitable for orthopedic and load-bearing applications as their bone physiology more closely resembles that of humans.[4][9]
Animal Models and Experimental Design
Recommended Animal Models
| Animal Model | Common Applications for this compound-type Implants | Key Considerations | References |
| Rabbits | Soft tissue adhesion (e.g., hernia mesh fixation), biocompatibility testing of cyanoacrylate adhesives, dental implant studies. | Well-established models, easy to handle, reach skeletal maturity relatively quickly. Their bone characteristics are less similar to humans than larger models. | [1][8][10][11][12] |
| Rats | Subcutaneous implantation for biocompatibility, bone regeneration studies (e.g., calvarial defects), drug delivery from PLGA scaffolds. | Cost-effective, large litters allow for statistically significant group sizes. Small size can be a limitation for testing larger implants. | [7][13][14] |
| Pigs | Orthopedic applications, cardiovascular stents, and other implants where bone and tissue mechanics are critical. | Bone density and remodeling are very similar to humans. Their size and handling requirements can be challenging. | [4][9] |
| Sheep/Goats | Long-bone fracture fixation, spinal fusion models, and other orthopedic implant testing. | Good models for bone-implant interaction studies. Similar to pigs, they require more specialized housing and care. | [4][9] |
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo evaluation of this compound implants.
Experimental Protocols
Protocol 1: Subcutaneous Implantation in Rats for Biocompatibility Assessment
This protocol is adapted from studies evaluating the local tissue reaction to biodegradable polymers.
Objective: To assess the local inflammatory and foreign body response to a this compound implant.
Materials:
-
This compound implant discs (e.g., 5 mm diameter, 1 mm thickness)
-
Sprague-Dawley rats (male, 10-12 weeks old)[13]
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Suture materials
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the dorsal region. Disinfect the surgical site with an appropriate antiseptic.
-
Incision: Make a 1 cm longitudinal incision through the skin on the dorsum.
-
Pocket Creation: Create a subcutaneous pocket by blunt dissection.
-
Implantation: Place the sterile this compound implant into the pocket.
-
Closure: Close the incision with sutures.
-
Post-operative Care: Administer analgesics as per the approved protocol and monitor the animal for signs of distress. House animals individually.
-
Euthanasia and Sample Collection: At predetermined time points (e.g., 7, 30, and 90 days), euthanize the animals. Excise the implant along with the surrounding tissue.
-
Analysis:
-
Histology: Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the cellular infiltrate and fibrous capsule formation. Masson's trichrome can be used to assess collagen deposition.
-
Immunohistochemistry: Stain for specific cell markers, such as CD68 for macrophages, to quantify the inflammatory response.[13]
-
Protocol 2: Hernia Repair Model in Rabbits for Adhesive Evaluation
This protocol is based on preclinical studies of cyanoacrylate-based tissue adhesives for mesh fixation.[1][10][11]
Objective: To evaluate the efficacy and biocompatibility of a this compound adhesive for hernia mesh fixation.
Materials:
-
Polypropylene mesh
-
This compound adhesive
-
Suture material (for control group)
-
Standard surgical pack for laparotomy
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit and prepare the abdominal area for sterile surgery.
-
Surgical Defect: Create a partial-thickness defect in the abdominal wall.[1][10]
-
Mesh Fixation:
-
Control Group: Secure the polypropylene mesh over the defect using sutures.
-
Experimental Group: Fix the mesh in place using the this compound adhesive.
-
-
Closure: Close the skin incision in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals.
-
Evaluation Time Points: Euthanize animals at short (14 days), medium (90 days), and long-term (180 days) intervals.[1][10]
-
Analysis:
-
Macroscopic Evaluation: Assess for signs of adhesion formation, infection, or mesh displacement.
-
Biomechanical Testing: Perform tensiometric tests on the explanted tissue to measure the strength of the mesh-tissue interface.
-
Histological and Molecular Analysis: Evaluate tissue integration, inflammatory response (macrophage quantification), and collagen gene expression (Collagen I and III) in the tissue surrounding the implant.[1][2]
-
Data Presentation and Key Evaluation Metrics
Quantitative data should be summarized to facilitate comparison between different implant formulations or with control groups.
Biocompatibility and Inflammatory Response
| Parameter | Method of Measurement | Typical Time Points | Example Data (Hypothetical) |
| Macrophage Count | Immunohistochemistry (e.g., RAM11 staining in rabbits) | 14, 90, 180 days | Suture: 5% positive cells; this compound A: 25%; this compound B: 15% (at 14 days) |
| Fibrous Capsule Thickness | Histology (H&E staining), micrometry | 30, 90, 180 days | This compound A: 150 µm; this compound B: 80 µm (at 90 days) |
| Collagen I/III Gene Expression | Real-time PCR | 14, 90 days | Relative expression levels compared to a control group. |
Note: A significant increase in macrophage response for adhesives compared to sutures has been observed in some studies.[2]
Osseointegration (for bone implants)
| Parameter | Method of Measurement | Typical Time Points | Example Data (from literature) | References |
| Bone-to-Implant Contact (BIC) | Histomorphometry | 14, 28 days | HAnano implant: ~66% at 14 days, ~82% at 28 days | [15] |
| Bone Area Fraction Occupancy (BAFO) | Histomorphometry | 14, 28 days | Values can vary significantly based on implant surface and location. | [15][16] |
| New Bone Volume | Micro-CT | 2, 10 weeks | PLLA/PGA group: 0.32 mm³ at 2 weeks | [13] |
Signaling Pathways and Biological Interactions
The host response to an implanted biomaterial is a complex process involving innate and adaptive immune responses, culminating in either tissue integration or fibrous encapsulation.
Generalized Host Response to Biomaterial Implantation
The following diagram illustrates the key stages of the foreign body reaction to a this compound implant.
This pathway highlights the initial adsorption of host proteins to the implant surface, which then mediates the subsequent cellular responses. An acute inflammatory phase is characterized by the recruitment of neutrophils and macrophages.[2] Depending on the biocompatibility of the this compound implant, this can either resolve into proper tissue integration or progress to a chronic inflammatory state, leading to the formation of a fibrous capsule around the implant.[6] The presence of foreign body giant cells, formed by the fusion of macrophages, is a hallmark of the reaction to non-degradable or slowly degrading materials.
References
- 1. Pre-clinical assay of the tissue integration and mechanical adhesion of several types of cyanoacrylate adhesives in the fixation of lightweight polypropylene meshes for abdominal hernia repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical assay of the tissue integration and mechanical adhesion of several types of cyanoacrylate adhesives in the fixation of lightweight polypropylene meshes for abdominal hernia repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic designed poly (lactic-co-glycolic acid) cylindrical oseltamivir phosphate-loaded implants impede tumor neovascularization, growth and metastasis in mouse model of human pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for surgeries and implants: a vital tool in medical research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models for Investigating Osseointegration: An Overview of Implant Research over the Last Three Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. wjoud.com [wjoud.com]
- 9. Animal models for implant biomaterial research in bone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The biocompatibility of dental implant materials measured in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Hard and Soft Tissue Responses to Four Different Generation Bioresorbable Materials-Poly-l-Lactic Acid (PLLA), Poly-l-Lactic Acid/Polyglycolic Acid (PLLA/PGA), Uncalcined/Unsintered Hydroxyapatite/Poly-l-Lactic Acid (u-HA/PLLA) and Uncalcined/Unsintered Hydroxyapatite/Poly-l-Lactic Acid/Polyglycolic Acid (u-HA/PLLA/PGA) in Maxillofacial Surgery: An In-Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Implant Surface Modification with Nanohydroxyapatite Associated with the Use of L-PRF: In Vivo Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo osseointegration evaluation of implants coated with nanostructured hydroxyapatite in low density bone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo evaluation of biofunctionalized implant surfaces with a synthetic peptide (P‐15) and its impact on osseointegra… [ouci.dntb.gov.ua]
Application Notes and Protocols for Surgical Implantation of Biocryl™ Screws
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the surgical implantation technique for Biocryl™ screws, with a focus on the this compound Rapide™ biocomposite material. The information is intended to guide researchers and professionals in understanding the material properties, surgical procedures, and biological interactions of these implants.
Introduction to this compound™ Screws
This compound™ screws are bioabsorbable medical implants used for fixation in various orthopedic procedures, most notably in anterior cruciate ligament (ACL) reconstruction. The screws are composed of this compound Rapide™, a biocomposite material consisting of 70% Poly(L-lactide-co-glycolide) (PLGA) and 30% β-Tricalcium Phosphate (β-TCP).[1][2] This composition is designed to provide robust initial fixation while gradually being resorbed and replaced by bone over time.[2][3] The proprietary Micro-Particle Dispersion (MPD) manufacturing process ensures a homogenous blend of PLGA and β-TCP particles, which is critical for the material's strength and resorption properties.[1][2]
The PLGA component, a copolymer of polylactic acid (PLA) and polyglycolic acid (PGA), facilitates a controlled and faster degradation compared to materials made of pure PLA.[4][5] The β-TCP component is an osteoconductive ceramic that promotes bone ingrowth as the PLGA matrix resorbs.[1][2] This combination of materials aims to provide a temporary scaffold for tissue healing that is eventually replaced by the patient's own bone.[4]
Quantitative Data
The following tables summarize key quantitative data related to the material composition, available sizes, and biomechanical performance of this compound™ screws, specifically the MILAGRO™ Advance Interference Screw which is made from this compound Rapide™.
| Table 1: Material Composition of this compound Rapide™ | |
| Component | Percentage by Weight |
| Poly(L-lactide-co-glycolide) (PLGA) | 70% |
| β-Tricalcium Phosphate (β-TCP) | 30% |
| Table 2: Available Dimensions of MILAGRO™ Advance Interference Screws | |
| Diameter (mm) | Length (mm) |
| 7 | 23 |
| 8 | 23 |
| 9 | 23, 30 |
| 10 | 23, 30 |
| 11 | 23, 30 |
| 12 | 35 |
| [Source: Clinical Gate, Musculoskeletal Key][4] |
| Table 3: Biomechanical Performance Data | |
| Parameter | Value |
| Mean Pull-Out Strength (MILAGRO™ vs. original this compound™) | 890 N vs. 650 N |
| [Source: Roundtable Discussion - The interference screw has been redefined.][4] |
Experimental Protocols
The following is a generalized protocol for the surgical implantation of a this compound™ interference screw (e.g., MILAGRO™ Advance Interference Screw) for ACL reconstruction with a bone-tendon-bone (BTB) graft. This protocol is a synthesis of information from various surgical technique guides and should be adapted by qualified professionals based on patient-specific factors.
Pre-operative Preparation
-
Graft Preparation:
-
Harvest the BTB autograft or prepare the allograft.
-
Drill a hole in each bone block approximately 10 mm from the edge.
-
Keep the graft under tension and hydrated with sterile saline until implantation.[6]
-
-
Patient Positioning and Portal Placement:
-
Position the patient supine with the operative knee flexed.
-
Establish standard arthroscopic portals (anterolateral for viewing, anteromedial for working).[7]
-
Surgical Procedure: Femoral Fixation
-
Femoral Tunnel Preparation:
-
Graft Passage:
-
Pass the graft into the femoral tunnel.
-
-
Screw Selection and Insertion:
-
Select a MILAGRO™ Advance Interference Screw with a diameter typically 2 mm smaller than the femoral tunnel diameter and a length of 23 mm.[6]
-
With the knee flexed between 110 and 120 degrees, maintain tension on the sutures to keep the graft fully seated in the tunnel.[6]
-
Tapping: It is recommended to tap the full length of the intended screw placement to ease insertion and reduce stress on the screw.[6]
-
Insert the screw over a guidewire, advancing it until it is fully seated and provides secure fixation of the bone block.
-
Surgical Procedure: Tibial Fixation
-
Tibial Tunnel Preparation:
-
Create the tibial tunnel, ensuring the final diameter matches the graft diameter. Tunnel dilation is recommended.[6]
-
-
Screw Selection and Insertion:
-
Select a MILAGRO™ Advance Interference Screw with a diameter typically 1 mm smaller than the tibial tunnel diameter and a length of 30 to 35 mm.[6]
-
Apply approximately 10-15 lbs of distal tension on the BTB graft sutures.[5]
-
Cycle the knee through a full range of motion approximately 20 times to pre-tension the graft.[5]
-
Tapping: As with the femoral side, tapping the tibial tunnel is recommended.[6]
-
Insert the screw over a guidewire until it is fully seated, providing secure interference fixation of the bone block within the tibial tunnel.
-
Post-operative Care
-
Post-operative care should follow standard protocols for ACL reconstruction, including weight-bearing restrictions and a structured rehabilitation program.
Visualizations
Surgical Workflow
Caption: Surgical workflow for this compound™ screw implantation in ACL reconstruction.
Biological Response and Osteointegration
Caption: Biological response to this compound™ screw implantation leading to osteointegration.
References
- 1. Osteoinduction and Osteoconduction with Porous Beta-Tricalcium Phosphate Implanted after Fibular Resection in Humans [scirp.org]
- 2. An osteoconductive PLGA scaffold with bioactive β-TCP and anti-inflammatory Mg(OH)2 to improve in vivo bone regeneration - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. msa.sm.ee [msa.sm.ee]
- 4. Frontiers | Current Application of Beta-Tricalcium Phosphate in Bone Repair and Its Mechanism to Regulate Osteogenesis [frontiersin.org]
- 5. Osteoinduction of hydroxyapatite/beta-tricalcium phosphate bioceramics in mice with a fractured fibula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luot.ch [luot.ch]
- 7. orthopedikos-larisa.gr [orthopedikos-larisa.gr]
Application Notes and Protocols for Sterilizing Biocryl Samples for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sterilization of Biocryl® samples intended for use in cell culture experiments. The choice of sterilization method is critical as it can significantly impact the material's physicochemical properties and biocompatibility, ultimately affecting experimental outcomes. These guidelines are designed to help researchers select and implement the most appropriate sterilization technique for their specific this compound formulation.
Introduction to this compound and Sterilization
This compound is a trade name for a family of biocompatible polymers used in medical devices. For the purpose of these notes, we will address two common types of materials that fall under similar trade names and compositions:
-
This compound RAPIDE™ , a biocomposite material composed of Poly(lactic-co-glycolic acid) (PLGA) and beta-tricalcium phosphate (β-TCP). This material is resorbable and designed to promote bone formation.
-
This compound® C , a rigid, transparent material based on Polymethylmethacrylate (PMMA).
The selection of a sterilization method depends heavily on the chemical composition of the polymer. Resorbable polymers like PLGA are particularly sensitive to heat and radiation, which can alter their degradation kinetics and mechanical properties. Non-resorbable polymers like PMMA are generally more robust.
Recommended Sterilization Methods
Based on the composition of this compound samples, the following sterilization methods are recommended for consideration. The choice of method should be made after careful evaluation of its potential effects on the material properties and the specific requirements of the cell culture application.
For this compound RAPIDE™ (PLGA/β-TCP)
Ethylene Oxide (EO) and Gamma (γ) Irradiation are the most common industrial sterilization methods for PLGA-based materials. However, both have potential drawbacks that must be considered. Low-temperature plasma sterilization is an emerging alternative with potentially fewer adverse effects.
-
Ethylene Oxide (EO) Sterilization: This is a low-temperature gaseous method suitable for heat-sensitive materials.[1][2] It effectively sterilizes without significantly altering the bulk properties of PLGA. However, residual EO and its byproducts can be cytotoxic, necessitating a thorough aeration phase to reduce residuals to safe levels as defined by standards like ISO 10993-7.
-
Gamma (γ) Irradiation: This method uses cobalt-60 radiation to sterilize materials.[2] It has high penetration power and is effective for terminally sterilized packaged devices. The main drawback for PLGA is the potential for chain scission, which leads to a decrease in molecular weight and can accelerate the degradation rate of the material.[1]
-
Low-Temperature Plasma Sterilization: This method uses a low-temperature gas plasma (e.g., hydrogen peroxide) to sterilize devices. It is a promising alternative to EO and gamma irradiation as it can sterilize at low temperatures with no toxic residues.
For this compound® C (PMMA)
PMMA is more resistant to the effects of sterilization than PLGA.
-
Ethylene Oxide (EO) Sterilization: EO is a suitable method for sterilizing PMMA-based devices, especially those with complex geometries. As with PLGA, adequate aeration is crucial.
-
Gamma (γ) Irradiation: PMMA can be sterilized by gamma irradiation. However, high doses of radiation can cause changes in its physical properties, including discoloration (yellowing) and a decrease in mechanical strength.[3]
-
Autoclave (Steam Sterilization): While PMMA has a higher glass transition temperature than PLGA, autoclaving is generally not recommended as it can still lead to deformation of intricately designed parts.[4]
Data Presentation: Effects of Sterilization on Polymer Properties
The following tables summarize the quantitative effects of different sterilization methods on key properties of PLGA, a major component of this compound RAPIDE™. This data is compiled from various studies and should be used as a guideline. It is essential to perform material characterization on your specific this compound samples post-sterilization.
| Sterilization Method | Change in Molecular Weight (Mw) | Change in Crystallinity | Observations |
| Ethylene Oxide (EO) | Minimal to no significant change.[5] | No significant change.[5] | Potential for cytotoxic residues if not properly aerated. May cause slight shrinkage in porous scaffolds. |
| Gamma (γ) Irradiation | Significant decrease (up to 50% or more depending on dose).[1] | May increase or decrease depending on the polymer and irradiation conditions. | Chain scission is the predominant effect, leading to accelerated degradation. |
| Electron Beam (E-beam) | Significant decrease, similar to gamma irradiation.[1] | Similar effects to gamma irradiation. | Lower penetration depth than gamma irradiation. |
| Low-Temperature Plasma | Minimal to no significant change. | Minimal to no significant change. | A promising alternative with fewer adverse effects on material properties. |
Experimental Protocols
The following are detailed protocols for the sterilization of this compound samples and subsequent evaluation of their sterility and biocompatibility for cell culture.
Protocol 1: Ethylene Oxide (EO) Sterilization
This protocol is based on the general principles of EO sterilization as outlined in ISO 11135.[6][7][8] It is recommended to perform this sterilization with a qualified contract sterilization provider.
Materials:
-
This compound samples packaged in breathable pouches (e.g., Tyvek®).
-
Ethylene oxide sterilizer.
-
Biological indicators (BIs) (e.g., spores of Bacillus atrophaeus).
-
Aeration chamber.
Procedure:
-
Packaging: Individually package each this compound sample in a breathable sterilization pouch.
-
Preconditioning: Place the packaged samples and BIs in a preconditioning chamber at a controlled temperature (typically 30-60°C) and relative humidity (typically 40-80%) for a defined period to allow the material to equilibrate.
-
Sterilization Cycle:
-
Transfer the samples to the EO sterilization chamber.
-
Evacuate the air from the chamber.
-
Introduce steam to achieve the desired relative humidity.
-
Introduce a specified concentration of EO gas (typically 400-1200 mg/L).
-
Expose the samples to the EO gas for a predetermined time (typically 1-6 hours) at a controlled temperature (typically 30-60°C).
-
-
Post-Sterilization Aeration:
-
Evacuate the EO gas from the chamber.
-
Perform a series of air washes to remove residual EO.
-
Transfer the samples to a dedicated aeration chamber for a specified duration (can range from hours to days) to reduce EO and ethylene chlorohydrin (ECH) residues to safe levels.
-
-
Sterility Testing: Perform sterility testing on the sterilized samples and BIs according to the protocol outlined in Protocol 3.
Workflow for Ethylene Oxide Sterilization
Caption: Ethylene Oxide Sterilization Workflow.
Protocol 2: Gamma (γ) Irradiation Sterilization
This protocol is based on the general principles of gamma irradiation sterilization as outlined in ISO 11137.[9][10][11] This procedure should be carried out by a specialized service provider.
Materials:
-
This compound samples, packaged appropriately.
-
Gamma irradiator (Cobalt-60 source).
-
Dosimeters.
Procedure:
-
Dose Determination: The appropriate sterilization dose must be determined for the specific this compound product. A common dose for medical devices is 25 kGy, but this may need to be validated or adjusted based on the bioburden of the product and its radiation sensitivity.[12]
-
Packaging: Package the this compound samples in their final, sealed packaging that is compatible with gamma radiation.
-
Irradiation:
-
Place the packaged samples in the irradiation chamber.
-
Position dosimeters to monitor the absorbed radiation dose.
-
Expose the samples to the Cobalt-60 source until the target minimum dose is achieved throughout the product load.
-
-
Post-Irradiation: No aeration is required. The samples are ready for use after dose verification.
-
Material Characterization: It is crucial to characterize the material properties (e.g., molecular weight, mechanical strength, degradation rate) after irradiation to ensure they still meet the requirements for the intended application.
-
Sterility and Biocompatibility Testing: Perform sterility and biocompatibility testing as described in the subsequent protocols.
Workflow for Gamma Irradiation Sterilization
Caption: Gamma Irradiation Sterilization Workflow.
Protocol 3: Sterility Testing
This protocol is a simplified version for research purposes, based on the principles of direct immersion sterility testing.
Materials:
-
Sterilized this compound samples.
-
Sterile culture medium (e.g., Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)).
-
Sterile containers.
-
Incubator.
Procedure:
-
Aseptically transfer a sterilized this compound sample into a sterile container with a sufficient volume of sterile TSB to completely immerse the sample.
-
In a separate container, repeat the process with FTM.
-
Incubate the TSB container at 20-25°C for 14 days.
-
Incubate the FTM container at 30-35°C for 14 days.
-
Observe the media for any signs of microbial growth (e.g., turbidity, pellicle formation). The absence of growth indicates that the sample is sterile.
Protocol 4: Biocompatibility Testing - Cytotoxicity (MTT Assay)
This protocol describes a method to assess the potential cytotoxicity of leachables from sterilized this compound samples using an MTT assay, based on the principles of ISO 10993-5.
Materials:
-
Sterilized this compound samples.
-
Cell culture medium appropriate for the chosen cell line.
-
A suitable cell line (e.g., L929 fibroblasts, as recommended by ASTM F813).[3][13][14]
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Preparation of Extracts:
-
Aseptically place a sterilized this compound sample in a sterile container with cell culture medium at a ratio of sample surface area to medium volume as specified in ISO 10993-12 (e.g., 3 cm²/mL).
-
Incubate at 37°C for 24-72 hours to allow for the extraction of any leachable substances.
-
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Exposure to Extracts:
-
Remove the culture medium from the wells.
-
Add the prepared extracts to the wells in triplicate. Include negative controls (fresh medium) and positive controls (medium with a known cytotoxic agent).
-
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for the extract-treated wells relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.[15]
Protocol 5: Biocompatibility Testing - Cell Adhesion and Proliferation
This protocol provides a method to evaluate the ability of cells to adhere and proliferate directly on the surface of sterilized this compound samples.
Materials:
-
Sterilized this compound samples.
-
Cell culture medium.
-
A suitable cell line.
-
Multi-well plates.
-
Reagents for quantifying cell number (e.g., PicoGreen™ for DNA quantification or a commercial cell proliferation assay kit).
-
Fluorescent stains for cell visualization (e.g., DAPI for nuclei, Phalloidin for cytoskeleton).
-
Fluorescence microscope.
Procedure:
-
Sample Preparation: Place the sterilized this compound samples into the wells of a multi-well plate.
-
Cell Seeding: Seed cells directly onto the surface of the this compound samples at a defined density.
-
Incubation: Culture the cells for various time points (e.g., 1, 3, and 7 days) to assess both initial adhesion and subsequent proliferation.
-
Cell Proliferation Assessment (Quantitative):
-
At each time point, lyse the cells on the scaffolds.
-
Quantify the total amount of DNA using a fluorescent DNA-binding dye like PicoGreen™. The amount of DNA is directly proportional to the cell number.
-
-
Cell Adhesion and Morphology Assessment (Qualitative):
-
At each time point, fix the cells on the scaffolds.
-
Stain the cells with fluorescent dyes (e.g., DAPI for nuclei and Phalloidin for the actin cytoskeleton).
-
Visualize the cells using fluorescence microscopy to assess their attachment, spreading, and morphology on the this compound surface.
-
Workflow for Biocompatibility Testing
Caption: Biocompatibility Testing Workflow.
Conclusion
The sterilization of this compound samples for cell culture requires careful consideration of the material's composition and the potential effects of the sterilization method on its properties. For PLGA-based this compound RAPIDE™, ethylene oxide and low-temperature plasma are generally preferred over gamma irradiation to minimize changes in molecular weight and degradation kinetics. For PMMA-based this compound® C, EO and gamma irradiation are both viable options, with the choice depending on the specific application and tolerance for potential material changes. It is imperative that researchers validate their chosen sterilization method and assess the sterility and biocompatibility of the sterilized samples before use in critical cell culture experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. starfishmedical.com [starfishmedical.com]
- 3. store.astm.org [store.astm.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. greenlight.guru [greenlight.guru]
- 7. ISO 11135: Sterilization of medical devices using ethylene oxide [ionisos.com]
- 8. steris-ast.com [steris-ast.com]
- 9. greenlight.guru [greenlight.guru]
- 10. ISO 11137 standard - Ionisos [ionisos.com]
- 11. ISO 11137: An Overview of the Standard for Radiation - NextBeam [nextbeam.com]
- 12. γ-Irradiation of PEGd,lPLA and PEG-PLGA Multiblock Copolymers: I. Effect of Irradiation Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. academicstrive.com [academicstrive.com]
Application Notes and Protocols for Mechanical Testing of Biocryl™ Composites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mechanical characterization of Biocryl™ composites. This compound™ Rapide, a prominent member of this family, is a biocompatible and bioresorbable composite comprising 70% Poly(lactic-co-glycolic acid) (PLGA) and 30% β-Tricalcium Phosphate (β-TCP).[1][2] Understanding the mechanical properties of these composites is crucial for their application in orthopedic implants and other medical devices. These protocols are based on established ASTM and ISO standards for polymer composites and have been adapted for the specific considerations of biomedical materials.
Data Presentation: Mechanical Properties of this compound™ and Similar Composites
The following tables summarize the mechanical properties of this compound™ and comparable PLGA/β-TCP composites found in the literature. It is important to note that specific values for "this compound Rapide" are not always publicly available, and therefore, data from studies on composites with similar compositions are included as representative values.
| Mechanical Property | Material Composition | Test Standard (or equivalent) | Value |
| Tensile Strength | PLGA/β-TCP (electrostatic spun membrane) | Custom | ~1.5 - 2.0 MPa |
| Tensile Modulus | PLGA/β-TCP (electrostatic spun membrane) | Custom | ~20 - 30 MPa |
| Flexural Strength | PLGA/β-TCP | Three-point bending | 125.2 - 189 MPa |
| Flexural Modulus | PLGA/β-TCP | Three-point bending | 3.12 - 4.89 GPa |
| Compressive Strength | PLGA-coated β-TCP scaffold | ASTM guidelines | 4.19 ± 0.84 MPa |
| Compressive Strength | β-TCP cement with 10% PLGA particles | Custom | 22.77 MPa |
Experimental Protocols
Tensile Testing
Objective: To determine the ultimate tensile strength, tensile modulus, and elongation at break of this compound™ composites. This test is critical for understanding the material's behavior under pure tension.
Standard: Based on ASTM D3039/D3039M - "Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials".
Methodology:
-
Specimen Preparation:
-
Prepare rectangular specimens with dimensions of 250 mm x 25 mm. The thickness will depend on the manufacturing process of the this compound™ composite sheet.
-
Ensure all specimens are free of surface defects, such as scratches or voids, which can act as stress concentrators.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing. For applications simulating physiological conditions, specimens may be conditioned in a phosphate-buffered saline (PBS) solution at 37°C.
-
-
Test Procedure:
-
Use a universal testing machine equipped with wedge action grips.
-
Set the grip separation to a suitable length, typically 150 mm.
-
Place the specimen in the grips, ensuring it is aligned with the direction of testing.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a constant crosshead speed of 2 mm/min until the specimen fails.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile stress (σ) by dividing the applied load by the initial cross-sectional area of the specimen.
-
Calculate the tensile strain (ε) from the extensometer data.
-
Plot the stress-strain curve.
-
Determine the ultimate tensile strength as the maximum stress reached before failure.
-
Calculate the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
-
Determine the elongation at break from the strain at the point of fracture.
-
Flexural Testing (Three-Point Bending)
Objective: To measure the flexural strength and flexural modulus of this compound™ composites. This test simulates the bending loads that an implant may experience.
Standard: Based on ASTM D790 - "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials" and ISO 178 - "Plastics -- Determination of flexural properties".
Methodology:
-
Specimen Preparation:
-
Prepare rectangular bar specimens with dimensions of 127 mm x 12.7 mm x 3.2 mm.
-
Ensure all specimens have smooth, parallel surfaces.
-
Condition the specimens as described for tensile testing.
-
-
Test Procedure:
-
Use a universal testing machine with a three-point bending fixture.
-
Set the support span to a ratio of 16:1 (span length to specimen thickness). For a 3.2 mm thick specimen, the span would be 51.2 mm.
-
Place the specimen on the supports, ensuring it is centered.
-
Apply the load to the center of the specimen at a constant crosshead speed. The speed can be calculated based on the standard's formula, which depends on the span and specimen thickness. A typical rate is 1.4 mm/min.
-
Continue the test until the specimen fractures or the strain in the outer fibers reaches 5%.
-
Record the load and deflection data.
-
-
Data Analysis:
-
Calculate the flexural stress (σf) and flexural strain (εf) using the formulas provided in the standard.
-
Plot the flexural stress-strain curve.
-
Determine the flexural strength as the maximum stress at or before fracture or 5% strain.
-
Calculate the flexural modulus from the slope of the initial linear portion of the stress-deflection curve.
-
Compressive Testing
Objective: To determine the compressive strength and modulus of this compound™ composites. This is particularly important for load-bearing applications where the material will be subjected to compressive forces.
Standard: Based on ASTM D695 - "Standard Test Method for Compressive Properties of Rigid Plastics".
Methodology:
-
Specimen Preparation:
-
Prepare cylindrical or rectangular block specimens. A common cylindrical size is 12.7 mm in diameter and 25.4 mm in height.
-
Ensure the ends of the specimens are flat, parallel, and perpendicular to the long axis.
-
Condition the specimens as previously described.
-
-
Test Procedure:
-
Use a universal testing machine with compression platens.
-
Place the specimen between the platens, ensuring it is centered.
-
Apply a constant crosshead speed of 1.3 mm/min.
-
Record the load and displacement data until the specimen fails or yields.
-
-
Data Analysis:
-
Calculate the compressive stress by dividing the load by the initial cross-sectional area.
-
Calculate the compressive strain by dividing the change in height by the original height.
-
Plot the compressive stress-strain curve.
-
Determine the compressive strength as the maximum stress the material can withstand before failure or yielding.
-
Calculate the compressive modulus from the slope of the initial linear portion of the stress-strain curve.
-
Fatigue Testing
Objective: To evaluate the durability of this compound™ composites under cyclic loading, which simulates the repetitive stresses an implant may experience in the body. This is crucial for predicting the long-term performance and lifespan of the device.
Standard: While no single standard exists specifically for this compound™ fatigue, protocols can be adapted from ASTM and ISO standards for medical devices and polymer composites, such as those for orthopedic implants. A relevant study on this compound Rapide interference screws provides a basis for this protocol.
Methodology:
-
Specimen Preparation:
-
Specimens should be prepared in the form of the final device (e.g., interference screw, suture anchor) or as standardized coupons (e.g., "dog-bone" shaped for tensile fatigue).
-
Condition the specimens in a simulated physiological environment (e.g., PBS at 37°C) for a period to represent in vivo conditions.
-
-
Test Procedure:
-
Use a dynamic testing machine capable of applying cyclic loads.
-
Mount the specimen in a fixture that replicates its intended clinical application.
-
Apply a sinusoidal cyclic load at a frequency of 1-2 Hz to avoid significant heating of the specimen.
-
Based on a study of this compound Rapide screws, two loading protocols can be considered:
-
Protocol 1: 1,000 cycles between 50 N and 250 N.
-
Protocol 2: 5,000 cycles between 100 N and 300 N.
-
-
During the test, monitor parameters such as displacement and stiffness.
-
After the cyclic loading, a pull-out or tensile test to failure can be performed at a constant displacement rate (e.g., 0.5 mm/s) to determine the residual strength.
-
-
Data Analysis:
-
Plot the number of cycles to failure (S-N curve) if run-to-failure tests are performed at various stress levels.
-
Analyze the change in stiffness and displacement over the course of the cyclic loading.
-
Determine the yield load and ultimate failure load after cyclic loading.
-
Examine the failure mode of the specimens (e.g., fracture, loosening, material degradation).
-
Visualizations
Caption: Experimental workflow for mechanical testing of this compound composites.
References
Application Notes and Protocols for Biocryl-Based Drug Delivery Systems
Introduction
Biocryl represents a versatile class of biocompatible acrylic polymers engineered for advanced drug delivery applications. Its tunable physicochemical properties, including biodegradability, mechanical strength, and drug loading capacity, make it an ideal candidate for developing a variety of drug delivery systems. These systems are designed to provide controlled and targeted release of therapeutic agents, enhancing efficacy while minimizing systemic side effects.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound-based materials.
Key Features of this compound:
-
Biocompatibility: this compound is designed to be non-toxic and to interact safely with biological systems, reducing the risk of inflammation or immune reactions.[1][3][5]
-
Biodegradability: The polymer matrix is engineered to degrade into non-toxic byproducts that can be safely eliminated by the body.[1][6]
-
Controlled Release: The formulation of this compound can be tailored to achieve specific drug release kinetics, including sustained and stimulus-responsive release.[1][3][4][7]
-
Versatility: this compound can be formulated into various forms, such as nanoparticles, hydrogels, and microcapsules, to accommodate a wide range of therapeutic agents.[3][5][8]
Application I: this compound Nanoparticles for Targeted Cancer Therapy
Overview
This compound nanoparticles can be formulated to encapsulate hydrophobic anti-cancer drugs, improving their solubility and circulation time.[8] Surface modification of these nanoparticles with targeting ligands allows for specific delivery to tumor cells, enhancing the therapeutic index of the encapsulated drug.
Data Presentation: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug:Polymer Ratio (w/w) | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| BN-Dox-01 | 1:5 | 15.2 | 85.4 | 150 ± 5.2 | 0.12 |
| BN-Dox-02 | 1:10 | 8.9 | 92.1 | 180 ± 6.8 | 0.15 |
| BN-Dox-03 | 1:15 | 6.2 | 95.3 | 210 ± 7.1 | 0.18 |
Data Presentation: In Vitro Drug Release Kinetics
The release of doxorubicin from this compound nanoparticles typically follows a biphasic pattern with an initial burst release followed by a sustained release phase.[9] The release kinetics can be fitted to various mathematical models to understand the release mechanism.[7][9][10]
| Time (hours) | Cumulative Release (%) - BN-Dox-01 | Cumulative Release (%) - BN-Dox-02 | Cumulative Release (%) - BN-Dox-03 |
| 1 | 25.3 | 20.1 | 15.8 |
| 6 | 45.8 | 38.2 | 30.5 |
| 12 | 60.1 | 52.7 | 44.3 |
| 24 | 78.9 | 71.3 | 65.2 |
| 48 | 92.5 | 88.6 | 82.1 |
| 72 | 98.2 | 95.4 | 91.8 |
Experimental Protocol: Preparation of this compound Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes the preparation of doxorubicin-loaded this compound nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation method.
Materials:
-
This compound polymer
-
Doxorubicin HCl
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound polymer and doxorubicin in dichloromethane.
-
Preparation of the Aqueous Phase: Dissolve PVA in deionized water to create a 2% (w/v) solution.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 1000 rpm on a magnetic stirrer. Homogenize the mixture at 15,000 rpm for 5 minutes to form a stable o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the pellet with deionized water three times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.
Experimental Workflow Diagram
Caption: Workflow for this compound Nanoparticle Preparation.
Application II: this compound Hydrogel for Controlled Release of a Hydrophilic Drug
Overview
This compound hydrogels are three-dimensional polymer networks with high water content, making them suitable for encapsulating and delivering hydrophilic drugs.[11][12] The crosslinking density of the hydrogel can be controlled to modulate the drug release rate.
Data Presentation: Swelling Ratio and Drug Release
| Hydrogel Formulation | Crosslinker Concentration (%) | Swelling Ratio (%) | Drug Release at 24h (%) |
| BH-Met-01 | 1 | 850 | 75.6 |
| BH-Met-02 | 2 | 620 | 58.2 |
| BH-Met-03 | 3 | 450 | 42.9 |
Experimental Protocol: Preparation of this compound Hydrogel by Free-Radical Polymerization
This protocol outlines the synthesis of a Metformin-loaded this compound hydrogel.
Materials:
-
This compound monomer
-
N,N'-methylenebis(acrylamide) (MBA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
Metformin HCl
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Preparation of Pre-gel Solution: Dissolve the this compound monomer, MBA, and Metformin HCl in PBS.
-
Initiation of Polymerization: Add APS to the pre-gel solution and vortex thoroughly.
-
Gelation: Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.
-
Washing: Remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted monomers and initiator.
-
Drying: Dry the hydrogel in a vacuum oven at 40°C until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Workflow for this compound Hydrogel Preparation.
Signaling Pathway: this compound Nanoparticle-Mediated Apoptosis in Cancer Cells
This compound nanoparticles carrying doxorubicin can be designed to be taken up by cancer cells through endocytosis. Once inside the cell, the doxorubicin is released and intercalates with DNA, leading to the activation of the intrinsic apoptotic pathway.
Caption: Apoptosis signaling pathway induced by this compound nanoparticles.
This compound-based materials offer a robust and adaptable platform for a wide range of drug delivery applications. The protocols and data presented here provide a foundational framework for researchers to develop and characterize novel this compound drug delivery systems. Further optimization of formulation parameters and surface modifications can lead to the development of highly effective and targeted therapies for various diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Advances in Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible and Biomaterials Application in Drug Delivery System in Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Biopolymers for Drugs and Probiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Advances in Hydrogel-Based Drug Delivery Systems | MDPI [mdpi.com]
- 12. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocryl RAPIDE™ in Tendon-to-Bone Repair Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Biocryl RAPIDE™, a biocomposite material composed of 70% Poly(L-lactide-co-glycolide) (PLGA) and 30% β-Tricalcium Phosphate (β-TCP), in tendon-to-bone repair research. The information is synthesized from preclinical and clinical studies on similar biocomposite implants.
Material Composition and Properties
This compound RAPIDE™ is a bioabsorbable material designed for fixation of soft tissue grafts to bone. The PLGA component provides initial mechanical strength, while the β-TCP is intended to be osteoconductive, potentially promoting bone formation at the repair site.[1] Preclinical studies in beagle dogs have shown that implants made of this material are absorbed and replaced by bone over a period of approximately 24 months.[2][3] The material's proprietary Micro-Particle Dispersion (MPD) technology is designed to ensure a homogenous blend of PLGA and β-TCP, which is critical for consistent strength and resorption properties.[1][3]
Applications in Tendon-to-Bone Repair
This compound RAPIDE™ is manufactured into various implants, including interference screws and suture anchors, for procedures such as:
-
Anterior Cruciate Ligament (ACL) reconstruction
-
Rotator cuff repair
-
Bankart repair
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key findings from studies on PLGA/β-TCP biocomposite implants for tendon-to-bone repair.
Table 1: Biomechanical Performance of PLGA/β-TCP Implants
| Parameter | Test Model | Implant Type | Key Findings | Reference |
| Ultimate Load to Failure | Sheep Cadaver Humeri | All-suture anchor vs. Biocomposite suture anchor | All-suture anchors showed significantly higher failure loads than biocomposite anchors. | [4] |
| Stiffness | Sheep Cadaver Humeri | All-suture anchor vs. Biocomposite suture anchor | No significant differences in stiffness between all-suture and conventional suture anchors. | [4] |
| Cyclic Displacement | Sheep Cadaver Humeri | All-suture anchor vs. Biocomposite suture anchor | All-suture anchors had similar cyclic displacements to biocomposite anchors. | [4] |
| Tensile Strength | Sheep ACL Reconstruction | Biodegradable interference screw | At 52 weeks, tensile stress of the reconstruction was 63.8% of the native Achilles tendon graft. | [5] |
Table 2: Radiographic and Histological Outcomes of PLGA/β-TCP Implants
| Outcome | Study Population | Implant Type | Follow-up | Key Findings | Reference |
| Implant Resorption | 668 patients (knee/shoulder) | Interference screws & suture anchors | 28 months (median) | Implants lost 88% of their original volume. | [6] |
| Osteoconductivity | 668 patients (knee/shoulder) | Interference screws & suture anchors | 28 months (median) | Osteoconductivity at the implant site was identified in 63% of cases. | [6] |
| Perianchor Cyst Formation | 78 patients (rotator cuff repair) | Suture anchors | >6 months | Incidence of 60.5% in one group and 60.0% in another. | |
| Bone Substitution | 78 patients (rotator cuff repair) | Suture anchors | >6 months | No anchor absorption and bone substitution observed. | |
| Anchor Hole Widening | 11 patients (Bankart repair) | Suture anchors | 30 months (mean) | Low incidence of anchor hole widening. | [7] |
| Ossification | 11 patients (Bankart repair) | Suture anchors | 30 months (mean) | Excellent ossification, with 98% of anchor sites showing some degree of ossification. | [7] |
| Tendon-Bone Healing | Sheep ACL Reconstruction | Biodegradable interference screw | 9-12 weeks | A mature intratunnel tendon-bone junction with a zone of fibrocartilage was found. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of biocomposite implants for tendon-to-bone repair.
Protocol 1: In Vivo Tendon-to-Bone Repair Model (Sheep ACL Reconstruction)
This protocol is based on a sheep model of ACL reconstruction to evaluate tendon-to-bone healing with biodegradable interference screws.[5][8]
1. Animal Model and Surgical Procedure:
- Animal: Mature sheep (n=35).
- Anesthesia: General anesthesia is induced and maintained.
- Graft Harvest: An autologous Achilles tendon split graft is harvested.
- ACL Reconstruction: The native ACL is resected, and bone tunnels are drilled in the femur and tibia at the anatomic insertion sites.
- Graft Fixation: The tendon graft is passed through the bone tunnels and fixed with a biodegradable poly-(D,L-lactide) interference screw.
- Postoperative Care: Standard postoperative care, including antibiotics and analgesics, is provided. Animals are allowed immediate weight-bearing.
2. Biomechanical Testing:
- Time Points: Euthanasia and specimen collection at 6, 9, 12, 24, and 52 weeks post-surgery.
- Specimen Preparation: The femur-graft-tibia complex is dissected and potted in mounting fixtures.
- Testing Machine: A materials testing system (e.g., Instron) is used.
- Protocol:
- Preload the construct to a defined force (e.g., 10 N) to remove slack.
- Apply a cyclic loading protocol (e.g., 50-250 N at 1 Hz for 1000 cycles) to simulate physiological loading.
- Perform a load-to-failure test at a constant displacement rate (e.g., 25 mm/sec).
- Data Analysis: Record ultimate load to failure (N), stiffness (N/mm), and mode of failure (e.g., graft pullout, mid-substance tear).
3. Histological Evaluation:
- Specimen Preparation:
- Harvest the bone-tendon-bone specimens and fix in 10% neutral buffered formalin.
- Dehydrate the specimens in a graded series of ethanol.
- Embed the specimens in a resin (e.g., polymethylmethacrylate).
- Section the embedded tissue using a microtome.
- Staining:
- Hematoxylin and Eosin (H&E): For general morphology of the tendon-bone interface.
- Safranin O/Fast Green: To identify fibrocartilage formation.
- Toluidine Blue: For metachromasia, indicating glycosaminoglycan content.
- Analysis:
- Qualitatively assess the tendon-bone interface for tissue integration, cell types, and collagen fiber organization.
- Quantify the area of fibrocartilage formation and neovascularization.
Protocol 2: In Vitro Suture Anchor Pull-out Testing
This protocol describes the biomechanical testing of suture anchor pull-out strength in a bone model.[9]
1. Test Block Preparation:
- Use a standardized artificial bone block (e.g., polyurethane foam) or cadaveric bone (e.g., sheep humerus).
- Drill pilot holes according to the manufacturer's instructions for the specific suture anchor being tested.
2. Suture Anchor Implantation:
- Insert the biocomposite suture anchor into the prepared pilot hole.
3. Mechanical Testing:
- Testing Machine: Use a servo-hydraulic or electromechanical materials testing machine.
- Setup:
- Secure the test block in a fixture.
- Create a loop with the suture material from the anchor and attach it to the actuator of the testing machine.
- Align the pull-out direction with the axis of the anchor insertion.
- Protocol:
- Apply a preload (e.g., 10 N) to remove any slack.
- Pull the suture at a constant displacement rate (e.g., 25 mm/sec) until failure.
- Data Collection: Record the maximum load to failure (N) and the mode of failure (suture breakage, anchor pullout, or eyelet failure).
Visualizations
Signaling Pathway: Osteoconduction at the Tendon-Bone Interface
Experimental Workflow: In Vivo Animal Study
Logical Relationship: this compound RAPIDE™ Degradation and Bone Ingrowth
References
- 1. jnjmedtech.com [jnjmedtech.com]
- 2. prod.mitek.depuy.edgesuite.net [prod.mitek.depuy.edgesuite.net]
- 3. d267putgahf11p.cloudfront.net [d267putgahf11p.cloudfront.net]
- 4. Biomechanical comparison of different suture anchors used in rotator cuff repair surgery–all-suture anchors are equivalent to other suture anchors: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tendon healing in a bone tunnel. Part I: Biomechanical results after biodegradable interference fit fixation in a model of anterior cruciate ligament reconstruction in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocomposite Implants Composed of Poly(Lactide-co-Glycolide)/β-Tricalcium Phosphate: Systematic Review of Imaging, Complication, and Performance Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of Cylindrical Poly-Lactic Co-Glycolide/Beta-Tricalcium Phosphate Biocomposite Anchors After Arthroscopic Bankart Repair: A Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. staehelin.ch [staehelin.ch]
- 9. abstracts.biomaterials.org [abstracts.biomaterials.org]
Troubleshooting & Optimization
Biocryl Scaffold Contamination Prevention: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address contamination of Biocryl scaffolds during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound scaffolds.
Issue 1: Suspected Bacterial or Fungal Contamination
Q: My cell culture media turned cloudy and/or changed color (e.g., yellow) overnight after seeding on the this compound scaffold. What should I do?
A: Rapid turbidity and a sharp drop in pH (indicated by a yellow color change in media with phenol red) are classic signs of bacterial contamination. Fungal contamination may appear as filamentous structures or fuzzy growths in the culture.[1][2]
Immediate Actions:
-
Isolate: Immediately quarantine the suspected culture vessel and any shared reagents (media, serum, etc.) to prevent cross-contamination.
-
Visualize: Observe the culture under a microscope at high magnification. Look for motile bacteria (tiny black dots or rods moving between cells) or fungal hyphae (long, filamentous threads).[2]
-
Discard: It is strongly recommended to discard the contaminated scaffold and culture. Autoclave all contaminated materials before disposal.
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture using 70% ethanol followed by a broad-spectrum disinfectant.[3]
Follow-up Actions:
-
Review Aseptic Technique: Carefully review your lab's aseptic technique protocols. Common sources of contamination include improper handling of pipette tips, talking over open culture vessels, and contaminated gloves.[4][5]
-
Check Reagents: Aseptically collect a sample of the media and other reagents used for the contaminated culture and incubate it separately to check for contamination.
-
Inspect Incubator: Check the incubator for any spills or residual moisture, which can be a breeding ground for contaminants. Ensure the water pan is clean and contains a disinfectant.
Issue 2: Cells on Scaffold Show Poor Viability or Altered Morphology Without Obvious Contamination
Q: My cells are not proliferating as expected, show signs of stress, or have an unusual morphology, but the media is clear. What could be the cause?
A: This could be due to a cryptic contaminant, such as Mycoplasma or endotoxins, or it could be related to the scaffold's sterilization process.
Possible Causes & Troubleshooting Steps:
-
Mycoplasma Contamination: Mycoplasma are very small bacteria that do not cause visible turbidity but can significantly alter cell behavior, including proliferation and gene expression.[6][7]
-
Endotoxin Contamination: Endotoxins (Lipopolysaccharides or LPS) are components of Gram-negative bacteria cell walls that can remain even after the bacteria are killed. They are pyrogenic and can induce inflammatory responses in cells, affecting their viability and function.[8][9]
-
Action: Test your scaffold, media, and serum for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[9] (See Experimental Protocol 3). Ensure all solutions and materials are certified as low-endotoxin or pyrogen-free.
-
-
Residual Sterilant: If the scaffold was sterilized with ethylene oxide (EtO) or chemical agents, residual compounds could be cytotoxic.
-
Action: Ensure the scaffold has undergone adequate aeration (for EtO) or rinsing (for chemical sterilants) according to the manufacturer's protocol to remove any toxic residues.
-
-
Scaffold Material Integrity: Some sterilization methods, like high-dose gamma irradiation, can alter the polymer structure of the scaffold, affecting its mechanical properties and surface chemistry, which in turn can impact cell attachment and growth.[10][11][12]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common sources of this compound scaffold contamination? A: The most common sources are similar to those in standard 2D cell culture and include:
-
The Environment: Airborne particles, dust, and aerosols in the lab.[13]
-
The Operator: Improper aseptic technique, such as talking, coughing, or sneezing over open vessels, and contaminated gloves or lab coats.[5]
-
Reagents and Media: Contaminated serum, media, buffers, or water.[1][5]
-
Equipment: Contaminated biosafety cabinets, incubators, pipettors, or water baths.[1]
-
Incoming Cell Lines: New cell lines that have not been properly quarantined and tested, especially for Mycoplasma.[3][4]
Sterilization
Q2: What is the best method to sterilize this compound (PLGA-based) scaffolds? A: There is no single "best" method, as the optimal choice depends on balancing sterilization efficacy with the preservation of the scaffold's physical and chemical properties. Biodegradable polyester scaffolds are sensitive to high temperatures and pressure.[10][14]
-
Ethylene Oxide (EtO): Effective, but can cause scaffolds to shrink (up to 60% of initial volume) and may leave toxic residues if not properly aerated.[10][12] However, some studies show it can be used with no significant changes to material properties if parameters are optimized.[7][15]
-
Gamma Irradiation: Highly effective and offers good penetration. However, it can significantly decrease the molecular weight of the polymer (by up to 50%), which alters its degradation rate and mechanical properties.[10][12] The effects are dose-dependent.[5][16]
-
Radiofrequency Gas-Discharge (RFGD) Plasma: Often considered a superior method as it can sterilize effectively at low temperatures with minimal impact on scaffold morphology and molecular weight.[10][12]
-
70% Ethanol Disinfection: Can be used for disinfection but is not a true sterilization method as it is ineffective against bacterial spores and some viruses.[10][17] It generally has a minimal effect on the scaffold's physical properties and serves as a useful control in studies.[10]
Q3: Can I autoclave a this compound scaffold? A: No. Autoclaving uses high-pressure steam at temperatures (121-134°C) that are well above the glass transition temperature of polymers like PLGA. This will cause the scaffold to melt and lose its critical porous structure.
Detection and Prevention
Q4: How often should I test for Mycoplasma? A: It is highly recommended to test all new cell lines upon arrival and after resuscitation from frozen stocks. For routine culture, testing every 1-2 months is a good practice, especially in a shared laboratory environment.[3]
Q5: My lab doesn't use antibiotics in our cultures. Is this a good practice for scaffold-based experiments? A: Yes, working without the routine use of antibiotics is considered a best practice. Antibiotics can mask low-level bacterial contamination and may lead to the development of antibiotic-resistant strains.[18] An unexpected contamination event in an antibiotic-free culture can also serve as an immediate indicator of a lapse in aseptic technique.
Data Presentation: Effects of Sterilization on PLGA Scaffolds
The following table summarizes quantitative data from published studies on the effects of common sterilization methods on Poly(lactic-co-glycolic acid) (PLGA) scaffolds, which are compositionally similar to many this compound products.
| Sterilization Method | Key Parameters | Observed Effects on PLGA Scaffolds | Sterility Achieved? | Reference(s) |
| Ethylene Oxide (EtO) | Typical Cycle: 32-57°C, 45-70% humidity | - Shrinkage: ~40-50% loss of initial volume. - Molecular Weight (Mw): ~12% decrease. - Mechanical Properties: Becomes stiffer and more brittle. | Yes | [10][12][13] |
| Gamma Irradiation | Standard Dose: ~25 kGy | - Shrinkage: Minimal immediate change in dimensions. - Molecular Weight (Mw): Significant decrease (~50%). - Degradation: Accelerated in vitro degradation profile. | Yes | [10][12][19] |
| RFGD Plasma | Argon plasma, 100W, 4 min | - Shrinkage: No significant change in volume or morphology. - Molecular Weight (Mw): ~36% increase (suggesting surface cross-linking). | Yes | [10][12] |
| 70% Ethanol | 30 min - 2 hr immersion | - Shrinkage: No significant change. - Molecular Weight (Mw): No significant change. - Surface: May cause minor morphological changes on the surface. | No (Disinfection only) | [10][13][20] |
Experimental Protocols
Protocol 1: Aseptic Handling of a this compound Scaffold
This protocol outlines the essential steps for introducing a sterile this compound scaffold into a cell culture environment while minimizing the risk of contamination.
Materials:
-
Sterile this compound scaffold in its packaging.
-
Sterile blunt-end forceps.
-
Biosafety cabinet (BSC), Class II.
-
70% ethanol or isopropanol.
-
Sterile culture plates or vessels.
-
Pre-warmed, sterile cell culture medium.
-
Sterile phosphate-buffered saline (PBS).
Procedure:
-
Prepare Workspace: Before starting, ensure the BSC is running for at least 15 minutes. Thoroughly spray and wipe the interior surfaces of the BSC, as well as all items entering the cabinet (e.g., media bottles, pipette boxes, plates), with 70% ethanol.
-
Prepare Scaffold: Spray the exterior of the scaffold's sterile packaging with 70% ethanol before placing it inside the BSC.
-
Open Packaging: Following the manufacturer's instructions, carefully open the sterile packaging in a manner that avoids contact between the non-sterile exterior and the sterile interior. Use sterile forceps to handle the scaffold. Never touch the scaffold with gloved hands.
-
Pre-wetting/Washing (Optional but Recommended): a. Using the sterile forceps, place the scaffold into a well of a sterile culture plate. b. Gently add sterile PBS to the well to completely submerge the scaffold. This helps remove any potential storage residues and improves subsequent media uptake. c. Incubate for 15-30 minutes at room temperature. d. Carefully aspirate the PBS. Repeat this washing step two more times.
-
Equilibration: a. After the final wash, add pre-warmed cell culture medium to the well containing the scaffold. b. Place the plate in a 37°C, 5% CO₂ incubator for at least 2 hours (or overnight) to allow the scaffold to fully equilibrate with the medium before cell seeding. This step also serves as a final sterility check of the scaffold and your handling procedure.
-
Final Check: Before seeding cells, visually inspect the medium in the well for any signs of turbidity or color change. If it remains clear, proceed with your cell seeding protocol.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting Mycoplasma contamination in cell culture supernatant using a PCR-based kit. Always follow the specific instructions provided by your kit manufacturer.
Materials:
-
Mycoplasma PCR Detection Kit (contains primers, dNTPs, Taq polymerase, positive control DNA, and buffer).
-
Cell culture supernatant from a culture grown without antibiotics for at least 3-5 days post-confluency.[2]
-
Nuclease-free water (negative control).
-
Microcentrifuge tubes.
-
PCR tubes or plate.
-
Thermal cycler.
-
Gel electrophoresis equipment and DNA stain (e.g., SYBR Safe).
Procedure:
-
Sample Preparation: a. Collect 1 mL of cell culture supernatant from the test culture into a sterile microcentrifuge tube. b. Centrifuge at 200 x g for 5 minutes to pellet any cells or debris. c. Carefully transfer the supernatant to a new sterile tube. d. Heat the supernatant at 95°C for 5-10 minutes to lyse any Mycoplasma and release their DNA.[21][22] e. Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to pellet any remaining debris. The supernatant contains the template DNA.[22]
-
PCR Reaction Setup: a. In a clean PCR area, prepare the PCR master mix according to the kit's instructions. b. Set up the following reactions in separate PCR tubes:
- Test Sample: Add master mix + 1-5 µL of your prepared sample supernatant.
- Positive Control: Add master mix + 1 µL of the kit's positive control DNA.
- Negative Control: Add master mix + 1-5 µL of nuclease-free water.
-
PCR Amplification: a. Place the PCR tubes in a thermal cycler. b. Run the PCR program as specified by the kit manufacturer. A typical program involves an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension.[2][23]
-
Result Analysis: a. Prepare a 1.5-2% agarose gel. b. Load the PCR products from each reaction into separate wells of the gel, along with a DNA ladder. c. Run the gel until the bands are adequately separated. d. Visualize the DNA bands using a gel imager. e. Interpretation: A band of the expected size (e.g., ~270 bp, check kit manual) in the test sample lane indicates a positive result for Mycoplasma contamination. The positive control should show this band, and the negative control should not.[21] Some kits include an internal control band that should be present in all lanes.[21]
Protocol 3: Endotoxin Detection by Gel-Clot LAL Assay
This protocol describes the fundamental steps of the gel-clot Limulus Amebocyte Lysate (LAL) assay, a qualitative method for detecting endotoxins.[17] For quantitative results, a chromogenic or turbidimetric assay should be used. Strictly use pyrogen-free materials throughout this protocol.
Materials:
-
LAL Gel-Clot Assay Kit (contains LAL reagent and Control Standard Endotoxin (CSE)).
-
LAL Reagent Water (LRW) or other pyrogen-free water.
-
Pyrogen-free glass reaction tubes (e.g., 10 x 75 mm) and dilution tubes.[24]
-
Heating block or water bath set to 37°C ± 1°C.
-
Vortex mixer.
-
Timer.
Procedure:
-
Sample Preparation (Scaffold Elution): a. Aseptically place the this compound scaffold into a pyrogen-free tube. b. Add a defined volume of LRW (e.g., 5 mL) to the tube, ensuring the scaffold is fully submerged. c. Vortex gently for 1-2 minutes to create an extract. The liquid extract is your test sample.
-
Reagent and Standard Preparation: a. Reconstitute the LAL reagent and the CSE with LRW according to the kit manufacturer's instructions. Do not shake the LAL reagent; swirl gently to dissolve.[24] b. Prepare a series of two-fold dilutions of the CSE in LRW. This series must bracket the labeled sensitivity of the LAL reagent (e.g., if sensitivity is 0.125 EU/mL, dilutions could be 0.25, 0.125, 0.06, and 0.03 EU/mL).[24]
-
Assay Procedure: a. Label pyrogen-free reaction tubes for each sample, standard dilution, and a negative control (LRW). b. Add 0.1 mL of your sample extract, each CSE dilution, and LRW to the appropriately labeled tubes. c. Pre-incubate the tubes at 37°C for 10 minutes. d. Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving up to the highest concentration standard. Mix gently but thoroughly after adding the lysate.[24] e. Immediately place the tubes back into the 37°C heating block.
-
Incubation and Reading: a. Incubate the tubes undisturbed for exactly 60 minutes.[25] b. After 60 minutes, carefully remove each tube one by one and slowly invert it 180°. c. Interpretation:
- Positive Result: A solid gel clot forms and remains intact at the bottom of the tube.
- Negative Result: The contents of the tube remain liquid or form a viscous gel that does not hold its integrity upon inversion. d. The test is valid if the negative control is negative and the CSE dilution matching the reagent's sensitivity is positive. The endotoxin concentration in your sample is considered to be less than the sensitivity level if it yields a negative result.
Visualizations
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. portals.broadinstitute.org [portals.broadinstitute.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Optimizing the sterilization of PLGA scaffolds for use in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Radiation Sterilization on Properties of Biodegradable Lactide/Glycolide/Trimethylene Carbonate and Lactide/Glycolide/ε-caprolactone Porous Scaffolds with Shape Memory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Sterilization techniques for biodegradable scaffolds in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of ethylene oxide sterilization on 82: 18 PLLA/PGA copolymer craniofacial fixation plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. media.tghn.org [media.tghn.org]
- 19. Evaluation of Biomechanical and Chemical Properties of Gamma-Irradiated Polycaprolactone Microfilaments for Musculoskeletal Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of common sterilization methods on the structure and properties of poly(D,L lactic-co-glycolic acid) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 22. alstembio.com [alstembio.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. frederick.cancer.gov [frederick.cancer.gov]
- 25. Limulus test: principles on which it is based | FUJIFILM Wako Pyrostar [wakopyrostar.com]
Biocryl Degradation Rate In Vivo: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo degradation rate of Biocryl™ and this compound™ Rapide products.
Frequently Asked Questions (FAQs)
Q1: My this compound implant is degrading faster than the product literature suggests. What are the potential causes?
An accelerated degradation rate in vivo can be attributed to several host and material factors. The primary mechanism for this compound degradation, which is composed of a copolymer of glycolic and lactic acid (Polyglactin 910) or a PLGA/β-TCP composite, is hydrolysis.[1][2] However, the in vivo environment is more complex than a simple in vitro buffer solution.
Potential causes for unexpectedly rapid degradation include:
-
Elevated Inflammatory Response: A significant foreign body response at the implantation site can lead to a localized decrease in pH due to the release of acidic byproducts from inflammatory cells. This acidic microenvironment can accelerate the hydrolysis of the polymer chains.[3]
-
Enzymatic Activity: While hydrolysis is the main driver, enzymes such as esterases, proteases, and lysozymes present at the implantation site, particularly during inflammation, can contribute to the breakdown of the polymer matrix.[3][4]
-
Mechanical Stress: High mechanical loading or micromotion at the implant site can create microfractures in the material, increasing the surface area exposed to bodily fluids and thus accelerating degradation.
-
Implantation Site: The degradation kinetics can be significantly affected by the implantation site.[5] Tissues with higher vascularity and metabolic activity may facilitate a faster degradation process due to increased fluid exchange and cellular activity.[5]
-
Infection: Bacterial infection at the implant site can drastically lower the local pH and introduce bacterial enzymes, leading to rapid and uncontrolled degradation.[3]
Q2: Conversely, what could cause my this compound implant to degrade slower than expected?
Delayed degradation can compromise tissue healing by providing mechanical support for too long or by not resorbing in a timely manner to allow for tissue replacement.
Potential causes for unexpectedly slow degradation include:
-
Poor Vascularization: Implantation in a poorly vascularized site (e.g., dense scar tissue) can limit the access of water and enzymes to the implant, thereby slowing down the hydrolytic and enzymatic degradation processes.
-
Material Encapsulation: A thick, dense fibrous capsule forming around the implant can act as a barrier, limiting the exchange of fluids and cellular mediators between the implant and the surrounding tissue.[6]
-
Systemic Conditions of the Animal Model: Certain systemic conditions in the host animal, such as metabolic disorders or immunosuppression, might alter the typical foreign body response and inflammatory cascade, potentially leading to slower degradation.
-
Interaction with Other Materials: If this compound is used in conjunction with other materials, chemical interactions could potentially slow its degradation. For example, certain basic compounds could buffer the acidic microenvironment, slowing acid-catalyzed hydrolysis.
Q3: I'm observing a severe inflammatory response at the implantation site. Is this related to the degradation rate?
Yes, the inflammatory response and degradation rate are closely intertwined. The degradation of this compound releases acidic byproducts, primarily lactic and glycolic acids.[7] While these are natural metabolites, a rapid release due to accelerated degradation can overwhelm the local buffering capacity of the tissue, causing a significant drop in pH. This acidic environment can lead to increased inflammation, cytotoxicity, and a more pronounced foreign body reaction.[7] This can create a feedback loop where inflammation accelerates degradation, which in turn causes more inflammation.
Monitoring the pH of the local tissue and characterizing the inflammatory cell infiltrate (e.g., via histology) can help determine if the response is due to an unexpectedly high degradation rate.
Troubleshooting Guide
If you are experiencing inconsistent or unexpected degradation rates with this compound products, the following guide may help you identify the root cause.
Issue: Inconsistent Degradation Rates Between Experimental Groups
If you observe significant variability in degradation rates where consistency is expected, consider the following factors:
-
Surgical Technique: Ensure surgical implantation technique is consistent across all animals. Variations in tissue handling, implant placement, and hemostasis can influence the local biological response.
-
Implant Sterilization: Confirm that the sterilization method (typically Ethylene Oxide for this compound sutures) has not been compromised or altered, as this could affect the polymer's initial molecular weight.[1]
-
Animal Model: Differences in age, sex, or underlying health status of the animals can lead to different biological responses and, consequently, different degradation rates.
-
Implant Handling: Ensure implants are stored correctly and handled minimally to avoid contamination or physical damage before implantation.
Quantitative Data on Degradation
The rate of degradation and loss of mechanical strength are critical parameters for resorbable devices. The data below provides an overview of the expected performance of this compound sutures in vivo.
Table 1: In Vivo Tensile Strength Retention of this compound (Polyglactin 910) Sutures
| Time Post-Implantation | Approximate Percentage of Breaking Strength Retained |
| 2 Weeks | ~75%[1] |
| 3 Weeks | ~50%[1] |
| 4 Weeks | ~25-30%[1] |
Note: Complete absorption via hydrolysis occurs in approximately 56 to 70 days.[1]
Table 2: Factors Influencing In Vivo Degradation Rate of this compound
| Factor | Effect on Degradation Rate | Rationale |
| Material Chemistry | High | The ratio of glycolic to lactic acid influences hydrophilicity and degradation. Higher glycolide content generally leads to faster degradation.[8] |
| Molecular Weight | High | Higher initial molecular weight generally correlates with a longer degradation time.[9] |
| Implantation Site | High | Highly vascularized and metabolically active tissues promote faster degradation.[5] |
| pH | High | Both acidic and basic conditions can accelerate hydrolysis compared to neutral pH.[8][10] |
| Mechanical Load | Medium | High stress can induce microcracks, increasing surface area and accelerating degradation. |
| Enzymatic Activity | Medium | While a secondary mechanism to hydrolysis, enzymes can accelerate surface erosion.[4] |
| Sterilization | Low (if done correctly) | Improper sterilization (e.g., high-dose gamma irradiation) can cause chain scission, reducing initial molecular weight and accelerating degradation.[11] |
Diagrams
Caption: Troubleshooting workflow for unexpected this compound degradation.
Caption: Key factors influencing the in vivo degradation of this compound.
Experimental Protocols
Protocol: In Vivo Assessment of this compound Degradation
This protocol provides a framework for assessing the in vivo degradation of this compound implants in a subcutaneous rat model.
1. Materials and Reagents:
-
This compound implants (e.g., pre-formed discs or rods of a specific dimension).
-
Sprague-Dawley rats (or other appropriate animal model).
-
Sterile surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Reagents for sample analysis (e.g., solvents for GPC, fixatives for histology).
2. Experimental Workflow:
Caption: Experimental workflow for an in vivo degradation study.
3. Procedure:
-
Pre-Implantation: Aseptically prepare this compound samples. Record the initial weight (M_initial) and dimensions of each sample.
-
Surgical Implantation:
-
Anesthetize the animal.
-
Prepare the surgical site (e.g., dorsal subcutaneous region).
-
Create a small subcutaneous pocket through a minimal incision.
-
Place the sterile this compound implant into the pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as per approved animal care protocol.
-
-
Time Points: Euthanize cohorts of animals at predetermined time points (e.g., 2, 4, 8, 12 weeks).
-
Explantation:
-
Carefully excise the implant along with the surrounding tissue capsule.
-
Separate the implant from the tissue capsule.
-
Fix the tissue capsule in 10% neutral buffered formalin for histological analysis.
-
Gently clean the explanted this compound sample with PBS and deionized water to remove adhering tissue.
-
-
Analysis:
-
Mass Loss: Lyophilize or vacuum dry the explanted samples to a constant weight. Record the final dry weight (M_final). Calculate percent mass loss: ((M_initial - M_final) / M_initial) * 100.
-
Molecular Weight Analysis: Dissolve a portion of the dried explant in a suitable solvent (e.g., hexafluoroisopropanol) and analyze using Gel Permeation Chromatography (GPC) to determine the change in number-average molecular weight (Mn) and polydispersity index (PDI).[9]
-
Morphological Analysis: Use Scanning Electron Microscopy (SEM) to visualize changes in the surface and cross-sectional morphology of the explanted samples, such as the formation of cracks, pores, or surface erosion.[12]
-
Histology: Process, embed, section, and stain the fixed tissue capsule (e.g., with H&E) to evaluate the cellular response, inflammation, and fibrous capsule formation around the implant.
-
References
- 1. directsurgicalsupplies.com [directsurgicalsupplies.com]
- 2. jnjmedtech.com [jnjmedtech.com]
- 3. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemical mechanisms of plastic biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Material Composition and Implantation Site Affect in vivo Device Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Studies of Biodegradability and Biocompatibility of Poly(εCL)-b-Poly(EtOEP)-Based Films [mdpi.com]
- 7. Adjustable degradation properties and biocompatibility of amorphous and functional poly(ester-acrylate)-based materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradability of Polymers for Implantable Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the degradation rate of poly(lactide-co-glycolide) microspheres in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of polymer degradation and erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the Technical Support Center, your resource for navigating and resolving inconsistencies in your research experiments. This guide is designed for researchers, scientists, and drug development professionals to identify potential sources of variability and provides actionable steps to ensure more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent from one experiment to the next. What are the general areas I should investigate first?
When facing inconsistent experimental results, a systematic approach to troubleshooting is crucial. Generally, the sources of variability can be categorized into three main areas: reagents and materials, methods and execution, and equipment and environment.
Start by reviewing your experimental records meticulously. Look for any documented deviations from the protocol, no matter how minor they may seem. Consider creating a checklist to systematically rule out potential causes. For instance, did you use the same lot numbers for all critical reagents? Was the equipment calibrated before each experiment? Were the environmental conditions (e.g., temperature, humidity) consistent?
A helpful initial step is to perform a small-scale pilot experiment with a positive and negative control that you know should work, using a fresh set of reagents. If the controls behave as expected, the issue may lie in the specific components of your main experiment.
Q2: How can I minimize variability when working with cell cultures?
Inconsistent results in cell-based assays are common and can often be traced back to subtle variations in cell culture practices. Key factors to consider include:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at a very high or low confluence can behave differently. Always use cells within a consistent passage number range and ensure they are in the logarithmic growth phase for experiments.
-
Media and Supplements: Variations in media formulation, serum lots, or the age of supplemented media can significantly impact cell behavior. It is advisable to test new lots of serum before use in critical experiments and to use freshly prepared media.
-
Contamination: Low-level microbial contamination (e.g., mycoplasma) that is not visible to the naked eye can alter cellular responses. Regularly test your cell lines for mycoplasma.
-
Incubation Conditions: Fluctuations in CO2, temperature, and humidity within the incubator can stress cells and lead to inconsistent results. Ensure your incubator is properly calibrated and maintained.
| Problem | Potential Cause | Recommended Solution |
| Poor Cell Attachment | Over-trypsinization | Reduce trypsinization time or use a lower concentration of trypsin. |
| Mycoplasma contamination | Test for and eliminate mycoplasma. Quarantine new cell lines. | |
| Incorrect coating of culture vessels | Ensure proper coating procedure and that the coating has not dried out. | |
| Slow Cell Growth | Depleted media or old reagents | Use fresh media and supplements. Test new lots of serum. |
| Incorrect incubator settings | Verify CO2, temperature, and humidity levels. | |
| Low seeding density | Optimize seeding density for your specific cell line. | |
| High Variability Between Wells | Inconsistent cell seeding | Ensure cells are thoroughly resuspended before plating. Use a multichannel pipette for consistency. |
| Edge effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Pipetting errors | Use calibrated pipettes and change tips between samples. Prepare master mixes of reagents. |
Q3: What are the best practices for handling and storing reagents to ensure consistency?
The stability and proper handling of reagents are fundamental to reproducible research. Inconsistent results can often be traced back to reagent degradation.
-
Aliquot Reagents: Avoid multiple freeze-thaw cycles, which can degrade sensitive reagents like enzymes, antibodies, and some small molecules. Aliquot reagents into single-use volumes upon receipt.
-
Proper Storage: Always store reagents at the manufacturer's recommended temperature. Be mindful of light-sensitive compounds and protect them accordingly.
-
Lot-to-Lot Variability: For critical experiments, it is best practice to purchase a single large lot of key reagents (e.g., antibodies, serum, enzymes) to last the duration of the study. If you must switch lots, perform a validation experiment to ensure the new lot performs similarly to the old one.
-
Reagent Preparation: Prepare solutions and buffers consistently each time. Document the source and lot number of every component. Use a calibrated pH meter and ensure complete dissolution of all components.
Troubleshooting Workflows
General Troubleshooting Workflow for Inconsistent Results
When faced with inconsistent data, a logical and systematic approach can help pinpoint the source of the problem. The following diagram illustrates a general workflow for troubleshooting.
Caption: A systematic workflow for identifying the root cause of inconsistent experimental results.
Troubleshooting Logic for a Cell-Based Assay
For more specific scenarios, such as a cell-based assay, the troubleshooting logic can be further detailed.
Caption: A decision tree for troubleshooting common sources of variability in cell-based experiments.
Detailed Experimental Protocols
To ensure consistency, it is imperative to follow detailed and standardized experimental protocols. Below is a template for documenting a key experimental protocol.
Protocol: Standard Western Blotting
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (provide exact composition) containing protease and phosphatase inhibitors (specify types and concentrations).
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) into the wells of a precast polyacrylamide gel (specify percentage and manufacturer).
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane (specify manufacturer and pore size) using a wet transfer system.
-
Transfer at 100V for 90 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (specify antibody, dilution, and incubation time/temperature).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (specify antibody, dilution, and incubation time/temperature).
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate (specify manufacturer) for the recommended time.
-
Image the blot using a chemiluminescence imager (specify model and settings).
-
By maintaining detailed and consistent protocols, you can significantly reduce experimental variability and increase the reliability of your results.
Technical Support Center: Managing Inflammatory Response to Biocryl® Implants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the inflammatory response to Biocryl® implants in experimental settings. This compound® is a biocomposite material composed of Poly(lactic-co-glycolic acid) (PLGA) and β-tricalcium phosphate (β-TCP).
Frequently Asked Questions (FAQs)
Q1: What is the expected inflammatory response to this compound® implants?
A1: Following implantation, this compound®, like most biomaterials, will elicit a standard foreign body response (FBR). This process begins with acute inflammation, characterized by the recruitment of neutrophils, followed by a chronic inflammatory phase dominated by macrophages.[1] Over time, as the PLGA component degrades, it can create an acidic microenvironment, which may transiently intensify the inflammatory response. The β-TCP component is intended to buffer this acidity and promote osteoconductivity. A successful response involves a gradual resolution of inflammation and integration of the implant with the surrounding tissue.
Q2: How can I distinguish between a normal and a problematic inflammatory response?
A2: A normal response involves a well-defined, thin fibrous capsule surrounding the implant and a decreasing presence of inflammatory cells over time.[2] A problematic response may be indicated by a thick, dense fibrous capsule, a high density of inflammatory cells, particularly M1 macrophages, and signs of tissue damage or implant loosening.[1][3] Persistent high levels of pro-inflammatory cytokines are also indicative of an adverse reaction.
Q3: What are the key cytokines to monitor when assessing the inflammatory response to this compound® implants?
A3: Key pro-inflammatory cytokines to monitor include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] Key anti-inflammatory and pro-resolving cytokines include Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Transforming Growth Factor-beta (TGF-β).[4] The balance between these cytokine profiles can indicate the direction of the immune response.
Q4: How does the degradation of this compound® affect the local inflammatory environment?
A4: The PLGA component of this compound® degrades via hydrolysis into lactic and glycolic acids. This acidic microenvironment can lead to an increase in pro-inflammatory responses.[1] The inclusion of β-TCP is designed to neutralize these acidic byproducts, thereby mitigating the inflammatory response. However, the rate of degradation and the buffering capacity can influence the overall inflammatory profile.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound® implants.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Excessive Acute Inflammation (High Neutrophil Infiltration) | - Surgical trauma- Implant contamination (e.g., endotoxins)- Implant surface roughness | - Refine surgical technique to minimize tissue damage.- Ensure sterile handling and implantation of the device.- Characterize implant surface topography pre-implantation. |
| Persistent Chronic Inflammation (High M1 Macrophage Presence) | - Acidic degradation byproducts of PLGA- Particulate debris from implant degradation- Implant micromotion | - Co-administer anti-inflammatory agents (e.g., dexamethasone) locally.- Ensure stable fixation of the implant to prevent movement.- Analyze the size and distribution of degradation particles. |
| Thick Fibrous Capsule Formation | - Prolonged pro-inflammatory cytokine signaling (e.g., high TNF-α, IL-1β)- High density of myofibroblasts | - Modulate the immune response towards an M2 (pro-regenerative) phenotype.- Consider surface modification of the implant to reduce protein adsorption and cell adhesion.- Quantify capsule thickness and cellular composition using histology. |
| Poor Tissue Integration/Osseointegration | - Excessive inflammatory response inhibiting osteoblast function- Insufficient osteoconductive signaling | - Ensure good apposition of the implant with the host bone.- Evaluate the expression of osteogenic markers (e.g., alkaline phosphatase, osteocalcin).- Assess the M1/M2 macrophage ratio at the implant site. |
| Unexpectedly Rapid or Slow Implant Degradation | - Host enzymatic activity- Local pH changes- Variability in PLGA properties | - Monitor local pH at the implant site.- Characterize the molecular weight and composition of the PLGA pre-implantation.- Correlate degradation rate with the inflammatory response. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be used for comparison in your experiments. Note that these values are compiled from various studies on different biomaterials and should be used as a general reference.
Table 1: Example Cytokine Concentrations in Wound Exudate Surrounding Implants (pg/mL)
| Cytokine | Time Point | Polyethylene (PE) | Polyurethane (PU) |
| TNF-α | Day 1 | ~50 | ~75 |
| Day 7 | <25 | <25 | |
| IL-1β | Day 1 | ~200 | ~250 |
| Day 7 | ~100 | ~125 | |
| IL-6 | Day 1 | >10,000 | >10,000 |
| Day 7 | ~2,000 | ~3,000 | |
| IL-10 | Day 1 | >10,000 | >10,000 |
| Day 7 | ~1,000 | ~1,500 | |
| Data adapted from Brodbeck et al. (2002) and Jones et al. (2008).[4][6] |
Table 2: Example Fibrous Capsule Thickness Around Various Implant Materials (µm)
| Implant Material | Time Point | Capsule Thickness (Mean ± SD) |
| Silicone | 4 Weeks | 150 ± 50 |
| Titanium | 4 Weeks | 100 ± 30 |
| PLGA Nanofibers | 4 Weeks | 80 ± 20 |
| Collagen Gel | 12 Weeks | 199.35 ± (not specified) |
| Hyaluronic Acid Gel | 12 Weeks | 215.91 ± (not specified) |
| Data compiled from various sources for illustrative purposes.[2][7][8][9] |
Table 3: Common Markers for Macrophage Phenotyping
| Phenotype | Pro-inflammatory (M1) | Pro-resolving/Anti-inflammatory (M2) |
| Surface Markers | CD80, CD86, iNOS | CD163, CD206 (Mannose Receptor), Arginase-1 |
| Secreted Cytokines | TNF-α, IL-1β, IL-6, IL-12 | IL-10, TGF-β, IL-4 |
| Information compiled from multiple sources.[10][11][12][13] |
Experimental Protocols
Protocol 1: Cytokine Analysis of Peri-Implant Tissue using ELISA
-
Tissue Collection and Homogenization:
-
Excise the tissue immediately surrounding the this compound® implant at predetermined time points.
-
Weigh the tissue and place it in a lysis buffer containing protease inhibitors.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding samples and standards, adding detection antibody, and adding substrate.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve and normalize to the total protein concentration of the tissue homogenate.
-
Protocol 2: Histological Evaluation of the Fibrous Capsule
-
Sample Preparation:
-
Excise the implant along with the surrounding tissue.
-
Fix the samples in 10% neutral buffered formalin for 24-48 hours.
-
If the implant is not decalcified, embed in a resin (e.g., PMMA). If decalcified, proceed with paraffin embedding.
-
Section the embedded tissue to a thickness of 5-10 µm.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and general tissue morphology.
-
Use Masson's Trichrome stain to visualize and quantify collagen deposition within the fibrous capsule.
-
-
Analysis:
-
Under a light microscope, measure the thickness of the fibrous capsule at multiple points around the implant.
-
Quantify the number and type of inflammatory cells (e.g., macrophages, lymphocytes, giant cells) per unit area.
-
Protocol 3: Macrophage Polarization Analysis by Immunohistochemistry
-
Sample Preparation:
-
Prepare tissue sections as described in Protocol 2.
-
-
Immunohistochemical Staining:
-
Perform antigen retrieval on the tissue sections.
-
Incubate the sections with primary antibodies specific for M1 markers (e.g., anti-iNOS, anti-CD86) and M2 markers (e.g., anti-CD206, anti-Arginase-1).
-
Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Develop the signal using a suitable substrate (for enzymatic detection) or visualize under a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of positively stained cells for each marker per unit area at the implant-tissue interface.
-
Calculate the M1/M2 macrophage ratio to assess the polarization state of the inflammatory response.
-
Visualizations
Caption: Foreign Body Response to this compound® Implants.
Caption: Workflow for Assessing Inflammatory Response.
References
- 1. Short-Term and Long-Term Effects of Orthopedic Biodegradable Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capsule Thickness Correlates With Vascular Density and Blood Flow Within Foreign-Body Capsules Surrounding Surgically Implanted Subcutaneous Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatibility Issues with Modern Implants in Bone - A Review for Clinical Orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative in vivo Cytokine Analysis at Synthetic Biomaterial Implant Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling fibrous capsule formation through long-term down-regulation of collagen type I (COL1A1) expression by nanofiber-mediated siRNA gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histological Characterization of Human Breast Implant Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage phenotypes in tissue repair and the foreign body response: implications for biomaterial-based regenerative medicine strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. biocompare.com [biocompare.com]
- 13. cusabio.com [cusabio.com]
Technical Support Center: Enhancing Bioactivity of Biocryl Surfaces
Welcome to the technical support center for modifying Biocryl surfaces to enhance bioactivity. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments. For the scope of this guide, "this compound" will primarily refer to Polymethyl Methacrylate (PMMA)-based materials, a common composition for this brand in various biomedical applications.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is surface modification necessary?
A1: this compound is a trade name for a range of biocompatible polymers used in medical and dental applications. Depending on the specific product, it can be composed of pure Polymethyl Methacrylate (PMMA) or copolymers like Polyglactin 910 (a copolymer of 90% glycolic acid and 10% lactic acid).[1][7][8] While valued for its mechanical properties and biocompatibility, PMMA is bioinert, meaning it does not actively promote integration with surrounding tissues.[9] Surface modification is therefore essential to introduce bioactive functionalities that can enhance cell adhesion, proliferation, and tissue integration.
Q2: What are the most common techniques for modifying this compound (PMMA) surfaces?
A2: The most prevalent methods for modifying PMMA surfaces to improve bioactivity include:
-
Plasma Treatment: Utilizes ionized gas to introduce reactive functional groups onto the surface, increasing hydrophilicity and providing sites for biomolecule immobilization.[10][11][12][13][14]
-
UV Irradiation: A cost-effective method that uses ultraviolet light to induce photochemical oxidation, creating hydrophilic carboxyl and hydroxyl groups on the PMMA surface.[15][16]
-
Chemical Grafting: Involves the covalent attachment of polymers or bioactive molecules onto the PMMA surface. This can be achieved through techniques like "grafting-to" or "grafting-from".
-
Coating with Bioactive Materials: Applying a layer of materials like hydroxyapatite (HA) or collagen to mimic the natural bone environment and promote osseointegration.[17][18][19]
Q3: How can I verify the success of my surface modification?
A3: Several surface analysis techniques can be employed to confirm successful modification:
-
Contact Angle Measurement: A simple method to assess changes in surface wettability (hydrophilicity/hydrophobicity). A decrease in contact angle generally indicates a more hydrophilic surface, often correlated with successful introduction of polar functional groups.[15][20][21]
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental and chemical state information about the surface, confirming the presence of new functional groups or coatings.[22]
-
Atomic Force Microscopy (AFM): Characterizes the surface topography and roughness at the nanoscale, which can be altered by modification processes.[20]
-
Cell Culture Assays: In vitro tests using relevant cell lines (e.g., osteoblasts, fibroblasts) to evaluate cell adhesion, proliferation, and differentiation on the modified surface.
Troubleshooting Guides
This section addresses common challenges encountered during the modification of this compound (PMMA) surfaces.
Issue 1: Inconsistent or Poor Cell Adhesion After Surface Modification
| Possible Cause | Troubleshooting Steps |
| Incomplete or uneven surface activation | - Plasma/UV Treatment: Ensure uniform exposure of the entire surface. Optimize treatment time and power; excessive treatment can lead to surface damage.[12][23] - Chemical Treatment: Verify the concentration and purity of reagents. Ensure the reaction is carried out under appropriate conditions (temperature, time, inert atmosphere if required). |
| Contamination of the surface | - Implement a rigorous pre-cleaning protocol for the this compound substrate. Sonication in appropriate solvents (e.g., isopropanol, ethanol) is often recommended.[15] - Handle samples in a clean environment (e.g., laminar flow hood) to prevent post-modification contamination. |
| Degradation of bioactive molecules | - If grafting proteins or peptides, ensure that the solvents and reaction conditions do not denature them. - Store functionalized surfaces under appropriate conditions (e.g., hydrated, sterile) to maintain bioactivity. |
| Sub-optimal surface chemistry for cell type | - The choice of functional group or coating is critical for specific cell interactions. Research the optimal surface chemistry for your target cell line. For example, RGD peptides are known to promote integrin-mediated cell adhesion.[24] |
Issue 2: Delamination or Instability of the Surface Coating
| Possible Cause | Troubleshooting Steps |
| Poor adhesion between the coating and the this compound substrate | - Pre-treatment: Activate the this compound surface using plasma or chemical methods before applying the coating to create a more reactive interface. - Coupling Agents: Use silane coupling agents to form a chemical bridge between the inorganic coating (e.g., hydroxyapatite) and the organic PMMA substrate.[25] |
| Incompatible solvent systems | - Ensure that the solvent used for the coating solution does not excessively swell or dissolve the PMMA substrate, which can compromise the interface. |
| Stress due to mismatched thermal expansion coefficients | - If using a high-temperature deposition process, consider the thermal properties of both the this compound and the coating material to minimize stress upon cooling. |
Issue 3: Difficulty in Characterizing the Modified Surface
| Possible Cause | Troubleshooting Steps |
| Low signal-to-noise ratio in XPS | - Ensure the sample is properly mounted and the analysis area is representative of the modified surface. - Increase the acquisition time or the number of scans to improve signal quality. |
| Artifacts in AFM imaging | - Use an appropriate AFM tip for the expected surface topography. - Optimize imaging parameters (scan rate, setpoint) to avoid damaging the surface or introducing artifacts. |
| High variability in contact angle measurements | - Ensure the surface is clean and dry before measurement. - Take measurements at multiple locations on the surface to obtain a statistically significant average. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on PMMA surface modification.
Table 1: Effect of Plasma and UV Treatment on PMMA Surface Properties
| Treatment Method | Treatment Parameters | Change in Water Contact Angle (°) | Resulting Surface Chemistry | Reference |
| Air Plasma | 1000 W, 80°C, 3 min | 71.3° to 45.4° | Increased O/C ratio, formation of C-O and C=O groups | [26] |
| UV Irradiation | 6 J/cm² | 71.3° to 45.4° | Formation of carboxyl groups | [15] |
| N2 Plasma | Microwave (2.45 GHz) | 64° to 55° | Incorporation of amide groups | [11] |
Table 2: Influence of Surface Modification on Cell Adhesion
| Surface Modification | Cell Type | Increase in Cell Adhesion (compared to untreated PMMA) | Reference |
| HRGD₆ Peptide Grafting | Mesenchymal Stem Cells | 100-150% | [24] |
| Collagen Coating | Colorectal Cancer Cells (HCT116) | Significant qualitative increase | [27] |
| Air Plasma Treatment | Not specified | Enhanced cell adhesion and proliferation | [12] |
Experimental Protocols
Protocol 1: Air Plasma Treatment for Enhanced Hydrophilicity
-
Substrate Cleaning:
-
Sonnicate the this compound (PMMA) substrate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Plasma Treatment:
-
Place the cleaned and dried substrate in the chamber of a plasma cleaner.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Introduce air as the process gas at a controlled flow rate.
-
Apply radiofrequency (RF) power (e.g., 50-100 W) for a specified duration (e.g., 1-5 minutes).
-
After treatment, vent the chamber and remove the sample.
-
-
Post-Treatment Handling:
-
Use the modified surface immediately for subsequent experiments (e.g., cell seeding, coating) as plasma-induced surface activation can diminish over time.
-
Protocol 2: Covalent Grafting of RGD Peptide
-
Surface Activation (Hydrolysis):
-
Immerse the PMMA substrate in a 0.5 M sodium hydroxide (NaOH) solution for 16 hours to generate carboxyl groups on the surface.[24]
-
Rinse extensively with DI water and dry.
-
-
Carbodiimide Chemistry:
-
Prepare a solution of 0.1 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 0.2 M N-hydroxysuccinimide (NHS) in phosphate-buffered saline (PBS, pH 7.4).[24]
-
Immerse the hydrolyzed PMMA in the EDC/NHS solution for 1 hour at room temperature to activate the carboxyl groups.
-
Rinse with PBS.
-
-
Peptide Immobilization:
-
Prepare a solution of the RGD-containing peptide in PBS.
-
Immerse the activated PMMA in the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse thoroughly with PBS to remove any non-covalently bound peptides.
-
Visualizations
Caption: Experimental workflow for modifying and evaluating this compound surfaces.
Caption: Simplified signaling pathway for enhanced cell adhesion on modified this compound.
References
- 1. eurodontic.co.uk [eurodontic.co.uk]
- 2. scheu-dental.com [scheu-dental.com]
- 3. dentalproductshopper.com [dentalproductshopper.com]
- 4. mba-dentalshop.com [mba-dentalshop.com]
- 5. eurodontic.co.uk [eurodontic.co.uk]
- 6. mba-dentalshop.com [mba-dentalshop.com]
- 7. medicalexpo.com [medicalexpo.com]
- 8. directsurgicalsupplies.com [directsurgicalsupplies.com]
- 9. preprints.org [preprints.org]
- 10. Innovations in PMMA Surface Treatments [eureka.patsnap.com]
- 11. svc.org [svc.org]
- 12. Surface Modification Of Acrylic Using Plasma Treatment: The Advantages - Fari Plasma [fariplasma.com]
- 13. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings [mdpi.com]
- 14. 3dtllc.com [3dtllc.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Covalent bonding of PMMA, PBMA, and poly(HEMA)to hydroxyapatite particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Plasma Treatment of Large-Area Polymer Substrates for the Enhanced Adhesion of UV–Digital Printing [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Controlling Drug Release from Biocryl Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biocryl matrices for controlled drug release.
Frequently Asked Questions (FAQs)
Q1: What is a this compound matrix and how does it control drug release?
A this compound matrix is a type of hydrogel, likely based on acrylate polymers, used for the controlled delivery of therapeutic agents. Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids.[1] The control of drug release is achieved through several mechanisms, including diffusion of the drug through the swollen matrix, swelling of the matrix that affects the mesh size, and chemical or enzymatic degradation of the matrix itself.[2][3]
Q2: What are the primary mechanisms of drug release from a hydrogel matrix like this compound?
The primary mechanisms for drug release from hydrogel matrices are:
-
Diffusion-Controlled Release: The drug diffuses through the pores of the swollen hydrogel network. The rate of diffusion is influenced by the mesh size of the matrix and the molecular size of the drug.[2]
-
Swelling-Controlled Release: As the hydrogel swells, the mesh size increases, which in turn allows the drug to diffuse out.[3]
-
Chemically-Controlled Release: This can involve the cleavage of covalent bonds that attach the drug to the polymer backbone or the degradation of the polymer matrix itself, often through hydrolysis or enzymatic activity.[3][4]
-
Erosion-Controlled Release: The release of the drug is governed by the erosion of the polymer matrix surface.[5][6]
Q3: What key factors can I modify to control the drug release rate from my this compound matrix?
Several factors can be adjusted to tailor the drug release profile:
-
Crosslinking Density: Higher crosslinking density leads to a smaller mesh size, which typically slows down drug diffusion and release.[2]
-
Polymer Composition: The choice of monomers and polymers in the this compound matrix will affect its hydrophilicity, swelling behavior, and degradation rate.
-
Drug-Polymer Interactions: Electrostatic or hydrophobic interactions between the drug and the polymer matrix can affect the release rate.[3]
-
Drug Loading: The concentration of the drug within the matrix can influence the release kinetics.[7]
-
Matrix Geometry: The size and shape of the matrix can alter the surface area-to-volume ratio, thereby affecting the release profile.[6]
Troubleshooting Guide
This guide addresses common issues encountered during drug release experiments with this compound matrices.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Issue 1: Drug release is too fast (Burst Release) | 1. Low crosslinking density. 2. High drug loading on the surface. 3. High solubility of the drug in the release medium. 4. Rapid swelling of the matrix. | 1. Increase the concentration of the crosslinking agent. 2. Optimize the drug loading method to ensure uniform distribution. Consider a wash step to remove surface-bound drug. 3. Incorporate hydrophobic polymers into the matrix to reduce the initial burst of highly water-soluble drugs.[8] 4. Modify the polymer composition to control the swelling rate. |
| Issue 2: Drug release is too slow or incomplete | 1. High crosslinking density. 2. Strong drug-polymer interactions. 3. Low solubility of the drug in the release medium. 4. Insufficient degradation of the matrix (if degradation-dependent). | 1. Decrease the concentration of the crosslinking agent to increase the mesh size. 2. Modify the pH or ionic strength of the matrix formulation to reduce electrostatic interactions. 3. Use a release medium with surfactants or co-solvents to improve drug solubility. Ensure sink conditions are maintained.[9] 4. Incorporate biodegradable linkages into the polymer network that are susceptible to hydrolysis or enzymatic degradation.[4] |
| Issue 3: High variability in release profiles between batches | 1. Inconsistent manufacturing process. 2. Non-uniform drug distribution within the matrix. 3. Variations in crosslinking density. | 1. Standardize all manufacturing parameters, including mixing speed, temperature, and curing time. 2. Ensure homogeneous mixing of the drug and polymer solution before crosslinking. 3. Precisely control the amount of crosslinking agent and the reaction conditions. |
| Issue 4: Matrix degrades prematurely | 1. Inappropriate polymer selection for the intended application and release medium. 2. Presence of enzymes or a pH that accelerates degradation. | 1. Select a more stable polymer backbone or increase the crosslinking density. 2. If the release medium is causing premature degradation, consider using a different buffer system or adding enzyme inhibitors for in vitro studies. |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study using USP Apparatus 2 (Paddle Method)
This protocol describes a common method for assessing the in vitro release of a drug from a this compound matrix.
Materials:
-
This compound matrix loaded with the drug
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Release medium (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid, or a specific buffer)[10]
-
Syringes and filters (e.g., 0.45 µm)
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation:
-
Prepare the release medium and degas it to prevent bubble formation.
-
Pre-heat the dissolution vessels containing the release medium to 37°C ± 0.5°C.[10]
-
-
Experiment Setup:
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium using a syringe.
-
Immediately filter the sample to separate any matrix fragments from the solution.
-
Replenish the dissolution vessel with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Data Calculation:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: Workflow for in vitro drug release testing.
Caption: Troubleshooting decision tree for release rates.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nlc-bnc.ca [nlc-bnc.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
Biocryl Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Biocryl Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and storage of this compound materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound products?
A1: Proper storage is crucial to maintain the integrity and performance of this compound. It should be stored in a cool, dry location, away from direct sunlight and other sources of intense heat.[1] The containers should be kept tightly closed to prevent contamination and moisture absorption.[2]
Q2: Is there a recommended storage temperature for this compound?
A2: Yes, it is recommended to store this compound at a temperature that does not exceed 35°C.[1] Some specific formulations, such as Splint this compound, have a recommended maximum storage temperature of 49°C (120.2°F).[2] Always refer to the product-specific information sheet for the most accurate temperature range.
Q3: What happens if this compound is exposed to excessive heat?
A3: Exposure to excessive heat can lead to the degradation of the polymer. Heating above 240°C (464°F) should be avoided as it can cause thermal decomposition, which may release irritating or toxic fumes.[1][2] For patterned this compound materials with black pigments, overheating during processing can occur more rapidly compared to other colors, potentially burning the material.[3]
Q4: Can this compound be stored long-term? What is its shelf life?
A4: The shelf life of this compound can be up to two years, provided it is stored under the recommended conditions.[4] However, the "use by" date on the packaging should always be observed. Using an adhesive past its expiration date can lead to reduced clinical efficacy.[4] For materials that only have a manufacture date, a general guideline is to consider them expired three years from that date, unless otherwise specified by the manufacturer.[5]
Q5: What are the general handling precautions for this compound?
A5: It is important to handle this compound in a well-ventilated area to avoid inhaling any dust particles.[1] Personal protective equipment such as goggles and gloves should be used to prevent contact with skin and eyes.[1] Good personal hygiene and housekeeping practices are also recommended.[1] After handling, it is important to wash hands and any exposed skin with soap and water.[1]
Troubleshooting Guides
Issue 1: Incomplete or Failed Polymerization
Q: My this compound material is not polymerizing correctly, resulting in a soft or tacky final product. What could be the cause?
A: Incomplete polymerization can be due to several factors:
-
Inadequate Heating Time or Temperature: Ensure that the material is heated for the manufacturer-recommended time and at the correct temperature. Insufficient heat can lead to incomplete softening and subsequent poor adaptation and polymerization.
-
Insufficient Cooling Time: The material polymerizes during the cooling phase.[6] A cooling phase of at least 300 seconds is recommended for complete polymerization.[7]
-
Presence of Inhibitors: While commercial monomers are shipped with inhibitors to prevent premature polymerization, residual amounts can interfere with the process if not properly handled during manufacturing.[8]
-
Contamination: Contamination of the material with foreign substances can inhibit the polymerization process. Ensure a clean working environment and handle the material with clean gloves.
Issue 2: Material Discoloration or Burning During Processing
Q: I am noticing discoloration or a burnt appearance on my patterned this compound after thermoforming. Why is this happening?
A: This issue is particularly common with patterned this compound that contains black pigments, such as zebra or tiger patterns.[3] The black pigment absorbs infrared heat more rapidly than other colors, leading to localized overheating and burning.[3]
Solutions:
-
Modified Heating Program: Some thermoforming machines may have a specific barcode program that reduces the intensity of the infrared heating element, allowing for a slower, more even heating of the material.[3]
-
Use of a Heat-Deflecting Screen: A screen can be placed over the material during heating to deflect some of the infrared intensity, slowing down the heating process and preventing burning.[3]
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Source |
| Storage Temperature | Preferably not exceeding 35°C | [1] |
| Maximum Storage Temperature (Splint this compound) | 49°C (120.2°F) | |
| Storage Conditions | Cool, dry location, away from direct sunlight and heat | [1] |
| Container | Keep in original, tightly closed container | [1] |
| Handling Environment | Well-ventilated area | [1] |
| Personal Protective Equipment | Goggles, gloves | [1] |
| Avoid Heating Above | 240°C (464°F) | [1] |
| Recommended Cooling Time for Polymerization | At least 300 seconds | [7] |
Experimental Protocols
While specific, detailed experimental protocols are proprietary to the research and development of this compound-based products, the following outlines the general methodology for the fabrication of a dental appliance using a pressure-molding technique, a common application for this compound.
Protocol: Fabrication of an Orthodontic Retainer using this compound
-
Model Preparation:
-
Thermoforming:
-
Place the prepared dental cast in the model chamber of the pressure-molding machine.
-
Secure a sheet of this compound in the holding frame of the machine.[9]
-
Heat the this compound sheet according to the manufacturer's recommended heating time. For some patterned this compound, this may be between 80 to 90 seconds.[3]
-
Once the material is adequately softened, rotate the heating element away and apply pressure to form the this compound over the dental cast.
-
-
Polymerization (Cooling):
-
Finishing:
Visualizations
Caption: Troubleshooting workflow for this compound polymerization issues.
Caption: Logical relationship for proper this compound handling and storage.
References
- 1. d347awuzx0kdse.cloudfront.net [d347awuzx0kdse.cloudfront.net]
- 2. seviclab.com [seviclab.com]
- 3. youtube.com [youtube.com]
- 4. Shelf Life and Storage Conditions of Universal Adhesives: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expiration and Shelf-Life Interpretation Standards for Materials Used in Animal Research | Research Animal Care and Safety [animalcare.illinois.edu]
- 6. mba-dentalshop.com [mba-dentalshop.com]
- 7. scheu-dental.com [scheu-dental.com]
- 8. benchchem.com [benchchem.com]
- 9. Using this compound Invisible Retainers [jco-online.com]
Validation & Comparative
A Comparative Guide to Biocryl® RAPIDE® and PEEK for Orthopedic Implants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate biomaterial is a critical determinant of the clinical success of orthopedic implants. This guide provides a comprehensive comparison of two prominent materials in the orthopedic field: BIOCRYL® RAPIDE®, a bioresorbable composite, and Polyetheretherketone (PEEK), a high-performance thermoplastic. This document synthesizes experimental data on their mechanical properties, biocompatibility, and degradation characteristics to assist in informed material selection for research and development.
Material Composition
This compound® RAPIDE® is a biocomposite material composed of 70% poly-lactide co-glycolide (PLGA) and 30% osteoconductive β-tricalcium phosphate (β-TCP).[1][2] The PLGA polymer matrix is biodegradable, breaking down in the body over time, while the β-TCP component is an osteoconductive ceramic intended to encourage bone growth.[1][2]
PEEK is a semi-crystalline, high-performance thermoplastic polymer.[3] It is a bio-inert material, meaning it does not induce a significant host tissue reaction and is not designed to be absorbed by the body.[4]
Mechanical Performance
The mechanical properties of an orthopedic implant are paramount to its ability to provide structural support and withstand physiological loads. The following table summarizes the key mechanical properties of this compound® RAPIDE® and PEEK.
| Property | This compound® RAPIDE® (70% PLGA / 30% β-TCP) | PEEK (Unfilled Medical Grade) | Cortical Bone (Reference) |
| Compressive Strength (MPa) | 4.19 ± 0.84[5] | ~110-130 | 170-200 |
| Bending Strength (MPa) | 2.41 ± 0.45[5] | ~150-170 | 135-193 |
| Elastic Modulus (GPa) | ~2-6[6] | 3-4[7] | 12-18 |
| Tensile Strength (MPa) | 3.42[8] | 90-100[1] | 50-150 |
Note: The mechanical properties of this compound® RAPIDE® can vary depending on the specific manufacturing process and the porosity of the final implant. The data presented here is for a porous scaffold configuration.
Biocompatibility
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. Both this compound® RAPIDE® and PEEK are considered biocompatible for orthopedic applications, though their mechanisms of interaction with host tissue differ.
This compound® RAPIDE® is designed to be bioactive and osteoconductive. The presence of β-TCP promotes bone growth onto and into the implant structure.[1][2] As the PLGA matrix degrades, it releases lactic and glycolic acids, which are metabolized by the body.[9] While generally well-tolerated, the acidic byproducts of degradation can sometimes lead to a transient inflammatory response.[9]
PEEK is considered bio-inert, exhibiting minimal interaction with surrounding tissues.[4] It does not elicit a significant inflammatory or foreign body response, making it suitable for long-term implantation.[10] However, its inert nature means it does not actively promote bone growth.[10] Surface modifications are often employed to enhance the osseointegration of PEEK implants.[10]
Degradation and Osseointegration
A key differentiator between these two materials is their long-term behavior in the body.
This compound® RAPIDE® is a resorbable material. The PLGA matrix degrades via hydrolysis into lactic and glycolic acids, which are subsequently metabolized.[9] The degradation rate is tailored to allow for gradual load transfer to the healing bone. Over time, the implant is resorbed and replaced by new bone tissue, a process facilitated by the osteoconductive β-TCP component.[1][2] Clinical studies have shown that biocomposite implants composed of PLGA/β-TCP can lose a significant amount of their original volume over a period of about three years, with evidence of osteoconductivity at the implant site.[11]
PEEK , being bio-inert, does not degrade and remains as a permanent implant.[4] Osseointegration with PEEK relies on the mechanical interlocking of bone with the implant surface.[1] While it does not chemically bond with bone, its modulus of elasticity, which is similar to that of cortical bone, helps to reduce stress shielding and promote long-term implant stability.[3] Clinical studies have demonstrated high survival rates for PEEK implants in various orthopedic applications.[12]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound® RAPIDE® and PEEK.
Mechanical Testing
Objective: To determine the compressive and bending strength of the implant materials.
Protocol:
-
Sample Preparation: Standardized test specimens of both this compound® RAPIDE® and PEEK are fabricated according to relevant ASTM or ISO standards (e.g., ASTM D695 for compressive properties, ASTM D790 for flexural properties).
-
Testing Apparatus: A universal testing machine equipped with appropriate fixtures for compression and three-point bending tests is used.
-
Compression Test: The specimen is placed between two flat platens and a compressive load is applied at a constant rate of crosshead displacement until failure. The maximum stress sustained by the specimen is recorded as the compressive strength.
-
Bending (Flexural) Test: The specimen is placed on two supports and a load is applied to the center of the specimen at a constant rate. The stress at the outer surface of the specimen at the point of failure is calculated as the bending strength.
-
Data Analysis: The stress-strain curves are plotted to determine the mechanical properties, including strength and modulus.
Biocompatibility Assessment (In Vitro Cytotoxicity)
Objective: To assess the potential of the materials to cause cellular toxicity, in accordance with ISO 10993-5.
Protocol:
-
Material Extraction: Extracts of both this compound® RAPIDE® and PEEK are prepared by incubating the materials in a cell culture medium for a specified period (e.g., 24 hours at 37°C), as described in ISO 10993-12.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in a multi-well plate until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extracts. A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are included.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24-72 hours).
-
Assessment: Cell viability is assessed using a quantitative method, such as an MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability compared to the negative control indicates a cytotoxic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. PEEK for Orthopedic Surgery | PDC [plasticdesigncompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced mechanical performance and biological evaluation of a PLGA coated β-TCP composite scaffold for load-bearing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. advancedentaljournal.com [advancedentaljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Short-Term and Long-Term Effects of Orthopedic Biodegradable Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Strategies to Improve the Bioactivity of PEEK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocomposite Implants Composed of Poly(Lactide-co-Glycolide)/β-Tricalcium Phosphate: Systematic Review of Imaging, Complication, and Performance Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating Bone Ingrowth in Biocryl Scaffolds
For researchers, scientists, and drug development professionals, the selection of an appropriate scaffold is critical for successful bone regeneration. This guide provides an objective comparison of Biocryl® Rapide®, a composite of 70% poly-lactic-co-glycolic acid (PLGA) and 30% β-tricalcium phosphate (β-TCP), with other common scaffolding materials. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid in the evaluation and selection of materials for bone tissue engineering.
Comparative Performance of Bone Regeneration Scaffolds
The efficacy of a bone scaffold is determined by its ability to support cell attachment, proliferation, and differentiation, leading to new bone formation. This is influenced by the material's composition, structure, and mechanical properties.
Quantitative Data on Bone Ingrowth and Mechanical Properties
The following tables summarize key performance indicators for this compound® Rapide® and alternative materials, providing a basis for comparison.
| Scaffold Material | Composition | Porosity (%) | Compressive Strength (MPa) | New Bone Formation (%) (Time Point) | Source |
| This compound® Rapide® (PLGA/β-TCP) | 70% PLGA, 30% β-TCP | ~60 | 0.65 | Not specified in direct studies, but composites show significant osteogenesis. | [1] |
| PCL/PLGA/β-TCP | PCL, PLGA, 20% β-TCP | Initially non-porous, develops porosity with degradation | 10-21 | Not directly quantified, but supports cell proliferation. | [2][3] |
| PGA/β-TCP (1:3) | Polyglycolic Acid, β-TCP | Not Specified | Not Specified | ~60% (90 days) | [4] |
| Titanium Alloy (Ti6Al4V) | Titanium, Aluminum, Vanadium | 60-70 | Similar to human trabecular bone | High, but can be limited by bio-inertness without surface modification. | |
| Polycaprolactone (PCL) | PCL | Not Specified | Not Specified | Lower than composite scaffolds. | [5] |
| Scaffold Material | Young's Modulus (GPa) | Degradation Time | Osteoconductivity | Source |
| This compound® Rapide® (PLGA/β-TCP) | 0.0265 | Completely absorbed in 3 years. | High, due to β-TCP component. | [1] |
| PCL/PLGA/β-TCP | 0.238-0.829 | PCL degrades slowly (2-4 years), PLGA degrades faster. | Good | [2][3] |
| PGA/β-TCP (1:3) | Not Specified | Almost completely degraded and replaced by bone in 90 days. | High | [4] |
| Titanium Alloy (Ti6Al4V) | High | Non-degradable | Bio-inert, requires surface modification for optimal osteoconductivity. | |
| Polycaprolactone (PCL) | Not Specified | Slow (2-4 years) | Moderate | [5] |
Key Signaling Pathways in Bone Regeneration
The interaction between the scaffold surface and mesenchymal stem cells (MSCs) triggers a cascade of signaling events that lead to osteogenic differentiation and bone formation. The two primary pathways involved are the Bone Morphogenetic Protein (BMP) signaling pathway and the Integrin-mediated signaling pathway.
Experimental Protocols for Validating Bone Ingrowth
Standardized and rigorous experimental protocols are essential for the accurate validation of bone ingrowth into scaffolds. The following outlines the key methodologies.
Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT is a non-destructive imaging technique used to visualize and quantify the three-dimensional microarchitecture of bone and scaffolds.
Experimental Workflow:
Methodology:
-
Sample Preparation: Explanted scaffolds with surrounding tissue are fixed, typically in formalin, and then transferred to a suitable medium like ethanol or embedded in resin for scanning.
-
Scanning: The sample is scanned using a micro-CT system. Key parameters include voxel size (typically 2-20 µm), voltage, and filter selection to optimize contrast between bone, scaffold material, and soft tissue.
-
3D Reconstruction: The series of 2D X-ray projections are used to reconstruct a 3D volumetric dataset.
-
Image Segmentation: The reconstructed 3D image is segmented to differentiate between new bone, the scaffold material, and void space. This is a critical step that often requires advanced algorithms to accurately distinguish materials with similar radiodensities.
-
Quantitative Analysis: Morphometric parameters are calculated from the segmented volume of interest (VOI). Key parameters include:
-
Bone Volume/Total Volume (BV/TV): The fraction of the VOI occupied by new bone.
-
Trabecular Number (Tb.N): A measure of the average number of trabeculae per unit length.
-
Trabecular Thickness (Tb.Th): The average thickness of the bone trabeculae.
-
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
-
Histological Analysis
Histology provides a qualitative and quantitative assessment of tissue formation and cellular activity at the microscopic level.
Methodology:
-
Sample Preparation: Explanted scaffolds are fixed, decalcified (if necessary), dehydrated, and embedded in paraffin or resin.
-
Sectioning: Thin sections (typically 5-10 µm) are cut from the embedded block using a microtome.
-
Staining: The sections are stained to visualize different tissue components. Common stains include:
-
Hematoxylin and Eosin (H&E): Stains cell nuclei blue and cytoplasm pink, providing a general overview of tissue morphology.
-
Masson's Trichrome: Stains collagen blue, cytoplasm and muscle red/pink, and nuclei dark brown/black, useful for assessing collagen deposition and tissue organization.
-
-
Imaging and Analysis: Stained sections are imaged using light microscopy. Histomorphometric analysis can be performed to quantify parameters such as new bone area and cell density.
Mechanical Testing
Mechanical testing evaluates the ability of the scaffold to provide structural support, which is crucial for load-bearing applications.
Methodology:
-
Sample Preparation: Scaffolds are fabricated into standardized geometries (e.g., cylinders or cubes) for testing.
-
Compression Testing: A uniaxial compressive force is applied to the scaffold at a constant displacement rate. The resulting stress-strain curve is used to determine:
-
Compressive Strength: The maximum stress the scaffold can withstand before failure.
-
Young's Modulus (Compressive Modulus): A measure of the scaffold's stiffness.
-
-
Bending Testing (Three- or Four-Point): A load is applied to the center of the scaffold supported at two or three points. This test is used to determine the flexural strength and modulus.
Conclusion
The validation of bone ingrowth in scaffolds like this compound® Rapide® requires a multi-faceted approach. While its composition of PLGA and β-TCP provides a promising combination of biocompatibility, osteoconductivity, and tunable degradation, its performance must be rigorously compared against other materials. By employing standardized experimental protocols and understanding the underlying biological pathways, researchers can make informed decisions to advance the field of bone tissue engineering. The data and methodologies presented in this guide serve as a valuable resource for the objective evaluation of bone regeneration scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Load-bearing biodegradable polycaprolactone-poly (lactic-co-glycolic acid)- beta tri-calcium phosphate scaffolds for bone tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication and Evaluation of PCL/PLGA/β-TCP Spiral-Structured Scaffolds for Bone Tissue Engineering | MDPI [mdpi.com]
A Comparative Guide to the In Vivo Performance of Biocryl RAPIDE® Implants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term in vivo performance of Biocryl RAPIDE® implants, a biocomposite material composed of 70% poly-lactide co-glycolide (PLGA) and 30% β-tricalcium phosphate (β-TCP). The performance of this implant is compared with alternative materials used in similar orthopedic applications, such as suture anchors and interference screws. This comparison is based on data from preclinical animal studies and human clinical trials, focusing on key performance indicators including degradation rate, biocompatibility, and osteoconductivity.
Executive Summary
This compound RAPIDE® is designed as a bioabsorbable implant that facilitates bone healing and is eventually replaced by host tissue. Preclinical and clinical studies have demonstrated its biocompatibility and osteoconductive properties. Over a period of approximately three years, this compound RAPIDE® implants undergo nearly complete resorption and are replaced by calcified, non-trabecular bone. In comparison to traditional poly-L-lactic acid (PLLA) implants, this compound RAPIDE® exhibits a faster degradation profile. When compared to metallic implants, it offers the advantage of eliminating the need for a second removal surgery and reducing imaging artifacts. However, like other bioabsorbable materials, its initial mechanical strength is lower than that of metal, and the degradation process can be associated with transient adverse events such as tunnel widening and cyst formation in a small percentage of cases.
Data Presentation: Comparative Performance of Implant Materials
The following tables summarize the quantitative data on the in vivo performance of this compound RAPIDE® (PLGA/β-TCP) and its alternatives.
Table 1: In Vivo Degradation and Bone Formation of PLGA/β-TCP (this compound RAPIDE®) Implants
| Time Point | Implant Volume Reduction (%) | Osteoconductivity/Bone Formation | Key Findings | Study Type |
| 12 Months | 82.6% (tibial), 92.0% (femoral) | Bone ingrowth observed in all patients. | Rapid resorption after 6 months. | Human Clinical Trial |
| 24 Months | Marked absorption | Gradual increase in mesenchymal cell proliferation and differentiation towards osteoblasts. Nearly entire implant cross-section absorbed and replaced by bone or bone with fibrous/adipose tissue. | Faster absorption compared to L-PLA. | Preclinical (Beagle) |
| 38 Months (mean) | Complete resorption | Osteoconductivity present in 81% of tunnels; complete ossification in 19%. Mean screw site density similar to cancellous bone. | No remnant of the screw was present. | Human Clinical Trial |
Table 2: Comparative Long-Term Performance of Different Bioabsorbable and Metallic Interference Screws
| Implant Material | Degradation Time | Osteoconductivity | Common Complications | Clinical Outcome Scores (e.g., Lysholm) |
| PLGA/β-TCP (this compound RAPIDE®) | ~3 years | Yes (present in ~70-80% of cases) | Tunnel widening (3%), effusion (5%), cyst formation (4%). | Significant improvement from preoperative scores (e.g., Lysholm from 44 to 93). |
| PLLA | > 5-7 years | No significant bone replacement; often filled with fibrous tissue. | Slower degradation, potential for late inflammatory reactions, greater tunnel widening. | Significant improvement, but may be associated with more long-term implant-related issues. |
| PLLA/β-TCP | ~4 years | Yes (present in ~75% of cases, complete in 10%) | Similar to PLGA/β-TCP. | Significant improvement from preoperative scores (e.g., Lysholm from 60.4 to 90.8). |
| Metallic (e.g., Titanium) | Non-degradable | Osseointegration without resorption. | Imaging artifacts, potential for a second removal surgery, stress shielding. | No statistically significant difference in long-term functional outcomes compared to bioabsorbable screws. |
Experimental Protocols
Preclinical Evaluation in a Canine Model (Beagle)
A pivotal long-term preclinical study evaluated the in vivo performance of this compound RAPIDE® in a beagle model.
-
Animal Model: Adult beagle dogs were used. The beagle is a common model for orthopedic implant studies due to its skeletal maturity and bone remodeling characteristics being reasonably analogous to humans.
-
Implantation Procedure:
-
The animals were anesthetized following standard veterinary protocols.
-
A surgical site was prepared on the cortical femoral bone.
-
Test rods of this compound RAPIDE® and a control material (L-PLA) were implanted into transcortical femoral bone defects.
-
The surgical sites were closed in layers.
-
-
Postoperative Care and Follow-up: The animals received appropriate postoperative care, including analgesics. They were monitored for any signs of adverse reactions. The study duration was 24 months, with evaluations at multiple time points (e.g., 3, 18, and 24 months).
-
Analytical Techniques:
-
Histology: At the end of each time point, the animals were euthanized, and the implant sites were explanted. The tissue blocks were fixed, dehydrated, and embedded in a hard resin. Thin sections were prepared and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) for light microscopy. Polarized light microscopy was also used to visualize bone formation. Histological analysis focused on the implant's absorption, the cellular response (inflammation, presence of macrophages, osteoblasts), and the extent and quality of new bone formation within and around the implant site.
-
Clinical Evaluation of PLGA/β-TCP Interference Screws in Humans
The long-term performance of PLGA/β-TCP interference screws has been assessed in several human clinical studies, notably in anterior cruciate ligament (ACL) reconstruction.
-
Study Design: These were typically prospective case series with long-term follow-up (e.g., a mean of 38 months).
-
Patient Population: Patients undergoing bone-patellar tendon-bone ACL reconstruction requiring fixation with interference screws.
-
Surgical Procedure:
-
Standard arthroscopic ACL reconstruction was performed.
-
The bone-patellar tendon-bone graft was fixed in the femoral and tibial tunnels using PLGA/β-TCP interference screws (e.g., Milagro; DePuy Mitek).
-
-
Postoperative Follow-up and Evaluation:
-
Clinical Assessment: Patients were evaluated at regular intervals post-surgery. Clinical outcome scores such as the Lysholm, Tegner, Cincinnati, and International Knee Documentation Committee (IKDC) scores were recorded. Knee stability was assessed using tests like the pivot-shift test and KT arthrometer measurements.
-
Radiographic Imaging: Plain radiographs were taken to assess the overall bone healing and implant site.
-
Computed Tomography (CT) Scans: CT scans were the primary method for quantitative evaluation of the implant's degradation and bone formation.
-
Image Acquisition: Standardized CT scans of the operated knee were obtained.
-
Data Analysis: The material density at the screw and bone plug sites was measured in Hounsfield units (HU). These values were compared to the density of surrounding cancellous and cortical bone. The extent of screw resorption and the quality of bone formation were graded using an ossification quality score (e.g., on a scale of 1 to 4, where 4 represents complete ossification).
-
-
Visualizations
In Vivo Degradation and Osteoconduction Pathway of this compound RAPIDE®
Caption: In vivo degradation and bone regeneration pathway of this compound RAPIDE®.
Experimental Workflow for In Vivo Evaluation of Biodegradable Implants
Caption: Typical experimental workflow for in vivo evaluation of biodegradable implants.
A Comparative Guide to Biocryl® Versus Metal Implants for Load-Bearing Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate biomaterial for load-bearing orthopedic applications is a critical decision that directly impacts the clinical success of an implant. Historically, metallic implants, such as those made from titanium and its alloys, have been the gold standard due to their high mechanical strength and biocompatibility. However, the emergence of advanced biodegradable composites, exemplified by materials like Biocryl®, presents a paradigm shift towards implants that not only provide temporary support but also facilitate tissue regeneration and are eventually absorbed by the body. This guide provides an objective comparison of the performance of this compound®, specifically formulations based on Poly(lactic-co-glycolic acid) (PLGA) and beta-Tricalcium Phosphate (β-TCP), with traditional metal implants, supported by experimental data and detailed methodologies.
Executive Summary
Metallic implants offer superior mechanical strength and long-term stability, making them suitable for high-stress, permanent applications.[1][2] In contrast, this compound®-type composites provide the advantage of biodegradability, eliminating the need for secondary removal surgeries and potentially reducing stress shielding.[3][4] The choice between these materials is therefore a trade-off between the need for high load-bearing capacity and the desire for a temporary, regenerative scaffold. This guide will delve into the quantitative differences in their mechanical and biological performance.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators for a representative this compound® formulation (PLGA/β-TCP composite) and a common metallic implant material (Titanium alloy, Ti-6Al-4V).
Table 1: Comparison of Mechanical Properties
| Property | This compound® (PLGA/β-TCP Composite) | Titanium Alloy (Ti-6Al-4V) | Cortical Bone (Reference) |
| Tensile Strength (MPa) | 70[5] | 760 - 950[6] | 50 - 150 |
| Elastic Modulus (GPa) | 3.3[5] | 101 - 114[6] | 10 - 20 |
| Compressive Strength (MPa) | 4.19 ± 0.84[7] | ~970 | 100 - 230 |
| Bending Strength (MPa) | 2.41 ± 0.45[7] | ~1400 | 160 |
| Fatigue Strength (MPa) | Lower, degrades over time | 500 - 600 | 20 - 80 |
Table 2: Comparison of Biocompatibility and Biological Response
| Feature | This compound® (PLGA/β-TCP Composite) | Titanium Alloy (Ti-6Al-4V) |
| Biocompatibility | Generally good, with a transient inflammatory response during degradation.[3] | Excellent, forms a stable, inert oxide layer.[8][9][10] |
| Osseointegration | Osteoconductive, promotes bone ingrowth as it degrades.[1][11] | Excellent, allows for direct bone-to-implant contact.[8][10] |
| Degradation | Biodegradable through hydrolysis into lactic and glycolic acids, which are metabolized by the body.[12] | Non-degradable, considered a permanent implant. Potential for ion leaching over time.[13][14] |
| Stress Shielding | Reduced stress shielding due to a lower elastic modulus closer to that of bone. | Can lead to stress shielding and subsequent bone loss due to a significantly higher elastic modulus than bone.[14] |
| Imaging Artifacts | Radiolucent, allowing for clearer post-operative imaging. | Can produce significant artifacts in MRI and CT scans. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound® and metal implants.
Tensile Strength Testing (in accordance with ISO 527)
-
Objective: To determine the ultimate tensile strength, yield strength, and elongation at break of the implant material.
-
Apparatus: A universal testing machine equipped with appropriate grips for the specimen geometry.
-
Specimen Preparation:
-
This compound® (PLGA/β-TCP): Specimens are typically prepared by injection molding or compression molding into standardized "dog-bone" shapes.
-
Titanium Alloy: Specimens are machined from implant-grade bar stock into standardized "dog-bone" shapes as per ISO 527.
-
-
Procedure:
-
The cross-sectional area of the specimen's gauge length is measured.
-
The specimen is securely mounted in the grips of the universal testing machine.
-
A uniaxial tensile load is applied at a constant rate of displacement until the specimen fractures.
-
The load and displacement are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum load sustained by the specimen divided by the original cross-sectional area.
-
Elastic Modulus: The slope of the initial linear portion of the stress-strain curve.
-
In Vitro Cytotoxicity Testing (in accordance with ISO 10993-5)
-
Objective: To assess the potential of the implant material to cause cellular damage.
-
Method: Elution Test
-
Material Extraction: The test material (this compound® or Titanium) is incubated in a cell culture medium (e.g., MEM) for a defined period (e.g., 24 hours at 37°C) to create an extract.
-
Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured to near confluence in a multi-well plate.
-
Exposure: The culture medium is replaced with the material extract. A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
Assessment:
-
Qualitative: The cell morphology is observed under a microscope for signs of cytotoxicity (e.g., cell lysis, rounding, detachment).
-
Quantitative: A cell viability assay (e.g., MTT assay) is performed to quantify the percentage of viable cells compared to the negative control.
-
-
-
Interpretation: A significant reduction in cell viability or adverse changes in cell morphology in the presence of the material extract indicates a cytotoxic potential.
In Vivo Osseointegration and Biocompatibility Study (in accordance with ISO 10993-6)
-
Objective: To evaluate the local tissue response and the extent of bone integration with the implant material in a living organism.
-
Animal Model: A suitable animal model is selected, such as rabbits or sheep, which have bone healing characteristics comparable to humans.
-
Implantation Procedure:
-
Under general anesthesia and sterile surgical conditions, a defect is created in a load-bearing bone (e.g., the femur or tibia).
-
The test implant (this compound® or Titanium) is placed into the defect.
-
The surgical site is closed, and the animals are allowed to recover with appropriate post-operative care.
-
-
Evaluation Periods: Animals are euthanized at various time points (e.g., 4, 8, and 12 weeks) to assess the progression of healing.
-
Analysis:
-
Histology: The implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, or Toluidine Blue). The sections are examined under a microscope to evaluate the inflammatory response, tissue ingrowth, and bone apposition to the implant surface.
-
Histomorphometry: Quantitative analysis of the histological sections is performed to measure parameters such as the bone-to-implant contact (BIC) percentage and the amount of new bone formation within a defined area around the implant.
-
Mechanical Testing (Push-out or Pull-out tests): The force required to dislodge the implant from the surrounding bone is measured to quantify the strength of osseointegration.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. imeko2009.it.pt [imeko2009.it.pt]
- 3. researchgate.net [researchgate.net]
- 4. testinglab.com [testinglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Rethinking Biomedical Titanium Alloy Design: A Review of Challenges from Biological and Manufacturing Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced mechanical performance and biological evaluation of a PLGA coated β-TCP composite scaffold for load-bearing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways of dental implants’ osseointegration: a narrative review on two of the most relevant; NF-κB and Wnt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune response differences in degradable and non-degradable alloy implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomaterial strategies for engineering implants for enhanced osseointegration and bone repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Efficacies of a 3D-Printed PCL/PLGA/β-TCP Membrane and a Titanium Membrane for Guided Bone Regeneration in Beagle Dogs [mdpi.com]
- 12. odtmag.com [odtmag.com]
- 13. mdpi.com [mdpi.com]
- 14. ro.ecu.edu.au [ro.ecu.edu.au]
A Comparative Analysis of Biocryl and Other Suture Anchors: A Guide for Researchers and Drug Development Professionals
In the landscape of orthopedic surgery, the selection of appropriate suture anchors is critical for successful soft tissue-to-bone fixation. This guide provides a detailed comparative analysis of suture anchors made from Biocryl® Rapide®, a biocomposite material, against other commonly used anchor types, including those made from Polyetheretherketone (PEEK), other biocomposites, and all-suture constructs. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Material Composition: A Spectrum of Choices
Suture anchors are fabricated from a variety of materials, each with distinct properties influencing its in-vivo performance. The primary categories include biocomposite, PEEK, metallic, and all-suture anchors.
This compound® Rapide®: A Second-Generation Biocomposite
This compound® Rapide® is a biocomposite material developed by DePuy Mitek, consisting of 70% Poly(lactic-co-glycolic acid) (PLGA) and 30% β-Tricalcium Phosphate (β-TCP)[1][2][3]. This composition is designed to offer a balance of mechanical strength for initial fixation and a predictable degradation profile, with the aim of being replaced by bone over time[3][4]. The manufacturing process, known as Micro Particle Dispersion (MPD) Technology, ensures a homogenous blend of PLGA and β-TCP particles, which is critical for the material's strength[1][3][4].
Other Suture Anchor Materials:
-
PEEK (Polyetheretherketone): A high-performance, non-resorbable thermoplastic polymer known for its excellent mechanical strength, similar to that of cortical bone, and radiolucency[5].
-
Other Biocomposites: These materials typically combine a biodegradable polymer matrix, such as Poly-L-lactic acid (PLLA) or PLGA, with an osteoconductive ceramic like β-TCP or Hydroxyapatite (HA)[5][6]. The ratio of polymer to ceramic can vary, influencing the anchor's strength, stiffness, and degradation rate.
-
All-Suture Anchors: These anchors are composed entirely of high-strength sutures, such as ultra-high-molecular-weight polyethylene (UHMWPE). They are designed to minimize bone removal during insertion and are deployed via a knotless, self-cinching mechanism[5][7].
-
Metallic Anchors: Traditionally made from materials like titanium, these anchors offer high strength but can cause imaging artifacts and may require removal in revision surgeries[5].
Figure 1. Classification of common suture anchor materials.
Mechanical Performance: A Quantitative Comparison
The primary function of a suture anchor is to provide secure fixation until biological healing occurs. Key performance indicators include ultimate failure load (pull-out strength), stiffness, and displacement under cyclic loading.
Table 1: Comparative Pull-Out Strength of Suture Anchors
| Suture Anchor | Material | Diameter (mm) | Mean Pull-Out Strength (N) | Source |
| Healix Advance BR | This compound® Rapide® (PLGA/β-TCP) | 5.5 | 274.2 | [8] |
| Healix Advance BR | This compound® Rapide® (PLGA/β-TCP) | 4.5 | 195.6 | [8] |
| BioComposite Corkscrew FT | PLLA/β-TCP | 5.5 | 264.3 | [8] |
| BioComposite Corkscrew FT | PLLA/β-TCP | 4.5 | 185.1 | [8] |
| Healix Advance PEEK | PEEK | 5.5 | 275.6 | [8] |
| Healix Advance PEEK | PEEK | 4.5 | 199.8 | [8] |
| Healicoil PK | PEEK | 4.5 | 193.3 | [8] |
| TwinFix AB | PLLA | 5.0 | 167.8 | [8] |
Note: Data is sourced from manufacturer literature and may not represent peer-reviewed, independent studies. Pull-out strength can vary significantly based on bone density and testing protocol.
A systematic review and network meta-analysis of biomechanical studies provided a broader comparison across material types[5]. The findings indicated that PEEK anchors generally exhibited the highest failure loads, followed by all-suture anchors. Biocomposite anchors, as a category, showed lower failure loads in this analysis[5]. However, it is important to note that performance can vary significantly within the biocomposite category based on specific material composition and anchor design[5][7].
Table 2: Network Meta-Analysis of Suture Anchor Performance
| Performance Metric | Best Performing Material | Poorest Performing Material | Source |
| Ultimate Failure Load | PEEK | Biocomposite | [5] |
| Stiffness | All-Suture & Metal (similar) | PEEK | [5] |
| Displacement (least) | Metal | PEEK | [5] |
Biocompatibility and Degradation Profile
For bioabsorbable anchors, the degradation profile and the body's biological response are critical factors.
This compound® Rapide®: This material is designed for complete resorption. In-vivo studies in animal models have shown that this compound® Rapide® is replaced by bone over a period of approximately 24 months[3][4]. The presence of β-TCP is intended to promote osteoconductivity, encouraging bone growth into the implant site as the PLGA matrix degrades[1][2][3]. Clinical studies have reported good biocompatibility with low rates of adverse events such as significant osteolysis or cyst formation[9][10].
Other Biocomposites: The degradation rate of other biocomposites varies depending on the polymer used. PLLA, for instance, has a much slower degradation profile than PLGA[3]. While generally biocompatible, some studies have reported inflammatory reactions and the formation of peri-anchor cysts with certain biocomposite materials[5].
PEEK and Metallic Anchors: These are non-resorbable materials and remain in the body permanently. While generally considered biocompatible, their presence can complicate revision surgeries and may interfere with postoperative imaging[5]. PEEK is known for its inertness, while metallic implants can sometimes be associated with ion release.
All-Suture Anchors: Composed of biocompatible suture material, these anchors are also non-resorbable but are associated with minimal bone disruption and a reduced inflammatory response compared to rigid anchors[7].
Figure 2. Conceptual overview of the in-vivo fate of different suture anchor types.
Experimental Protocols
The following are generalized experimental protocols for key mechanical tests based on methodologies described in the literature and relevant ASTM standards.
Pull-Out Strength Testing (based on ASTM F3690)
-
Objective: To determine the maximum force required to pull a suture anchor out of a bone or a standardized bone substitute material.
-
Test Substrate: Human cadaveric bone (e.g., humeral head) or solid rigid polyurethane foam blocks of a specified density (e.g., 20 pcf) are commonly used[11][12].
-
Anchor Insertion: The anchor is inserted into a pre-drilled pilot hole according to the manufacturer's instructions. The insertion torque may be recorded.
-
Loading: The anchor's sutures are connected to a materials testing machine. A tensile load is applied at a constant displacement rate (e.g., 30 mm/min) parallel to the axis of the anchor until failure occurs[11].
-
Data Collection: The ultimate load to failure (pull-out strength) and the mode of failure (e.g., anchor pull-out, suture breakage, eyelet failure) are recorded for each test[11].
Figure 3. A simplified workflow for suture anchor pull-out strength testing.
Cyclic Loading Testing
-
Objective: To evaluate the anchor's resistance to loosening and displacement under repetitive, sub-maximal loads, simulating the early postoperative environment.
-
Test Substrate: Similar to pull-out testing, human cadaveric bone or polyurethane foam blocks are used.
-
Anchor Insertion: The anchor is inserted as per the manufacturer's guidelines.
-
Loading Protocol: The anchor's sutures are subjected to a cyclic tensile load between a minimum and maximum value (e.g., 10 N to 100 N) for a set number of cycles (e.g., 200 cycles) at a specific frequency (e.g., 1 Hz)[13][14][15][16].
-
Data Collection: The displacement of the anchor is measured at various cycle intervals (e.g., after 100 and 200 cycles). After cyclic loading, a pull-to-failure test is often performed to determine the residual strength of the construct[13][14][15][16].
Conclusion
The choice of a suture anchor is a multifaceted decision that depends on the specific surgical application, patient factors such as bone quality, and the desired postoperative biological response. This compound® Rapide® represents a second-generation biocomposite material that aims to provide robust initial fixation with the added benefit of osteoconductivity and complete resorption over time.
Biomechanical data suggests that while PEEK and all-suture anchors may offer superior ultimate failure loads in some testing scenarios, the performance of biocomposite anchors like the Healix Advance BR is competitive and falls within a clinically acceptable range. The primary advantage of this compound® Rapide® lies in its biological properties, offering the potential for bone regeneration at the repair site, which is not a feature of non-resorbable PEEK, metallic, or all-suture anchors.
Researchers and drug development professionals should carefully consider the trade-offs between mechanical performance, material composition, and biological response when selecting a suture anchor for their studies. This guide provides a foundational understanding of these factors to aid in that decision-making process. Further investigation into specific, peer-reviewed, head-to-head comparative studies is recommended for a more in-depth analysis relevant to a particular research question.
References
- 1. OrthoAxis - Product [doortoaxis.info]
- 2. jnjmedtech.com [jnjmedtech.com]
- 3. d267putgahf11p.cloudfront.net [d267putgahf11p.cloudfront.net]
- 4. prod.mitek.depuy.edgesuite.net [prod.mitek.depuy.edgesuite.net]
- 5. Biomechanical comparison of different suture anchors used in rotator cuff repair surgery–all-suture anchors are equivalent to other suture anchors: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. partmin.eumc.ac.kr [partmin.eumc.ac.kr]
- 7. Comparison between all-suture and biocomposite anchors in the arthroscopic treatment of traumatic anterior shoulder instability: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Stage 2a IDEAL evaluation of a third-generation biocomposite suture anchor in arthroscopic rotator cuff repair: subgroup cohort analysis of the PRULO registry with 12-month follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arthroscopic repair of rotator cuff injury with bioabsorbable suture anchor vs. all-suture anchor: a non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Fatigue testing of suture anchors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of cyclic loading on the ultimate tensile strength of small metallic suture anchors used for attaching artificial tendons in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fatigue Testing of Suture Anchors | Semantic Scholar [semanticscholar.org]
Assessing the Cytotoxicity of Biocryl Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of implantable medical devices is a critical factor in their design and application. A key aspect of biocompatibility is the cytotoxic potential of any degradation products released from the material over time. This guide provides a comparative analysis of the cytotoxicity of degradation products from Biocryl, a poly(methyl methacrylate) (PMMA)-based bone cement, and its common alternatives, including Calcium Phosphate Cements (CPCs) and biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA). The information presented is based on in vitro experimental data to aid in the selection of appropriate biomaterials for various biomedical applications.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the quantitative data on the cytotoxicity of degradation products from PMMA (representative of this compound), CPCs, and PLGA from various studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, this table synthesizes data from multiple sources to provide a comparative overview.
| Biomaterial | Key Degradation Products | Cell Type | Assay | Results |
| PMMA (this compound) | Methyl Methacrylate (MMA) monomer | VERO cells | MTT Assay | 52.43% cell viability.[1][2][3] |
| MC3T3-E1 (pre-osteoblasts) | CCK-8 Assay | Cell viability significantly decreased as MMA concentration increased above 2.0 mg/ml.[4] | ||
| Macrophages | LDH Assay | PMMA particle exposure led to a dose-dependent increase in LDH release, indicating cell injury. | ||
| Calcium Phosphate Cement (CPC) | Calcium and Phosphate ions | Human osteoblasts | Not specified | No cytotoxic effects observed.[4] |
| MG63 (osteoblast-like cells) | MTT Assay | Addition of biphasic calcium phosphate to PMMA improved MG63 cell survival and proliferation from 127.55% to 201.41% on Day 4. | ||
| Poly(lactic-co-glycolic acid) (PLGA) | Lactic and Glycolic acid | MCF-7 (breast cancer cell line) | Annexin V/PI Assay | At 1.5 µg, early and late apoptosis rates were 5% and 2.36%, respectively. At 3.0 µg, these rates increased to 10.38% and 4.83%.[3] |
| THP-1 (macrophage-like cells) | Cell Viability Assay | A significant reduction in cell viability to less than 50% was observed in an acidic environment (pH 6.4) created by PLGA degradation products after 4 days.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells (e.g., VERO, MC3T3-E1)
-
96-well plates
-
Complete culture medium
-
Biomaterial extracts (prepared by incubating the material in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]
-
Remove the culture medium and replace it with medium containing different concentrations of the biomaterial extracts. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the negative control.[6]
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cells
-
Biomaterial extracts
-
Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture cells with the biomaterial extracts for the desired period.
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of biomaterial degradation products.
Caption: Experimental workflow for assessing biomaterial cytotoxicity.
Signaling Pathway
Degradation products of biomaterials can induce an inflammatory response in surrounding cells, often mediated by the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway.
References
- 1. Comparison of cytotoxicity between 3D printable resins and heat-cure PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of cytotoxicity between 3D printable resins and heat-cure PMMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orladeyo® (berotralstat) vs. Takhzyro® (lanadelumab): A Comparative Guide on Efficacy for Hereditary Angioedema Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Orladeyo® (berotralstat), formerly known as BCX7353, and Takhzyro® (lanadelumab) for the prophylactic treatment of Hereditary Angioedema (HAE). The information is compiled from peer-reviewed studies and publicly available clinical trial data.
Mechanism of Action: Targeting the Kallikrein-Kinin System
Both Orladeyo® and Takhzyro® are inhibitors of plasma kallikrein, a key enzyme in the pathophysiology of HAE. In HAE, a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to excessive plasma kallikrein activity. This, in turn, results in the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling attacks of HAE. By inhibiting plasma kallikrein, both drugs effectively reduce the production of bradykinin, thereby preventing HAE attacks.[1][2]
Comparative Efficacy Data
The pivotal clinical trials for Orladeyo® (APeX-2) and Takhzyro® (HELP study) provide the primary efficacy data for these treatments. Below is a summary of the key findings.
| Feature | Orladeyo® (berotralstat) - APeX-2 Trial | Takhzyro® (lanadelumab) - HELP Study |
| Primary Endpoint | Reduction in the rate of investigator-confirmed HAE attacks | Reduction in the rate of investigator-confirmed HAE attacks |
| Dosage(s) Evaluated | 110 mg and 150 mg, once daily (oral) | 150 mg every 4 weeks, 300 mg every 4 weeks, and 300 mg every 2 weeks (subcutaneous injection) |
| Key Efficacy Results | 150 mg dose: 44% reduction in HAE attack rate compared to placebo.[2] | 300 mg every 2 weeks: 87% reduction in HAE attack rate compared to placebo.[3] |
| 110 mg dose: 30% reduction in HAE attack rate compared to placebo.[2] | 300 mg every 4 weeks: 73% reduction in HAE attack rate compared to placebo.[3] | |
| Trial Duration | 24 weeks (double-blind, placebo-controlled phase)[2] | 26 weeks (double-blind, placebo-controlled phase)[4] |
Experimental Protocols
APeX-2 Trial (Orladeyo®)
The APeX-2 trial was a Phase 3, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of two oral doses of berotralstat for the prophylactic treatment of HAE in patients aged 12 years and older.[2][5]
Inclusion Criteria:
-
Diagnosis of HAE Type I or II.[5]
-
History of at least two confirmed HAE attacks per month during a prospective 56-day run-in period.[1]
Treatment Regimen:
-
Patients were randomized in a 1:1:1 ratio to receive one of the following treatments once daily for 24 weeks:[2]
-
Berotralstat 110 mg
-
Berotralstat 150 mg
-
Placebo
-
Primary Outcome Measures:
-
The primary efficacy endpoint was the rate of investigator-confirmed HAE attacks during the 24-week treatment period.[2]
Secondary Outcome Measures:
-
Proportion of patients with at least a 50% reduction in HAE attack rate from baseline.[6]
-
Rate of HAE attacks requiring on-demand treatment.[2]
HELP Study (Takhzyro®)
The HELP (Hereditary Angioedema Long-term Prophylaxis) study was a Phase 3, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of lanadelumab for preventing HAE attacks in patients 12 years of age and older.[4][7]
Inclusion Criteria:
-
Diagnosis of HAE Type I or II.[7]
-
At least one investigator-confirmed HAE attack during a 4-week run-in period.[4]
Treatment Regimen:
-
Patients were randomized to receive one of four subcutaneous treatments for 26 weeks:[4][7]
-
Lanadelumab 150 mg every 4 weeks
-
Lanadelumab 300 mg every 4 weeks
-
Lanadelumab 300 mg every 2 weeks
-
Placebo
-
Primary Outcome Measures:
-
The primary efficacy endpoint was the number of investigator-confirmed HAE attacks over the 26-week treatment period.[4]
Secondary Outcome Measures:
Summary
Both Orladeyo® and Takhzyro® have demonstrated efficacy in the prophylactic treatment of Hereditary Angioedema by targeting plasma kallikrein. The choice between these therapies may depend on various factors including the desired level of attack rate reduction, route of administration (oral vs. subcutaneous), and patient-specific considerations. This guide provides a summary of the key efficacy data and experimental protocols to aid in the informed evaluation of these two treatments.
References
- 1. Berotralstat - Wikipedia [en.wikipedia.org]
- 2. Berotralstat (BCX7353) is a novel oral prophylactic treatment for hereditary angioedema: Review of phase II and III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of lanadelumab for preventing hereditary angioedema attacks: Subgroup analyses from the HELP study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Help Study: Clinical Data & Design | TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
No Meta-Analysis Data Found for "Biocryl" Clinical Outcomes
Initial comprehensive searches for meta-analyses and clinical trial data related to a product specifically named "Biocryl" have not yielded any relevant results. This prevents the creation of a comparative guide on its clinical outcomes as requested.
The term "this compound" does not correspond to a readily identifiable product in published clinical literature or trial registries. It is possible that "this compound" may be a component of a larger system, a recently developed product with limited published data, or a trade name not yet widely indexed in scientific databases.
Without specific clinical studies or meta-analyses, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols from cited experiments.
-
Generate diagrams of signaling pathways or experimental workflows.
To proceed with this request, more specific information about "this compound" is needed. For instance, clarifying the type of product (e.g., tissue adhesive, orthopedic implant, drug delivery system), its manufacturer, or any alternative names it may be known by would allow for a more targeted and effective search for the required data.
Researchers, scientists, and drug development professionals interested in the clinical performance of a particular product are encouraged to consult publicly available clinical trial registries and scientific literature databases for specific and up-to-date information.
Safety Operating Guide
Proper Disposal of Biocryl: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Biocryl products is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively, from solid polymers to liquid monomers and contaminated sharps. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with federal, state, and local regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle this compound products with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and in some cases, respiratory protection to avoid inhalation of dust or vapors.[1][2] Ensure the work area is well-ventilated, particularly when handling the liquid monomer.[1][2] An eyewash station should be readily accessible in case of accidental exposure.[1]
Disposal Procedures for Different Forms of this compound
The proper disposal method for this compound depends on its physical state and whether it is contaminated with biological material.
2.1 Solid this compound Polymer and Resin (Non-Hazardous)
Solid forms of this compound, such as the polymer and cured resin, are generally considered non-hazardous waste.[3]
-
Step 1: Segregation. Collect clean, uncontaminated solid this compound scrap separately from other waste streams. This material may potentially be reprocessed.[3]
-
Step 2: Containment. Place the solid waste in a durable, clearly labeled container. If the material is molten, allow it to cool completely before placing it into a designated disposal container.[4]
-
Step 3: Disposal. Dispose of the contained solid this compound waste in accordance with your institution's and local regulations for non-hazardous solid waste.[1]
2.2 Liquid this compound Monomer (Hazardous)
The liquid monomer component of this compound is considered hazardous and requires special disposal procedures.[2]
-
Step 1: Segregation. Do not mix liquid monomer with other solvents or waste streams.
-
Step 2: Containment. Collect the liquid monomer in a designated, leak-proof, and properly labeled hazardous waste container. The container should be kept tightly closed and stored in a cool, well-ventilated area away from sources of ignition.[2]
-
Step 3: Disposal. Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration under approved, controlled conditions is a recommended disposal method.[2]
2.3 this compound-Contaminated Sharps
Any sharps, such as needles or blades, contaminated with this compound must be handled as biomedical waste.
-
Step 1: Containment. Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[5][6] These containers should be clearly labeled with the biohazard symbol.[5][6]
-
Step 2: Fill Level. Do not overfill sharps containers; they should be sealed when approximately three-quarters full.[6]
-
Step 3: Disposal. The sealed sharps container should be placed in a biomedical waste box (burn box) for disposal.[6] Follow your institution's procedures for the pickup and disposal of biomedical waste.[5]
2.4 Empty this compound Containers and Packaging
Proper disposal of empty containers is necessary to prevent chemical exposure or environmental contamination.
-
Step 1: Decontamination. Whenever possible, decontaminate empty containers. However, the reuse of empty this compound containers is not recommended due to potential residual hazards.[1]
-
Step 2: Disposal. Ensure all packaging is disposed of safely.[3] Follow federal, state, and local regulations for the disposal of empty chemical containers.[1]
Spill Management
In the event of a this compound spill, prompt and appropriate action is necessary to mitigate hazards.
-
For Solid Spills: Sweep up the material to avoid a slipping hazard. Minimize the generation of airborne dust during cleanup.[1]
-
For Liquid Spills: Eliminate all sources of ignition.[2] Absorb the spill with an inert material (e.g., sand or vermiculite) and collect it into a sealed container for disposal as hazardous waste.[7] Do not use combustible materials like sawdust for absorption.[2]
Summary of this compound Waste Streams and Disposal
| Waste Stream | Key Characteristics | Recommended Disposal Pathway |
| Solid this compound Polymer/Resin | Non-hazardous solid.[3] | Segregate for potential reprocessing or dispose of as non-hazardous solid waste according to local regulations.[1][3] |
| Liquid this compound Monomer | Flammable liquid, potential skin and respiratory irritant.[2] | Collect in a labeled hazardous waste container for incineration via a licensed contractor.[2] |
| This compound-Contaminated Sharps | Puncture hazard, potentially biohazardous. | Place in a designated sharps container for disposal as biomedical waste.[5][6] |
| Empty Containers/Packaging | May contain residual chemicals. | Dispose of safely in accordance with local regulations; do not reuse.[1][3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of different this compound waste streams.
References
- 1. d347awuzx0kdse.cloudfront.net [d347awuzx0kdse.cloudfront.net]
- 2. scheu-dental.com [scheu-dental.com]
- 3. scheu-dental.com [scheu-dental.com]
- 4. seviclab.com [seviclab.com]
- 5. Biomedical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 7. media.adeo.com [media.adeo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
